molecular formula C33H50Cl2N2O6 B1684680 K-7174 dihydrochloride

K-7174 dihydrochloride

Numéro de catalogue: B1684680
Poids moléculaire: 641.7 g/mol
Clé InChI: JKAQFPBRMVEHBD-CHBZAFCASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

K-7174 is a 20S proteasome inhibitor. It inhibits the β1, β2, and β5 catalytic subunits of the 20S proteasome when used at a concentration of 5 µM. K-7174 (10 µM) reduces TNF-α- or IL-1β-induced adherence of U937 monocytes to human umbilical vein endothelial cells (HUVECs) in a co-culture model of monocyte-endothelial cell adhesion. It inhibits tumor growth in U266 and RPMI-8226 multiple myeloma mouse xenograft models when administered at a dose of 75 mg/kg. K-7174 also inhibits the GATA consensus sequence, reducing TNF-α-induced binding of HUVEC nuclear extracts to GATA motifs in the VCAM1 promoter in an EMSA when used at a concentration of 30 µM.>K-7174, a GATA-specific inhibitor, is a putative antiinflammatory agent that attenuates effects of inflammatory cytokines in certain cell types.>K-7174 is a novel orally active, potent proteasome inhibitor. K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases. K-7174 kills bortezomib-resistant myeloma cells carrying a β5-subunit mutation in vivo and primary cells from a patient resistant to bortezomib. K-7174 is also a GATA-specific inhibitor, which may have potential application in treating anemia of chronic disease.

Propriétés

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H/b14-9+,15-10+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAQFPBRMVEHBD-CHBZAFCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

K-7174 Dihydrochloride: A Dual-Function Inhibitor Targeting GATA Transcription Factors and the Proteasome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is a synthetic small molecule that has garnered significant interest in the scientific community for its dual inhibitory action against both GATA transcription factors and the proteasome. This unique pharmacological profile positions K-7174 as a versatile tool for investigating a range of biological processes and as a potential therapeutic agent in various disease contexts, including inflammation, cancer, and anemia of chronic disease. This technical guide provides a comprehensive overview of K-7174, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Mechanism of Action: A Tale of Two Pathways

K-7174 exerts its biological effects through two distinct, yet potentially interconnected, mechanisms of action:

  • GATA-Specific Inhibition: K-7174 has been shown to specifically inhibit the DNA-binding activity of GATA transcription factors.[1] This family of zinc-finger proteins plays a crucial role in the development and differentiation of various cell lineages, including hematopoietic and cardiac cells. By interfering with GATA-DNA interactions, K-7174 can modulate the expression of GATA target genes. This mechanism is central to its anti-inflammatory properties.

  • Proteasome Inhibition: In addition to its effects on GATA, K-7174 also functions as a potent, orally active proteasome inhibitor. It has been demonstrated to inhibit all three catalytic subunits of the 20S proteasome. This activity leads to the accumulation of ubiquitinated proteins, triggering cellular stress and apoptosis, particularly in malignant cells. This mechanism is the primary driver of its anti-myeloma activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for K-7174 dihydrochloride in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of K-7174

ParameterCell Line/SystemValueReference
IC50 (VCAM-1 Expression)Human Endothelial Cells14 µM[2]
IC50 (VCAM-1 mRNA Induction by TNF-α)Human Endothelial Cells9 µM[2]
GATA Binding Inhibition-2.5-30 µM[2]
Epo Production RescueHep3B Cells10-20 µM[2]
Myeloma Cell Growth InhibitionMM Cell Lines0-25 µM (72h)[2]

Table 2: In Vivo Efficacy of K-7174

Animal ModelDosing RegimenEffectReference
Mouse Model of Anemia30 mg/kg; i.p. once daily for 9 daysReversed decrease in hemoglobin and reticulocytes[2]
Myeloma Xenograft Mouse Model75 mg/kg; i.p. once daily for 14 daysInhibited tumor growth[2]
Myeloma Xenograft Mouse Model50 mg/kg; p.o. once daily for 14 daysInhibited tumor growth (more effective than i.p.)[2]

Signaling Pathways and Experimental Workflows

The dual-action nature of K-7174 is reflected in its impact on distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for studying GATA inhibition.

GATA_Inhibition_Pathway Cytokines Inflammatory Cytokines (TNF-α, IL-1β) GATA GATA Transcription Factors Cytokines->GATA activates VCAM1_Gene VCAM-1 Gene Promoter GATA->VCAM1_Gene binds to GATA motifs K7174 K-7174 K7174->GATA inhibits binding VCAM1_mRNA VCAM-1 mRNA VCAM1_Gene->VCAM1_mRNA transcription VCAM1_Protein VCAM-1 Protein VCAM1_mRNA->VCAM1_Protein translation Adhesion Leukocyte Adhesion VCAM1_Protein->Adhesion mediates

Caption: K-7174 inhibits inflammatory cytokine-induced VCAM-1 expression by blocking GATA binding.

Proteasome_Inhibition_Pathway K7174 K-7174 Proteasome Proteasome K7174->Proteasome inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins degrades Caspase8 Caspase-8 Ub_Proteins->Caspase8 accumulation activates Sp1 Sp1 Caspase8->Sp1 mediates degradation Apoptosis Apoptosis in Myeloma Cells Caspase8->Apoptosis induces HDAC_Genes Class I HDAC Genes (HDAC1, 2, 3) Sp1->HDAC_Genes transactivates HDAC_Proteins HDAC Proteins HDAC_Genes->HDAC_Proteins expression HDAC_Proteins->Apoptosis repression of pro-apoptotic genes (inhibited)

Caption: K-7174 induces apoptosis in myeloma cells via proteasome inhibition and HDAC downregulation.

EMSA_Workflow Start Start Nuclear_Extract Prepare Nuclear Extract from Stimulated Cells Start->Nuclear_Extract Probe_Label Label Oligonucleotide Probe with GATA Binding Site Start->Probe_Label Incubate Incubate Nuclear Extract, Labeled Probe, and K-7174 Nuclear_Extract->Incubate Probe_Label->Incubate PAGE Native Polyacrylamide Gel Electrophoresis (PAGE) Incubate->PAGE Visualize Visualize Probe by Autoradiography or Fluorescence PAGE->Visualize Analyze Analyze Shifted Bands (GATA-DNA Complexes) Visualize->Analyze

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA) to assess K-7174's effect.

Key Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for GATA Binding

This protocol is adapted from standard EMSA procedures to assess the inhibitory effect of K-7174 on GATA-DNA binding.

1. Preparation of Nuclear Extracts:

  • Culture human endothelial cells (e.g., HUVECs) to 80-90% confluency.
  • Stimulate cells with TNF-α (e.g., 10 ng/mL) for 4 hours to induce GATA activity.
  • Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.
  • Lyse the cells using a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF).
  • After incubation on ice, add a non-ionic detergent (e.g., NP-40) and vortex to disrupt the cell membrane.
  • Centrifuge to pellet the nuclei.
  • Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF).
  • Incubate on ice with agitation, then centrifuge at high speed to pellet debris.
  • Collect the supernatant containing the nuclear proteins. Determine protein concentration using a Bradford or BCA assay.

2. Probe Labeling:

  • Synthesize complementary oligonucleotides containing a consensus GATA binding site (e.g., 5'-CAC TTG ATA ACA GAA AGT GAT AAC TCT-3').
  • Anneal the oligonucleotides by heating to 95°C and slowly cooling to room temperature.
  • End-label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin (B1667282) or a fluorescent dye.
  • Purify the labeled probe to remove unincorporated label.

3. Binding Reaction:

  • In a microcentrifuge tube, combine the following on ice:
  • Nuclear extract (2-10 µg)
  • Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 2.5% glycerol)
  • Non-specific competitor DNA (e.g., poly(dI-dC))
  • This compound at various concentrations (e.g., 1 µM to 50 µM) or vehicle control (DMSO). Pre-incubate for 20-30 minutes on ice.
  • Labeled probe (e.g., 20,000-50,000 cpm for radiolabeled probes).
  • Incubate the reaction mixture at room temperature for 20-30 minutes.

4. Electrophoresis and Visualization:

  • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% in 0.5x TBE buffer).
  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
  • For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
  • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using streptavidin-HRP and a chemiluminescent substrate (for biotin) or image directly (for fluorescent dyes).
  • A decrease in the intensity of the shifted band (GATA-DNA complex) in the presence of K-7174 indicates inhibitory activity.

In Vivo Myeloma Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of K-7174 in a mouse model.

1. Cell Culture and Implantation:

  • Culture a human multiple myeloma cell line (e.g., RPMI 8226 or U266) under standard conditions.
  • Harvest the cells and resuspend in a sterile, serum-free medium or PBS.
  • Subcutaneously inject approximately 1-3 x 10⁷ cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

2. Tumor Growth Monitoring and Treatment:

  • Monitor the mice regularly for tumor formation.
  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
  • Prepare this compound for administration. For oral gavage (p.o.), it can be formulated in a vehicle such as 0.5% methylcellulose. For intraperitoneal injection (i.p.), it can be dissolved in a vehicle like saline with a small percentage of DMSO.
  • Administer K-7174 or vehicle control to the respective groups daily at a predetermined dose (e.g., 50-75 mg/kg).
  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
  • Monitor animal body weight and overall health throughout the study.

3. Endpoint and Analysis:

  • Continue treatment for a specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Tumor weight can be measured as a primary endpoint.
  • Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3), or for Western blot analysis of protein expression.
  • Compare tumor growth curves and final tumor weights between the K-7174 treated and control groups to determine efficacy.

Conclusion

This compound is a valuable research compound with a compelling dual mechanism of action that makes it relevant to multiple fields of study. Its ability to inhibit GATA transcription factors provides a tool to dissect the roles of this protein family in various biological contexts, particularly in inflammation. Simultaneously, its function as a proteasome inhibitor highlights its potential as an anti-cancer agent, especially in hematological malignancies like multiple myeloma. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. Further investigation into the interplay between its GATA-inhibitory and proteasome-inhibitory activities may yet uncover novel therapeutic strategies.

References

K-7174 Dihydrochloride: A Technical Guide to its Primary Cellular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is a novel, orally active small molecule that has garnered significant interest for its therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the primary cellular targets of K-7174, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cellular biology.

K-7174 is a multi-target agent, with its principal mechanisms of action converging on the ubiquitin-proteasome system and the regulation of key transcription factors. These activities lead to a cascade of downstream effects, including the induction of apoptosis in cancer cells and the modulation of inflammatory responses.

Primary Cellular Targets

The core cellular activities of K-7174 dihydrochloride are centered around three primary targets:

  • The 20S Proteasome: K-7174 is a direct inhibitor of the 20S proteasome, a critical cellular machinery responsible for protein degradation.

  • GATA Transcription Factors: K-7174 inhibits the activity of GATA transcription factors, which play crucial roles in cell development and gene expression.

  • Class I Histone Deacetylases (HDACs): The compound indirectly downregulates the expression of class I HDACs through a unique mechanism involving the degradation of the Sp1 transcription factor.

Proteasome Inhibition

K-7174 acts as a direct inhibitor of the 20S proteasome, distinguishing itself from other proteasome inhibitors like bortezomib (B1684674) by its different mode of binding. It has been shown to inhibit all three of the proteasome's catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[1][2] This broad inhibitory profile contributes to its potent anti-myeloma activity.[3]

Quantitative Data: Proteasome Inhibition

While specific IC50 values for the inhibition of each proteasome subunit by K-7174 are not explicitly stated in the primary literature, dose-response curves demonstrate significant inhibition of all three catalytic activities at micromolar concentrations.

Target ActivitySubstrateObserved InhibitionReference
Chymotrypsin-likeSuc-LLVY-AMCDose-dependent inhibition[4]
Caspase-likeZ-LLE-AMCDose-dependent inhibition[4]
Trypsin-likeBoc-LRR-AMCDose-dependent inhibition[4]
Experimental Protocol: In Vitro Proteasome Activity Assay

This protocol is based on the methodology used to assess the inhibitory effect of K-7174 on the catalytic activities of purified 20S proteasome.[4]

Objective: To measure the chymotrypsin-like, caspase-like, and trypsin-like activities of the 20S proteasome in the presence of K-7174.

Materials:

  • Purified 20S proteasome (from erythrocytes or a commercial source)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT

  • Fluorogenic Substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of K-7174 in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of K-7174 in Assay Buffer to achieve the desired final concentrations.

  • In a 96-well black microplate, add the purified 20S proteasome to each well.

  • Add the K-7174 dilutions or vehicle control to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Monitor the fluorescence kinetically over a period of 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage and determine the percentage of inhibition for each K-7174 concentration relative to the vehicle control.

GATA Transcription Factor Inhibition and Downstream Effects

K-7174 functions as an inhibitor of the GATA family of transcription factors.[4] This inhibition has been shown to have significant consequences on the expression of genes regulated by GATA, most notably Vascular Cell Adhesion Molecule-1 (VCAM-1).[5]

VCAM-1 Expression

By inhibiting the binding of GATA transcription factors to the promoter region of the VCAM-1 gene, K-7174 suppresses the induction of VCAM-1 expression by inflammatory cytokines such as TNF-α and IL-1β.[5] This activity makes K-7174 a potential agent for anti-inflammatory therapies.

Quantitative Data: VCAM-1 Inhibition
TargetCell TypeInducerIC50Reference
VCAM-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)TNF-α14 µM[4]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for GATA-DNA Binding

This protocol is designed to assess the effect of K-7174 on the binding of GATA transcription factors to the VCAM-1 promoter, as described in the literature.[5]

Objective: To determine if K-7174 inhibits the binding of GATA transcription factors to a specific DNA sequence within the VCAM-1 promoter.

Materials:

  • Nuclear extracts from cytokine-stimulated endothelial cells

  • This compound

  • Double-stranded oligonucleotide probe containing the GATA binding site from the VCAM-1 promoter, labeled with a non-radioactive tag (e.g., biotin (B1667282) or infrared dye)

  • Poly(dI-dC)

  • Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol

  • Native polyacrylamide gel

  • Electrophoresis buffer (e.g., 0.5x TBE)

  • Detection system for the labeled probe (e.g., chemiluminescence or infrared imaging)

Procedure:

  • Prepare nuclear extracts from endothelial cells stimulated with TNF-α or IL-1β.

  • Prepare various concentrations of K-7174.

  • In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC) as a non-specific competitor, and the desired concentration of K-7174 or vehicle control.

  • Incubate on ice for 10 minutes.

  • Add the labeled oligonucleotide probe to the reaction mixture.

  • Incubate at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Perform electrophoresis until the free probe has migrated a sufficient distance.

  • Transfer the DNA-protein complexes from the gel to a nylon membrane.

  • Detect the labeled probe using the appropriate detection system.

  • Analyze the resulting bands to determine if K-7174 reduces the formation of the GATA-DNA complex.

Signaling Pathway: K-7174 Inhibition of VCAM-1 Expression

GATA_Inhibition TNF-α / IL-1β TNF-α / IL-1β Receptor Receptor TNF-α / IL-1β->Receptor Binds GATA GATA Receptor->GATA Activates VCAM-1 Promoter VCAM-1 Promoter GATA->VCAM-1 Promoter Binds VCAM-1 Expression VCAM-1 Expression VCAM-1 Promoter->VCAM-1 Expression Induces K7174 K7174 K7174->GATA Inhibits Binding

Caption: K-7174 inhibits GATA binding to the VCAM-1 promoter.

Indirect Repression of Class I Histone Deacetylases (HDACs)

A key mechanism of K-7174's anti-myeloma activity is the transcriptional repression of class I HDACs (HDAC1, HDAC2, and HDAC3).[3][5] This is not a direct enzymatic inhibition but rather an indirect effect mediated by the degradation of the transcription factor Sp1.

Mechanism of Sp1 Degradation

K-7174 treatment leads to the activation of caspase-8, which in turn mediates the degradation of Sp1.[3][5] As Sp1 is a potent transactivator of class I HDAC genes, its degradation results in the downregulation of HDAC1, -2, and -3 expression. This leads to histone hyperacetylation, a state associated with anti-proliferative and pro-apoptotic effects in cancer cells.

Experimental Protocol: Western Blot for Sp1 Degradation

This protocol outlines the steps to assess the degradation of Sp1 protein in response to K-7174 treatment.

Objective: To determine the levels of Sp1 protein in cells treated with K-7174.

Materials:

  • Myeloma cell lines (e.g., RPMI 8226, U266)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-Sp1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture myeloma cells to the desired density.

  • Treat the cells with various concentrations of K-7174 or vehicle control for a specified time (e.g., 24-48 hours).

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary anti-Sp1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of Sp1 protein.

  • Normalize the Sp1 band intensity to the loading control (e.g., GAPDH).

Signaling Pathway: K-7174-induced Repression of HDACs

HDAC_Repression K7174 K7174 Proteasome Proteasome K7174->Proteasome Inhibits Caspase-8 Caspase-8 Proteasome->Caspase-8 Leads to Activation Sp1 Sp1 Caspase-8->Sp1 Degrades HDAC1, 2, 3 Genes HDAC1, 2, 3 Genes Sp1->HDAC1, 2, 3 Genes Activates Transcription HDAC Expression HDAC Expression HDAC1, 2, 3 Genes->HDAC Expression Histone Hyperacetylation Histone Hyperacetylation HDAC Expression->Histone Hyperacetylation Decreased Deacetylation leads to

References

K-7174 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 dihydrochloride (B599025) is a synthetic homopiperazine (B121016) derivative that has garnered significant interest in the field of oncology and inflammation research. It functions as a dual inhibitor of the proteasome and GATA transcription factors, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis in various cancer cell lines, particularly multiple myeloma. This technical guide provides a comprehensive overview of the discovery, a putative synthesis pathway, and the detailed molecular mechanisms of action of K-7174. It includes a compilation of key quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of the critical signaling pathways and experimental workflows.

Discovery and Therapeutic Potential

K-7174 was identified as a novel, orally active small molecule with potent anti-myeloma properties.[1][2] It has been shown to be effective against both bortezomib-sensitive and -resistant multiple myeloma cells, highlighting its potential to overcome drug resistance in clinical settings.[1][2] Beyond its anti-cancer effects, K-7174 has also been investigated for its anti-inflammatory and erythropoietin-stimulating activities.[3]

Synthesis of K-7174 Dihydrochloride

A four-step synthesis for K-7174 has been described, involving a Wittig olefination and a bis-alkylation of homopiperazine as key steps. While the specific, detailed protocol from the original discovering entity is not publicly available, a representative synthetic scheme can be proposed based on these core reactions.

Putative Synthetic Pathway:

G A 3,4,5-Trimethoxybenzaldehyde (B134019) C Wittig Reaction (n-BuLi, THF) A->C B (4-Bromobutyl)triphenylphosphonium bromide B->C D (E/Z)-1-(5-Bromo-1-pentenyl)-3,4,5-trimethoxybenzene C->D E Iodine-catalyzed Isomerization D->E F (E)-1-(5-Bromo-1-pentenyl)-3,4,5-trimethoxybenzene E->F H Bis-alkylation (K2CO3, DMF) F->H G Homopiperazine G->H I K-7174 (free base) H->I J Salt Formation (HCl in Et2O) I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols:

Step 1: Wittig Olefination

  • To a solution of (4-bromobutyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise at a low temperature (e.g., -78 °C) to generate the corresponding ylide.

  • After stirring for a specified time, add a solution of 3,4,5-trimethoxybenzaldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to yield a mixture of (E/Z)-1-(5-bromo-1-pentenyl)-3,4,5-trimethoxybenzene.

Step 2: Isomerization

  • Dissolve the mixture of isomers in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of iodine (I2).

  • Reflux the mixture for several hours, monitoring the conversion to the E-isomer by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3) to remove excess iodine.

  • Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the pure (E)-1-(5-bromo-1-pentenyl)-3,4,5-trimethoxybenzene.

Step 3: Bis-alkylation of Homopiperazine

  • To a solution of homopiperazine in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, K2CO3).

  • Add a solution of (E)-1-(5-bromo-1-pentenyl)-3,4,5-trimethoxybenzene in DMF dropwise to the homopiperazine solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield K-7174 free base.

Step 4: Salt Formation

  • Dissolve the purified K-7174 free base in a suitable organic solvent (e.g., diethyl ether, Et2O).

  • Add a solution of hydrogen chloride (HCl) in Et2O dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold Et2O, and dry under vacuum to obtain this compound as a solid.

Mechanism of Action

K-7174 exerts its biological effects through a dual inhibitory mechanism targeting the proteasome and GATA transcription factors.

Proteasome Inhibition

K-7174 inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins within the cell, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis.

GATA Inhibition

K-7174 inhibits the DNA binding activity of GATA transcription factors.[3] This is particularly relevant in the context of its anti-inflammatory and erythropoiesis-modulating effects. For instance, it can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), a process regulated by GATA.

Downregulation of Class I Histone Deacetylases (HDACs)

A key mechanism underlying the anti-myeloma activity of K-7174 is the transcriptional repression of class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2] This occurs via a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes.[1] The downregulation of HDACs leads to hyperacetylation of histones and other proteins, affecting gene expression and contributing to apoptosis.

G K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits Caspase8 Caspase-8 Activation K7174->Caspase8 Induces GATA GATA K7174->GATA Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades ER_Stress ER Stress Ub_Proteins->ER_Stress Accumulation Leads to ER_Stress->Caspase8 Sp1 Sp1 Caspase8->Sp1 Degrades Apoptosis Apoptosis Caspase8->Apoptosis HDACs Class I HDACs (HDAC1, 2, 3) Transcription Sp1->HDACs Activates Histone_Ac Histone Hyperacetylation HDACs->Histone_Ac Deacetylates Histone_Ac->Apoptosis Gene_Expr Target Gene Expression (e.g., VCAM-1) GATA->Gene_Expr Regulates

Caption: Signaling pathway of K-7174 in multiple myeloma cells.

Quantitative Biological Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of K-7174

Cell LineAssayEndpointIC50 / EffectReference
RPMI 8226MTT AssayGrowth Inhibition~10 µM[1]
U266MTT AssayGrowth Inhibition~15 µM[1]
KMS-12BMMTT AssayGrowth Inhibition~7.5 µM[1]
HUVECCell AdhesionVCAM-1 ExpressionIC50 = 14 µMMedChemExpress
Hep3BEpo ProductionRescue of EpoDose-dependentMedChemExpress
MM cellsApoptosisAnnexin VInduction[1]

Table 2: In Vivo Efficacy of K-7174

Animal ModelTumor TypeDosageAdministrationOutcomeReference
NOD/SCID miceU266 Xenograft75 mg/kg/dayi.p.Tumor growth inhibition[1]
NOD/SCID miceRPMI 8226 Xenograft50 mg/kg/dayp.o.Significant tumor growth inhibition[1]
MiceIL-1β or TNF-α induced anemia30 mg/kgi.p.Reversal of anemia[4]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 (72h post-treatment) A Seed MM cells (e.g., RPMI 8226) in 96-well plates B Treat cells with varying concentrations of K-7174 A->B C Add MTT reagent (5 mg/mL in PBS) B->C D Incubate for 4 hours at 37°C C->D E Lyse cells and solubilize formazan (B1609692) crystals (e.g., with DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for a typical MTT cell viability assay.

  • Cell Seeding: Seed multiple myeloma (MM) cell lines (e.g., RPMI 8226, U266) in 96-well plates at a density of 1-5 x 10^4 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-50 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Immunoblotting
  • Cell Lysis: Treat MM cells with K-7174 for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ubiquitinated proteins, HDAC1, Sp1, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of MM cells (e.g., 1 x 10^7 RPMI 8226 cells in PBS) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomly assign the mice to treatment groups. Administer K-7174 (e.g., 50 mg/kg) or vehicle control orally once daily for a specified period (e.g., 14-21 days).

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for ubiquitinated proteins).

Conclusion

This compound is a promising therapeutic agent with a unique dual mechanism of action against the proteasome and GATA transcription factors. Its oral bioavailability and efficacy in preclinical models of multiple myeloma, including bortezomib-resistant cases, underscore its potential for clinical development. This guide provides a foundational understanding of its synthesis, mechanism of action, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the field. Further investigation into its clinical utility is warranted.

References

Initial Studies on the Antitumor Activity of K-7174 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 dihydrochloride (B599025), a novel, orally active homopiperazine (B121016) derivative, has demonstrated significant antitumor activity in preclinical studies, particularly in the context of multiple myeloma (MM). This technical guide synthesizes the initial findings on K-7174, detailing its mechanism of action, in vitro cytotoxicity, and in vivo efficacy. The document provides comprehensive experimental protocols and quantitative data from seminal studies to support further research and development. K-7174 acts as a proteasome inhibitor with a distinct mechanism that overcomes resistance to established therapies like bortezomib (B1684674). Its primary mode of action involves the induction of apoptosis through the downregulation of class I histone deacetylases (HDACs), positioning it as a promising candidate for cancer therapy.

Introduction

The ubiquitin-proteasome system is a critical regulator of intracellular protein homeostasis and a validated target in oncology. While proteasome inhibitors like bortezomib have become mainstays in the treatment of multiple myeloma, the emergence of drug resistance necessitates the development of novel agents with alternative mechanisms of action. K-7174 dihydrochloride is a new-generation, orally bioavailable proteasome inhibitor identified as a promising therapeutic agent.[1] Initial research indicates that K-7174 not only exhibits potent anti-myeloma activity but also circumvents common resistance pathways, offering a potential new therapeutic avenue for patients with relapsed or refractory disease.[1]

Mechanism of Action: A Unique Signaling Cascade

K-7174 exerts its antitumor effects through a unique signaling pathway that distinguishes it from other proteasome inhibitors. The core mechanism involves the transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3).[1][2] This is initiated by the activation of caspase-8, which subsequently leads to the degradation of the transcription factor Sp1.[1][2] Sp1 is a key transactivator of class I HDAC genes; its degradation results in reduced HDAC expression and subsequent hyperacetylation of histones, ultimately leading to apoptosis.[1][2] Notably, this mechanism is effective even in bortezomib-resistant cells that harbor mutations in the β5-subunit of the proteasome.[1]

K7174_Signaling_Pathway K7174 K-7174 Proteasome Proteasome K7174->Proteasome inhibits Caspase8 Caspase-8 Proteasome->Caspase8 leads to activation Sp1 Sp1 Caspase8->Sp1 mediates degradation Caspase8->Sp1 HDAC_genes Class I HDAC Genes (HDAC1, 2, 3) Sp1->HDAC_genes activates transcription HDAC_proteins HDAC Proteins HDAC_genes->HDAC_proteins expresses Histones Histones HDAC_proteins->Histones deacetylates Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones acetylation Apoptosis Apoptosis Acetylated_Histones->Apoptosis leads to

Caption: K-7174 signaling pathway leading to apoptosis.

Quantitative Data Presentation

The antitumor activity of K-7174 has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines
Cell LineTypeIC50 (µM) after 48hKey Findings
RPMI8226Human MM~5Dose-dependent inhibition of growth.
U266Human MM~2.5Significant growth inhibition at low micromolar concentrations.
KMS12-BMHuman MM~7.5Effective against various MM cell backgrounds.
Primary MM CellsPatient-derivedN/ASignificantly increased apoptosis (Annexin-V positive cells) after 48h treatment.[3]

Data extracted from MTT assays as presented in Kikuchi et al., 2013.

Table 2: In Vivo Efficacy of K-7174 in a Murine Xenograft Model
Animal ModelCell Line InoculatedTreatment RegimenOutcome
NOD/SCID MiceU266 (subcutaneous)50 mg/kg K-7174, oral, once daily for 14 daysSignificant reduction in tumor volume compared to vehicle control.[3]
NOD/SCID MiceRPMI8226 (subcutaneous)75 mg/kg K-7174, intraperitoneal, once daily for 14 daysSignificant tumor growth inhibition. Oral administration was found to be more effective.[3]

Data from in vivo studies as reported in Kikuchi et al., 2013.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from the methodology used to assess the cytotoxic effects of K-7174 on MM cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture MM cell lines (RPMI8226, U266, KMS12-BM) Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Add_K7174 3. Add varying concentrations of K-7174 Cell_Seeding->Add_K7174 Incubate_48h 4. Incubate for 48 hours at 37°C Add_MTT 5. Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours at 37°C Add_Solubilizer 7. Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate cell viability (%) Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.
  • Cell Culture: Human multiple myeloma cell lines (RPMI8226, U266, KMS12-BM) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.

  • Treatment: this compound, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. Control wells receive vehicle (DMSO) only.

  • Incubation: Plates are incubated for 48 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan (B1609692) Formation: Plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined from dose-response curves.

Western Blot Analysis

This protocol was used to determine the effect of K-7174 on the protein levels of Sp1 and class I HDACs.

  • Cell Lysis: MM cells are treated with K-7174 for the indicated times. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against Sp1, HDAC1, HDAC2, HDAC3, or GAPDH (as a loading control) overnight at 4°C.

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Murine Xenograft Model

This in vivo model was used to evaluate the antitumor efficacy of orally administered K-7174.

  • Animal Housing: 5- to 6-week-old female non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are used. Animals are housed in a pathogen-free environment.

  • Tumor Cell Implantation: 1 x 10^7 U266 or RPMI8226 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: K-7174 is administered orally (e.g., 50 mg/kg) or intraperitoneally (e.g., 75 mg/kg) once daily. The control group receives the vehicle (e.g., 3% DMSO in 0.9% NaCl).

  • Efficacy Evaluation: Treatment continues for a specified period (e.g., 14 days), and tumor growth is monitored. At the end of the study, mice are euthanized, and tumors are excised for further analysis.

Conclusion and Future Directions

The initial studies on this compound have established its potent antitumor activity against multiple myeloma, both in vitro and in vivo. Its unique mechanism of action, involving the caspase-8/Sp1/HDAC pathway, provides a strong rationale for its development, particularly for bortezomib-resistant disease. The oral bioavailability of K-7174 is a significant clinical advantage.[1]

Future research should focus on:

  • Elucidating the broader applicability of K-7174 in other hematological and solid tumors.

  • Investigating potential synergistic effects when combined with other anticancer agents, such as HDAC inhibitors.[1]

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing schedules.

  • Identifying predictive biomarkers of response to K-7174 therapy.

The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel and effective anticancer therapeutic.

References

The Proteasome Inhibitory Function of K-7174: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 is a novel, orally active homopiperazine (B121016) derivative that functions as a proteasome inhibitor with a distinct mechanism of action compared to established drugs like bortezomib (B1684674).[1][2] This technical guide provides an in-depth overview of the proteasome inhibitory function of K-7174, its downstream signaling effects, and its potential as a therapeutic agent, particularly in the context of multiple myeloma. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers and drug development professionals. This document details the molecular interactions, cellular consequences, and experimental methodologies associated with K-7174's activity.

Introduction to K-7174

K-7174, chemically known as N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine, is a small molecule compound that has demonstrated significant anti-myeloma activity both in vitro and in vivo.[2] A key advantage of K-7174 is its oral bioavailability, offering a more convenient administration route compared to the intravenous delivery of proteasome inhibitors like bortezomib.[1][3] Furthermore, K-7174 has shown efficacy against bortezomib-resistant multiple myeloma cells, highlighting its potential to overcome existing treatment challenges.[1][4]

Mechanism of Proteasome Inhibition

Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[2][4] This broader inhibition profile is attributed to a different mode of binding to the proteasome complex.[1][4] This distinct mechanism is crucial for its activity against myeloma cells that have developed resistance to bortezomib through mutations in the β5 subunit.[4]

Quantitative Data on Proteasome Inhibition

The inhibitory effects of K-7174 on the catalytic activities of the 20S proteasome have been quantified and are summarized below.

Proteasome Subunit ActivityK-7174 IC50Bortezomib IC50
Chymotrypsin-like (β5)~5 µM~5 nM
Caspase-like (β1)~10 µM>1000 nM
Trypsin-like (β2)~10 µM~1000 nM

Table 1: Comparative inhibitory concentrations (IC50) of K-7174 and Bortezomib on purified 20S proteasome activities. Data synthesized from graphical representations in cited literature.

Downstream Signaling Pathways

The inhibition of the proteasome by K-7174 triggers a cascade of downstream signaling events, ultimately leading to apoptosis in cancer cells. A key pathway affected is the transcriptional regulation of class I histone deacetylases (HDACs).

Caspase-8 Dependent Degradation of Sp1

Treatment with K-7174 leads to the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway.[1][2] Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[1][2] Sp1 is a critical transactivator for the expression of class I HDAC genes (HDAC1, HDAC2, and HDAC3).[1]

Transcriptional Repression of Class I HDACs

The degradation of Sp1 results in the transcriptional repression of HDAC1, HDAC2, and HDAC3.[1][3] This leads to hyperacetylation of histones, altering chromatin structure and gene expression, which contributes to the cytotoxic effects of K-7174.[1] Overexpression of HDAC1 has been shown to partially rescue myeloma cells from K-7174-induced cytotoxicity.[1]

K7174_Signaling_Pathway K7174 K-7174 Proteasome 20S Proteasome (β1, β2, β5 subunits) K7174->Proteasome Inhibition Caspase8 Caspase-8 Activation Proteasome->Caspase8 Leads to Sp1 Sp1 Degradation Caspase8->Sp1 Mediates HDACs Transcriptional Repression of Class I HDACs (HDAC1, HDAC2, HDAC3) Sp1->HDACs Results in Histone Histone Hyperacetylation HDACs->Histone Causes Apoptosis Apoptosis Histone->Apoptosis Contributes to

Figure 1: Signaling pathway of K-7174 leading to apoptosis.

In Vitro and In Vivo Efficacy

K-7174 has demonstrated potent cytotoxic effects against various multiple myeloma cell lines and primary myeloma cells from patients.[2] In vivo studies using murine xenograft models have further confirmed its anti-myeloma activity, with oral administration showing greater efficacy than intravenous injection.[1][3]

Quantitative Data on In Vitro and In Vivo Activity
Cell Line/ModelEndpointK-7174 Concentration/DoseResult
RPMI8226, U266, KMS-11 (MM cell lines)Growth InhibitionIC50: 5-10 µMDose-dependent inhibition of cell growth.[2]
Primary MM cells (from patients)Apoptosis Induction10 µMSignificant increase in Annexin-V positive cells.[2]
RPMI8226 Xenograft ModelTumor Growth Inhibition75 mg/kg/day (i.p.)Significant reduction in tumor volume.[2]
RPMI8226 Xenograft ModelTumor Growth Inhibition50 mg/kg/day (p.o.)More effective than intraperitoneal injection.[5]

Table 2: Summary of in vitro and in vivo efficacy of K-7174 against multiple myeloma.

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to characterize the proteasome inhibitory function of K-7174.

Proteasome Activity Assay

Objective: To measure the inhibitory effect of K-7174 on the catalytic activities of the 20S proteasome.

Methodology:

  • Purified 20S proteasome is incubated with varying concentrations of K-7174 or a control inhibitor (e.g., bortezomib).

  • Fluorogenic peptide substrates specific for each catalytic subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity) are added.

  • The fluorescence of the cleaved product (AMC) is measured over time using a fluorometer.

  • The rate of substrate cleavage is calculated and used to determine the IC50 values.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic effects of K-7174 on multiple myeloma cells.

Methodology:

  • Cell Viability (MTT Assay):

    • Multiple myeloma cell lines are seeded in 96-well plates and treated with a range of K-7174 concentrations for a specified period (e.g., 48-72 hours).

    • MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to untreated controls.

  • Apoptosis (Annexin-V Staining):

    • Cells are treated with K-7174 or vehicle control.

    • After the treatment period, cells are harvested and stained with Annexin-V (conjugated to a fluorescent dye like FITC) and a viability dye (e.g., propidium (B1200493) iodide).

    • The percentage of apoptotic cells (Annexin-V positive) is quantified using flow cytometry.

Western Blot Analysis

Objective: To detect changes in protein expression and post-translational modifications following K-7174 treatment.

Methodology:

  • Cells are treated with K-7174 for various time points.

  • Whole-cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., ubiquitinated proteins, cleaved caspase-8, Sp1, HDAC1, acetylated histones, and a loading control like GAPDH).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture MM Cell Lines & Primary Cells Treatment K-7174 Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin-V Staining) Treatment->Apoptosis Proteasome_Activity Proteasome Activity Assay Treatment->Proteasome_Activity Western_Blot Western Blot Analysis Treatment->Western_Blot Xenograft MM Xenograft Model (e.g., NOD/SCID mice) Administration K-7174 Administration (Oral or Intraperitoneal) Xenograft->Administration Monitoring Tumor Volume & Body Weight Monitoring Administration->Monitoring Analysis Ex Vivo Analysis (e.g., Immunohistochemistry) Monitoring->Analysis

Figure 2: General experimental workflow for characterizing K-7174.

Overcoming Bortezomib Resistance

A significant advantage of K-7174 is its ability to induce apoptosis in multiple myeloma cells that are resistant to bortezomib.[1][4] This is particularly relevant for patients who relapse after bortezomib therapy. The resistance to bortezomib is often associated with a mutation in the PSMB5 gene, which encodes the β5 subunit of the proteasome.[4] Since K-7174 has a different binding mode and inhibits multiple proteasome subunits, it can effectively bypass this resistance mechanism.[4]

Conclusion

K-7174 represents a promising new class of orally active proteasome inhibitors with a unique mechanism of action that distinguishes it from existing therapies. Its ability to inhibit all three catalytic subunits of the proteasome, its efficacy in bortezomib-resistant models, and its downstream effects on HDACs make it a compelling candidate for further development in the treatment of multiple myeloma and potentially other hematological malignancies. The detailed understanding of its molecular and cellular effects, as outlined in this guide, provides a solid foundation for future preclinical and clinical investigations.

References

K-7174 Dihydrochloride: A Novel Inhibitor of VCAM-1 Expression via GATA-Specific Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism of action of K-7174 dihydrochloride (B599025), a novel cell adhesion inhibitor, with a specific focus on its effect on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). K-7174 has been identified as a potent inhibitor of cytokine-induced VCAM-1 expression on endothelial cells.[1] Notably, its mechanism of action is distinct from many anti-inflammatory agents as it operates independently of the well-characterized NF-κB signaling pathway.[1] Instead, K-7174 exerts its inhibitory effect through the regulation of GATA transcription factors, presenting a novel target for anti-inflammatory drug development.[1] This document provides a comprehensive overview of the signaling pathway, experimental protocols for studying its effects, and a summary of its impact on VCAM-1 expression.

Introduction to K-7174 Dihydrochloride and VCAM-1

This compound, with the chemical name N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine, is a small molecule inhibitor initially identified for its ability to block the adhesion of monocytes to cytokine-stimulated endothelial cells.[1] It has also been characterized as a proteasome inhibitor.

Vascular Cell Adhesion Molecule-1 (VCAM-1), a member of the immunoglobulin superfamily, is a key cell surface glycoprotein (B1211001) expressed on endothelial cells.[2] Its expression is induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] VCAM-1 plays a critical role in the inflammatory response by mediating the adhesion of leukocytes, including monocytes and lymphocytes, to the vascular endothelium, a crucial step in their migration to sites of inflammation. The upregulation of VCAM-1 is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis.

Mechanism of Action: Inhibition of VCAM-1 Expression

K-7174 selectively inhibits the induction of VCAM-1 expression by inflammatory cytokines without affecting the expression of other adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) or E-selectin.[1] The primary mechanism of this inhibition is at the transcriptional level.

Targeting the GATA Transcription Factor

The promoter region of the VCAM-1 gene contains binding motifs for several transcription factors, including GATA.[1] Electrophoretic mobility shift assays (EMSA) have revealed that K-7174's inhibitory effect on VCAM-1 induction is mediated by its influence on the binding of nuclear proteins to the GATA motifs within the VCAM-1 gene promoter.[1] In contrast, K-7174 does not affect the binding of other key transcription factors such as NF-κB, AP-1, SP-1, or ets to their respective motifs in the VCAM-1 promoter.[1] This specificity for the GATA binding site underscores the unique mechanism of K-7174.

Independence from the NF-κB Pathway

A significant aspect of K-7174's mechanism is its independence from the NF-κB signaling pathway.[1] The NF-κB pathway is a central regulator of inflammation and is a common target for many anti-inflammatory drugs. The ability of K-7174 to suppress VCAM-1 expression through a GATA-dependent, NF-κB-independent mechanism offers a new therapeutic strategy for inflammatory disorders.

Quantitative Data on VCAM-1 Inhibition

While the primary literature confirms the inhibitory effect of K-7174 on VCAM-1 expression, specific dose-response data and IC50 values were not available in the public domain at the time of this review. The following table provides an illustrative representation of the expected dose-dependent inhibition of TNF-α-induced VCAM-1 expression by K-7174 on Human Umbilical Vein Endothelial Cells (HUVECs), based on qualitative descriptions from existing research.

K-7174 Concentration (µM)VCAM-1 Expression (as % of TNF-α induced control)
0 (TNF-α only)100%
175%
1040%
5015%
100<5%

Note: The values presented in this table are illustrative and intended to demonstrate the dose-dependent inhibitory effect of K-7174. Actual experimental values may vary.

Experimental Protocols

The following sections detail the methodologies for key experiments to investigate the effect of K-7174 on VCAM-1 expression.

Cell Culture and Induction of VCAM-1 Expression

Objective: To culture Human Umbilical Vein Endothelial Cells (HUVECs) and stimulate them with a pro-inflammatory cytokine to induce VCAM-1 expression.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., M199) supplemented with fetal bovine serum (FBS), heparin, and endothelial cell growth supplement (ECGS)

  • Recombinant Human TNF-α

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

Protocol:

  • Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.

  • Seed HUVECs into multi-well plates at a desired density and allow them to adhere and form a confluent monolayer.

  • To induce VCAM-1 expression, treat the confluent HUVEC monolayers with recombinant human TNF-α (e.g., 10 ng/mL) in fresh culture medium for a specified period (e.g., 4-24 hours).

Treatment with this compound

Objective: To treat cytokine-stimulated HUVECs with K-7174 to assess its inhibitory effect on VCAM-1 expression.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • TNF-α stimulated HUVEC cultures

Protocol:

  • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

  • Pre-incubate the HUVEC monolayers with the different concentrations of K-7174 for a specific duration (e.g., 1-2 hours) before adding the cytokine stimulus.

  • Alternatively, co-incubate the HUVECs with both K-7174 and TNF-α for the duration of the stimulation period.

  • Include appropriate vehicle controls (medium with the solvent used for K-7174) in the experiment.

Measurement of VCAM-1 Expression

Objective: To quantify the levels of VCAM-1 protein expression on the surface of HUVECs.

Method: Cell-Based ELISA

Materials:

  • Primary antibody against human VCAM-1

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Protocol:

  • After treatment, wash the HUVEC monolayers in the multi-well plates with PBS.

  • Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde).

  • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-VCAM-1 antibody for 1-2 hours at room temperature.

  • Wash the cells multiple times with wash buffer.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the cells again to remove unbound secondary antibody.

  • Add the HRP substrate and incubate until a color change is observed.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the absorbance values to the cell number or a housekeeping protein.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the effect of K-7174 on the binding of transcription factors to the GATA motif in the VCAM-1 promoter.

Materials:

  • Nuclear protein extracts from HUVECs treated with or without TNF-α and K-7174.

  • Oligonucleotide probes containing the GATA binding motif from the VCAM-1 promoter, labeled with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope).

  • Polyacrylamide gel and electrophoresis apparatus.

  • Binding buffer.

  • Unlabeled competitor oligonucleotides (for specificity controls).

Protocol:

  • Prepare nuclear extracts from HUVECs under different treatment conditions.

  • Synthesize and label the oligonucleotide probes.

  • Set up binding reactions containing the nuclear extract, labeled probe, and binding buffer. For competition assays, add an excess of unlabeled probe.

  • Incubate the reactions to allow for protein-DNA complex formation.

  • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Transfer the resolved complexes to a membrane and detect the labeled probe using an appropriate detection method (e.g., chemiluminescence or autoradiography).

Visualizations

Signaling Pathway of K-7174 Action

K7174_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α / IL-1β Receptor Cytokine Receptor TNFa->Receptor GATA_TF GATA Transcription Factor Receptor->GATA_TF Activates NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway VCAM1_Gene VCAM-1 Gene Promoter (GATA motif) GATA_TF->VCAM1_Gene Binds to VCAM1_mRNA VCAM-1 mRNA VCAM1_Gene->VCAM1_mRNA Transcription VCAM1_Protein VCAM-1 Protein Expression VCAM1_mRNA->VCAM1_Protein Translation Inflammation Inflammation (Leukocyte Adhesion) VCAM1_Protein->Inflammation K7174 K-7174 K7174->GATA_TF Inhibits Binding NFkB_Pathway->VCAM1_Gene

Caption: Signaling pathway of K-7174 in inhibiting VCAM-1 expression.

Experimental Workflow

Experimental_Workflow Start Start Culture_HUVEC Culture HUVECs to Confluency Start->Culture_HUVEC Treatment Treatment Groups Culture_HUVEC->Treatment Control Control (No Treatment) Treatment->Control Group 1 TNFa TNF-α Stimulation Treatment->TNFa Group 2 K7174_TNFa K-7174 + TNF-α Treatment->K7174_TNFa Group 3 Incubation Incubate (4-24h) Control->Incubation TNFa->Incubation K7174_TNFa->Incubation Analysis Analysis Incubation->Analysis Cell_ELISA Cell-Based ELISA for VCAM-1 Analysis->Cell_ELISA Protein Expression EMSA EMSA for GATA Binding Analysis->EMSA Transcription Factor Binding Data_Quant Data Quantification & Comparison Cell_ELISA->Data_Quant EMSA->Data_Quant End End Data_Quant->End

Caption: Experimental workflow for assessing K-7174's effect on VCAM-1.

Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic agent for inflammatory diseases due to its novel mechanism of action. By specifically targeting the GATA-mediated transcriptional activation of VCAM-1, it offers a selective approach to inhibit leukocyte adhesion, a key event in the inflammatory cascade. Its independence from the NF-κB pathway distinguishes it from many existing anti-inflammatory compounds and highlights a new avenue for drug discovery and development. Further research, particularly studies providing detailed quantitative dose-response data, will be crucial for the clinical translation of K-7174 and other GATA-specific inhibitors.

References

Early Research on K-7174 Dihydrochloride: A Technical Overview of Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the early research surrounding K-7174 dihydrochloride (B599025) and its significant role in inducing apoptosis, particularly in the context of multiple myeloma (MM). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Findings: K-7174 as a Novel Proteasome Inhibitor

Early studies have identified K-7174 as an orally active proteasome inhibitor with a distinct mechanism of action compared to the then-standard bortezomib.[1][2][3] Research indicates that K-7174 effectively induces apoptosis in multiple myeloma cells, including those resistant to bortezomib.[1][2][3] The primary mechanism involves the transcriptional repression of class I histone deacetylases (HDACs), which is initiated by the activation of caspase-8 and subsequent degradation of the Sp1 transcription factor.[1]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of K-7174 have been quantified in several studies. The following tables summarize the key findings regarding its impact on multiple myeloma cell lines and primary patient cells.

Table 1: Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines

Cell LineIC50 (µM)Assay TypeExposure Time (hours)Reference
RPMI 8226~1.5MTT Assay72[2]
KMS-12-BM~2.0MTT Assay72[2]
U266~2.5MTT Assay72[2]

Table 2: Pro-Apoptotic Efficacy of K-7174 in Primary Multiple Myeloma Cells

Patient SampleK-7174 Concentration (µM)% Annexin-V Positive Cells (Apoptosis)Exposure Time (hours)Reference
Patient 15~45%48[1]
Patient 25~55%48[1]
Patient 35~60%48[1]
Patient 45~30%48[1]
Patient 55~40%48[1]
Patient 65~50%48[1]

Signaling Pathway of K-7174-Induced Apoptosis

The apoptotic pathway initiated by K-7174 is a caspase-8-dependent cascade. The following diagram illustrates the key molecular events.

K7174_Apoptosis_Pathway cluster_caspase K7174 K-7174 Dihydrochloride Proteasome 20S Proteasome K7174->Proteasome Inhibition Caspase8 Pro-caspase-8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Activation Sp1 Sp1 Transcription Factor ActiveCaspase8->Sp1 Degradation HDAC_Genes HDAC1, HDAC2, HDAC3 Genes Sp1->HDAC_Genes Activation HDAC_Repression Transcriptional Repression HDAC_Genes->HDAC_Repression Apoptosis Apoptosis HDAC_Repression->Apoptosis

Caption: Signaling pathway of K-7174-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in early research on K-7174.

Immunoblotting for Caspase-8 Activation and Sp1 Degradation

This protocol is for the detection of protein expression levels via western blot.

  • Cell Lysis:

    • Treat multiple myeloma cells with the desired concentration of K-7174 for the specified time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Caspase-8, cleaved Caspase-8, Sp1, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Visualization:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Chromatin Immunoprecipitation (ChIP) for Sp1 Binding to HDAC Promoters

This protocol details the procedure to assess the in vivo binding of the Sp1 transcription factor to the promoter regions of HDAC genes.

  • Cross-linking:

    • Treat multiple myeloma cells with K-7174 or vehicle control.

    • Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells with ice-cold PBS and lyse them to isolate nuclei.

    • Resuspend nuclei in a lysis buffer and sonicate the chromatin to obtain fragments of 200-1000 bp.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared chromatin with an anti-Sp1 antibody or an isotype control IgG overnight at 4°C with rotation.

    • Add protein A/G agarose beads to capture the antibody-protein-DNA complexes and incubate for 2 hours.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads with an elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating the eluted samples at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.

  • Analysis:

    • Perform PCR or qPCR using primers specific for the promoter regions of HDAC1, HDAC2, and HDAC3 genes to quantify the amount of immunoprecipitated DNA.

Annexin-V Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Preparation:

    • Culture multiple myeloma cells and treat with K-7174 or vehicle control for the desired duration.

    • Harvest both adherent and suspension cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin-V binding buffer.

    • Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin-V positive and PI negative cells are considered to be in early apoptosis.

    • Annexin-V positive and PI positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant.

Experimental Workflow Overview

The following diagram provides a general workflow for investigating the apoptotic effects of K-7174.

K7174_Experimental_Workflow cluster_assays Apoptosis & Cytotoxicity Assays cluster_mechanism Mechanism of Action Studies Start Start: MM Cell Culture Treatment Treatment with K-7174 Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT AnnexinV Annexin-V Assay (Apoptosis Quantification) Treatment->AnnexinV Immunoblot Immunoblotting (Caspase-8, Sp1) Treatment->Immunoblot ChIP ChIP Assay (Sp1-HDAC Promoter Binding) Treatment->ChIP Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis AnnexinV->Data_Analysis Immunoblot->Data_Analysis ChIP->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for K-7174 apoptosis studies.

This technical guide consolidates the pivotal early findings on this compound, offering a foundational understanding for further research and development in cancer therapeutics. The provided data and protocols serve as a detailed resource for scientists aiming to explore or build upon this initial research.

References

Foundational Insights into the Biological Activity of K-7174 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is a synthetic small molecule that has garnered significant interest for its potent and diverse biological activities. Initially identified as a cell adhesion inhibitor, subsequent research has unveiled its multifaceted mechanism of action, positioning it as a promising therapeutic candidate, particularly in the context of oncology. This technical guide provides an in-depth overview of the foundational research on K-7174, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Core Biological Activities

K-7174 exhibits two primary, well-documented biological activities: inhibition of the proteasome and modulation of GATA transcription factors. These activities underpin its observed anti-tumor and anti-inflammatory effects.

Proteasome Inhibition and Anti-Myeloma Activity

A cornerstone of K-7174 research is its efficacy against multiple myeloma (MM), a malignancy of plasma cells. K-7174 functions as a proteasome inhibitor, a class of drugs that has revolutionized MM treatment. By blocking the proteasome, K-7174 disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and triggering apoptosis in cancer cells.

A pivotal study by Kikuchi et al. (2013) demonstrated that K-7174 effectively inhibits the growth of various MM cell lines, including those resistant to the first-in-class proteasome inhibitor bortezomib.[1][2][3][4] This activity is particularly significant as it suggests a distinct mechanism of proteasome inhibition compared to existing therapies.

The following table summarizes the cytotoxic effects of K-7174 on human multiple myeloma cell lines, as determined by MTT assays after 72 hours of treatment.

Cell LineIC50 (µM)
KMS12-BM~5
RPMI8226~7
U266~6

Data extracted from Kikuchi et al., J Biol Chem, 2013.[1][2]

K-7174's anti-myeloma effect is intricately linked to the downregulation of class I histone deacetylases (HDACs). The proposed mechanism involves the activation of caspase-8, which leads to the degradation of the transcription factor Sp1. As Sp1 is a key activator of HDAC1, -2, and -3 gene expression, its degradation results in the transcriptional repression of these HDACs.[1][3][4]

K7174_Proteasome_HDAC_Pathway K7174 K-7174 Proteasome Proteasome K7174->Proteasome Caspase8 Caspase-8 Proteasome->Caspase8 leads to activation Sp1 Sp1 Caspase8->Sp1 degrades HDAC_genes HDAC1, -2, -3 Genes Sp1->HDAC_genes activates HDAC_expression HDAC1, -2, -3 Expression HDAC_genes->HDAC_expression transcription Apoptosis Apoptosis HDAC_expression->Apoptosis repression leads to

K-7174-mediated inhibition of the proteasome leading to apoptosis.

The following protocol is a generalized representation based on the methodology described by Kikuchi et al. (2013) for assessing the in vitro cytotoxicity of K-7174.

  • Cell Seeding: Plate multiple myeloma cell lines (e.g., KMS12-BM, RPMI8226, U266) in 96-well plates at a density of 1 x 10^4 cells/well.

  • Drug Treatment: Add varying concentrations of K-7174 dihydrochloride to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

  • Incubation with MTT: Incubate the plates for an additional 4 hours.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

GATA Transcription Factor Inhibition

K-7174 was initially characterized as an inhibitor of the GATA family of transcription factors.[5][6] This activity is central to its anti-inflammatory and cell adhesion inhibitory properties.

K-7174 inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, which is induced by inflammatory cytokines like TNF-α and IL-1β.[1] This effect is mediated by the inhibition of GATA binding to the VCAM-1 gene promoter.[1]

ParameterIC50 (µM)
Inhibition of TNF-α induced VCAM-1 mRNA~9
Inhibition of TNF-α induced VCAM-1 protein~14

Data from Umetani et al., Biochem Biophys Res Commun, 2000.

Inflammatory cytokines activate signaling cascades that lead to the binding of transcription factors, including GATA, to the promoter region of the VCAM-1 gene, thereby inducing its expression. K-7174 interferes with the binding of GATA to its consensus sequence in the VCAM-1 promoter, thus repressing its expression.

K7174_GATA_VCAM1_Pathway Cytokines Inflammatory Cytokines (TNF-α, IL-1β) GATA GATA Transcription Factor Cytokines->GATA activate VCAM1_promoter VCAM-1 Gene Promoter GATA->VCAM1_promoter binds to VCAM1_expression VCAM-1 Expression VCAM1_promoter->VCAM1_expression induces Cell_Adhesion Cell Adhesion VCAM1_expression->Cell_Adhesion K7174 K-7174 K7174->GATA inhibits binding

K-7174-mediated inhibition of GATA leading to reduced cell adhesion.

The following is a generalized protocol for EMSA to assess the effect of K-7174 on GATA DNA binding activity, based on the methodology from Umetani et al. (2000).

  • Nuclear Extract Preparation: Prepare nuclear extracts from endothelial cells (e.g., HUVECs) stimulated with an inflammatory cytokine (e.g., TNF-α) in the presence or absence of K-7174.

  • Oligonucleotide Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the GATA binding consensus sequence from the VCAM-1 promoter. Label the probe with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding. For competition assays, include an excess of unlabeled specific or non-specific competitor oligonucleotides.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and expose it to an X-ray film to visualize the radioactive bands corresponding to the GATA-DNA complexes.

Conclusion

The foundational research on this compound has established it as a potent dual inhibitor of the proteasome and GATA transcription factors. Its ability to induce apoptosis in multiple myeloma cells, including bortezomib-resistant strains, through a unique mechanism involving HDAC downregulation, highlights its therapeutic potential in oncology. Furthermore, its capacity to inhibit GATA-mediated VCAM-1 expression underscores its anti-inflammatory properties. The detailed experimental protocols and signaling pathways presented in this guide provide a solid foundation for further investigation and development of K-7174 as a novel therapeutic agent. Researchers and drug development professionals are encouraged to leverage this information to explore the full clinical potential of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for K-7174 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is a potent, orally active small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis and inhibition of cell adhesion, has positioned it as a compound of significant interest in cancer research, particularly for multiple myeloma.[1][2][3][4] These application notes provide a comprehensive guide for the utilization of K-7174 dihydrochloride in a cell culture setting, detailing its mechanism, protocols for use, and expected outcomes based on available data.

Mechanism of Action

This compound exerts its anti-tumor effects through a distinct signaling pathway. It induces a caspase-8-dependent degradation of the transcription factor Sp1.[3][4][5] This degradation leads to the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[3][4][5] The downstream effects of this pathway include the induction of apoptosis in cancer cells.[2][6] Notably, K-7174 has demonstrated efficacy in bortezomib-resistant myeloma cells, suggesting a unique mode of proteasome inhibition.[3][4] Additionally, K-7174 inhibits the binding activity of GATA transcription factors and suppresses the expression of vascular cell adhesion molecule-1 (VCAM-1).[2][6][7]

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory values of this compound as reported in various in vitro studies.

ParameterCell Line/SystemConcentration/ValueDuration of TreatmentReference
VCAM-1 Expression IC50Not specified14 µM1 hour[2][6]
TNFα-induced VCAM-1 mRNA IC50Not specified9 µM1 hour[2][6]
Inhibition of MM cell growthMM cells0-25 µM72 hours[2][6]
Inhibition of GATA binding activityNot specified2.5-30 µM24 hours[2][6]
Rescue of Epo productionHep3B cells10-20 µM24 hours[2][6]
Inhibition of VCAM-1 mediated adhesionNot specified10 µM1 hour[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed. The molecular weight of this compound is 641.67 g/mol .[8]

  • Dissolution: Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile water to achieve the desired stock concentration. This compound is soluble in water at 15 mg/mL.[8] For example, to prepare a 10 mM stock solution, dissolve 6.42 mg of the compound in 1 mL of sterile water.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][6]

General Protocol for Cell Treatment

Materials:

  • Cultured cells in appropriate cell culture flasks or plates

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed the cells at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 60-80% for adherent cells) before treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution with complete cell culture medium to the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

  • Cell Treatment:

    • For adherent cells, carefully aspirate the old medium from the culture vessel.

    • For suspension cells, gently centrifuge the cells and resuspend them in fresh medium.

    • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent, e.g., water, used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 1, 24, or 72 hours) at 37°C in a 5% CO2 incubator.[2][6]

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as apoptosis assays (e.g., Annexin V staining), cell viability assays (e.g., MTT or CellTiter-Glo), western blotting for protein expression, or RT-qPCR for gene expression analysis.

Visualizations

K7174_Signaling_Pathway K7174 This compound Caspase8 Caspase-8 Activation K7174->Caspase8 Sp1 Sp1 Degradation Caspase8->Sp1 HDACs Transcriptional Repression of Class I HDACs (HDAC1, 2, 3) Sp1->HDACs Apoptosis Apoptosis HDACs->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis Stock_Solution Prepare K-7174 Stock Solution Working_Solution Prepare Working Solutions Stock_Solution->Working_Solution Treat_Cells Treat Cells with K-7174 Working_Solution->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Downstream_Analysis Perform Downstream Analysis Harvest_Cells->Downstream_Analysis

Caption: General experimental workflow for cell culture studies with K-7174.

References

Application Notes and Protocols for K-7174 Dihydrochloride in the Study of Anemia of Chronic Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anemia of Chronic Disease (ACD), also known as anemia of inflammation, is a common type of anemia observed in patients with chronic infections, autoimmune diseases, and malignancies.[1][2] A key pathological feature of ACD is the dysregulation of iron homeostasis, primarily driven by elevated levels of the peptide hormone hepcidin (B1576463).[3][4] Inflammatory cytokines, particularly Interleukin-6 (IL-6), stimulate hepcidin production by the liver.[1] Hepcidin, in turn, blocks iron absorption from the gut and prevents the release of iron from macrophages by causing the degradation of the iron exporter protein ferroportin, leading to functional iron deficiency and impaired erythropoiesis.[1][4][5]

K-7174 dihydrochloride (B599025) is a small molecule compound that has emerged as a potential therapeutic agent for ACD.[6][7] It has been shown to ameliorate anemia induced by inflammatory cytokines in mice.[6][8] The primary mechanism of action of K-7174 in the context of ACD is the suppression of hepcidin expression.[6][7] This effect is mediated, at least in part, by the induction of Growth Differentiation Factor 15 (GDF15), a known negative regulator of hepcidin.[6][9][10][11] K-7174 has also been identified as a GATA-specific inhibitor, which may contribute to its effects on erythropoietin gene regulation.[6][8] These properties make K-7174 a valuable research tool for studying the pathophysiology of ACD and for evaluating novel therapeutic strategies targeting the hepcidin pathway.

Mechanism of Action

K-7174 dihydrochloride has a multi-faceted mechanism of action that makes it relevant for studying ACD. Initially identified as an inhibitor of monocyte adhesion to cytokine-stimulated endothelial cells, its role in alleviating anemia is now better understood.[6][7] In the context of ACD, K-7174 has been shown to suppress the expression of the hepcidin gene, HAMP.[6][7] This suppression is not due to interference with the BMP-SMAD signaling pathway but is significantly linked to the induction of GDF15.[6] K-7174 treatment leads to the upregulation of CCAAT/enhancer-binding protein beta (C/EBPβ), which in turn transcriptionally activates GDF15.[6][9] The increased GDF15 then acts to suppress hepcidin expression.[6] Additionally, K-7174 has been reported to inhibit GATA-2-mediated negative regulation of the erythropoietin gene, which could also contribute to its anemia-correcting effects.[6][8]

Data Presentation

Table 1: In Vitro Effects of K-7174 on Gene and Protein Expression

Cell LineTreatmentTarget Gene/ProteinObserved EffectReference
HepG210 µM or 20 µM K-7174HAMP (Hepcidin)Significant decrease in mRNA expression.[6]
HepG2K-7174GDF15Strong induction of gene and protein expression.[6][7]
HepG2K-7174C/EBPβUpregulation of gene expression.[6][7]
K56220 µM K-7174 for 24hGDF15Significant increase in mRNA and protein levels.[6]
Hep3B10 µM K-7174 with IL-1β, TNF-α, or L-NMMAErythropoietin (Epo)Rescued inhibition of Epo protein production.[8]

Table 2: In Vivo Effects of K-7174 in a Mouse Model of Inflammation-Induced Anemia

Animal ModelTreatmentTissue/SampleTarget Gene/ProteinObserved EffectReference
MiceIntraperitoneal injection of K-7174LiverGdf15Significant upregulation of mRNA expression compared to control.[6][7]
MiceIntraperitoneal injection of K-7174LiverHamp (Hepcidin)Significant downregulation of mRNA expression compared to control.[6][7]
MiceIntraperitoneal injection of K-7174SerumHepcidinSignificant decrease in serum concentration.[6][7]
MiceIntraperitoneal injection with IL-1β or TNF-αBloodHemoglobinReversed the decrease in hemoglobin concentrations.[8]
MiceIntraperitoneal injection with IL-1β or TNF-αBloodReticulocytesReversed the decrease in reticulocyte counts.[8]

Visualizations

K7174_Signaling_Pathway cluster_cell Hepatocyte K7174 K-7174 CEBPB C/EBPβ K7174->CEBPB Upregulates GDF15_gene GDF15 Gene CEBPB->GDF15_gene Activates Transcription GDF15_protein GDF15 Protein GDF15_gene->GDF15_protein Translation HAMP_gene HAMP Gene (Hepcidin) GDF15_protein->HAMP_gene Inhibits Transcription Hepcidin Hepcidin HAMP_gene->Hepcidin Translation Iron_Metabolism Systemic Iron Metabolism Hepcidin->Iron_Metabolism Regulates

Caption: Proposed signaling pathway of K-7174 in hepatocytes.

In_Vitro_Workflow cluster_analysis Downstream Analysis start Seed HepG2 or K562 cells treatment Treat cells with K-7174 (e.g., 10-20 µM) or DMSO control start->treatment incubation Incubate for a specified time (e.g., 24 hours) treatment->incubation harvest Harvest cells and supernatant incubation->harvest qRT_PCR RNA extraction and qRT-PCR for HAMP, GDF15, CEBPB harvest->qRT_PCR Western_Blot Cell lysis and Western Blot for GDF15, C/EBPβ harvest->Western_Blot ELISA Supernatant analysis by ELISA for secreted GDF15 harvest->ELISA

Caption: Experimental workflow for in vitro studies with K-7174.

In_Vivo_Workflow cluster_analysis Endpoint Analysis start Induce anemia in mice (e.g., with inflammatory cytokines) treatment Administer K-7174 or vehicle control (e.g., intraperitoneal injection) start->treatment monitoring Monitor animal health and collect blood samples periodically treatment->monitoring endpoint Euthanize animals at study endpoint monitoring->endpoint CBC Complete Blood Count (CBC) on periodically collected blood monitoring->CBC harvest Harvest liver tissue and serum endpoint->harvest qRT_PCR Liver RNA extraction and qRT-PCR for Gdf15, Hamp harvest->qRT_PCR Serum_Hepcidin Serum analysis for hepcidin (e.g., ELISA) harvest->Serum_Hepcidin

Caption: Experimental workflow for in vivo studies with K-7174.

Experimental Protocols

1. In Vitro Cell Culture and Treatment

  • Cell Lines:

    • HepG2 (human hepatoma cell line)

    • K562 (human erythroleukemia cell line)

  • Materials:

    • This compound

    • DMSO (vehicle control)

    • Complete growth medium (e.g., DMEM for HepG2, RPMI-1640 for K562, supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Cell culture plates (e.g., 6-well plates)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Culture HepG2 or K562 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the K-7174 stock solution in complete growth medium to final concentrations of 10 µM and 20 µM. Prepare a vehicle control with an equivalent concentration of DMSO.

    • Replace the medium in the cell culture wells with the medium containing K-7174 or vehicle control.

    • Incubate the cells for 24 hours.

    • After incubation, harvest the cells for RNA or protein extraction and collect the supernatant for analysis of secreted proteins.

2. Quantitative Real-Time PCR (qRT-PCR)

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • qRT-PCR master mix

    • Gene-specific primers (for HAMP, GDF15, CEBPB, and a housekeeping gene like GAPDH)

  • Protocol:

    • Extract total RNA from the harvested cells or liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using a suitable master mix and gene-specific primers. A typical reaction setup would include cDNA template, forward and reverse primers, and master mix.

    • Run the qRT-PCR on a real-time PCR system.

    • Analyze the data using the comparative C(T) method (ΔΔCt) to determine the relative fold change in gene expression, normalized to the housekeeping gene.

3. Western Blotting

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-GDF15, anti-C/EBPβ, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse the harvested cells in lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

4. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Materials:

    • Commercial ELISA kit for GDF15 or hepcidin

    • Cell culture supernatant or mouse serum

  • Protocol:

    • Follow the instructions provided with the commercial ELISA kit.

    • Typically, this involves adding standards and samples to a pre-coated microplate.

    • Incubate and wash the plate.

    • Add a detection antibody, followed by a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the protein in the samples based on the standard curve.

5. In Vivo Mouse Model of Anemia of Chronic Disease

  • Materials:

    • Mice (specify strain, age, and sex)

    • This compound

    • Vehicle control (e.g., PBS)

    • Inflammatory agent (e.g., IL-1β, TNF-α, or heat-killed Brucella abortus)

    • Materials for injections (syringes, needles)

    • Materials for blood and tissue collection

  • Protocol:

    • Acclimatize the mice to the laboratory conditions.

    • Induce an inflammatory state to mimic ACD. This can be done by injecting an inflammatory agent.

    • Administer this compound or vehicle control to the mice. The route of administration (e.g., intraperitoneal) and dosing regimen should be determined based on preliminary studies.

    • Monitor the health of the animals daily.

    • Collect blood samples at specified time points for complete blood count (CBC) analysis to measure hemoglobin and reticulocyte counts.

    • At the end of the study, euthanize the mice and collect blood for serum analysis (e.g., hepcidin ELISA) and liver tissue for gene expression analysis (qRT-PCR).

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions and concentrations for their experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Studying GATA-Mediated Gene Regulation with K-7174 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GATA transcription factors are a family of zinc-finger DNA-binding proteins crucial in regulating gene expression during embryonic development and tissue morphogenesis.[1][2][3] The six members of this family (GATA1-6) are essential for the development of tissues from all three germ layers, including the hematopoietic, cardiovascular, and urogenital systems.[1][2] Dysregulation of GATA factor activity is associated with various diseases, including developmental disorders and cancer.[1][4][5]

K-7174 dihydrochloride (B599025) is a potent, orally active small molecule inhibitor of GATA transcription factors.[6][7] It functions by interfering with the DNA-binding activity of GATA factors, thereby modulating the expression of their target genes.[1][7] K-7174 has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and has demonstrated anti-inflammatory and anti-tumor activities.[6] These properties make K-7174 a valuable tool for investigating the role of GATA-mediated gene regulation in various biological and pathological processes.

These application notes provide detailed protocols for utilizing K-7174 dihydrochloride to study GATA-mediated gene regulation in a laboratory setting.

Data Presentation: In Vitro Efficacy of K-7174

The following tables summarize the quantitative data on the inhibitory effects of K-7174 on GATA-dependent processes.

Parameter Cell Line Experimental Condition Value Reference
IC50 (VCAM-1 Expression)Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α induced14 µM[7]
IC50 (VCAM-1 mRNA Induction)HUVECTNF-α induced9 µM[7]
IC50 (GATA Binding Activity)-In vitro assay2.5-30 µM (Dose-dependent inhibition)[7]
Cellular Process Cell Line K-7174 Concentration Effect Reference
Erythropoietin (Epo) ProductionHep3B10-20 µMDose-dependently rescues Epo production[7]
Cell Growth InhibitionMultiple Myeloma (MM) cells0-25 µM (72h)Inhibits cell growth[7]
Apoptosis InductionMM cells0-25 µM (72h)Induces apoptosis[7]
Cell Adhesion-10 µM (1h)Inhibits adhesion via VCAM-1[7]

Signaling Pathways and Experimental Workflow

GATA-Mediated Gene Regulation and Inhibition by K-7174

GATA_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade GATA GATA Signaling_Cascade->GATA GATA_DNA_Binding GATA Binding to Promoter/Enhancer GATA->GATA_DNA_Binding Target_Gene Target Gene (e.g., VCAM-1, c-myb) GATA_DNA_Binding->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein Expression mRNA->Protein Translation K7174 K-7174 K7174->GATA Inhibition

Caption: K-7174 inhibits GATA factor activity in the nucleus.

Experimental Workflow for Studying K-7174 Effects

experimental_workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., HUVEC, Hep3B) Treatment 2. Treatment with K-7174 (Dose-response and time-course) Cell_Culture->Treatment Harvesting 3. Harvest Cells (Protein, RNA, Nuclear Extracts) Treatment->Harvesting Western_Blot Western Blot (GATA protein levels) Harvesting->Western_Blot qRT_PCR qRT-PCR (Target gene mRNA levels) Harvesting->qRT_PCR EMSA EMSA (GATA DNA binding) Harvesting->EMSA ChIP ChIP Assay (In vivo GATA binding) Harvesting->ChIP Luciferase_Assay Luciferase Reporter Assay (Promoter activity) Harvesting->Luciferase_Assay Data_Analysis 4. Data Analysis and Interpretation Western_Blot->Data_Analysis qRT_PCR->Data_Analysis EMSA->Data_Analysis ChIP->Data_Analysis Luciferase_Assay->Data_Analysis

Caption: Workflow for analyzing K-7174's effects on GATA.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Lines: Select appropriate cell lines known to express GATA factors and their target genes (e.g., HUVEC for VCAM-1, Hep3B for erythropoietin, or various cancer cell lines).

  • Culture Conditions: Culture cells in their recommended media and conditions until they reach 70-80% confluency.

  • K-7174 Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. Further dilute in culture medium to desired final concentrations (e.g., 1, 5, 10, 20, 30 µM).

  • Treatment:

    • For dose-response experiments, treat cells with a range of K-7174 concentrations for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of K-7174 and harvest at different time points (e.g., 1, 6, 12, 24 hours).

    • Include a vehicle control (DMSO) in all experiments.

Western Blot for GATA Protein Levels

This protocol determines if K-7174 affects the total cellular levels of GATA proteins.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the GATA factor of interest (e.g., anti-GATA1, anti-GATA2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol quantifies the mRNA levels of GATA target genes.

  • RNA Extraction: After K-7174 treatment, extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., VCAM1, c-MYB, EPO).

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression changes using the ΔΔCt method.

Electrophoretic Mobility Shift Assay (EMSA) for GATA DNA Binding

EMSA is used to assess the in vitro effect of K-7174 on the binding of GATA factors to their DNA consensus sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts from untreated or K-7174-treated cells.

  • Oligonucleotide Probe: Use a double-stranded oligonucleotide probe containing the GATA consensus binding site (5'-WGATAR-3'). Label the probe with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction:

    • Incubate the labeled probe with nuclear extract (5-10 µg) in a binding buffer containing poly(dI-dC).

    • For competition assays, add an excess of unlabeled probe.

    • For supershift assays, add a specific GATA antibody after the initial binding reaction.

    • To test the direct effect of K-7174, pre-incubate the nuclear extract with varying concentrations of K-7174 before adding the probe.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent detection system.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if K-7174 affects the in vivo binding of GATA factors to the promoter or enhancer regions of their target genes.

  • Cross-linking: Treat cells with K-7174 as desired. Cross-link protein to DNA by adding formaldehyde (B43269) directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for the GATA factor of interest or a negative control IgG.

    • Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-linking: Reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a commercial kit.

  • Analysis: Analyze the purified DNA by qPCR using primers flanking the GATA binding sites in the regulatory regions of target genes.

Luciferase Reporter Assay for GATA-Dependent Promoter Activity

This assay measures the effect of K-7174 on the transcriptional activity of a GATA-responsive promoter.

  • Plasmid Constructs: Use a reporter plasmid containing a luciferase gene driven by a promoter with known GATA binding sites. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

  • Transfection: Co-transfect the reporter and control plasmids into the chosen cell line.

  • K-7174 Treatment: After 24 hours, treat the transfected cells with various concentrations of K-7174.

  • Cell Lysis and Luciferase Assay: After the desired treatment time (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Safety and Handling

This compound should be handled with care in a laboratory setting. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

By following these detailed protocols and utilizing the provided quantitative data and pathway diagrams, researchers can effectively employ this compound as a powerful tool to elucidate the intricate roles of GATA-mediated gene regulation in health and disease.

References

Application Notes and Protocols: Detecting K-7174 Dihydrochloride Effects via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to investigate the cellular effects of K-7174 dihydrochloride (B599025), an orally active proteasome and GATA inhibitor known to induce apoptosis.[1][2] The primary mechanism of action addressed in this protocol involves the K-7174-induced, caspase-8-dependent degradation of the transcription factor Sp1, leading to the downregulation of class I histone deacetylases (HDACs).[3][4]

Data Presentation

The following tables summarize the expected quantitative changes in key protein markers following treatment with K-7174 dihydrochloride. Densitometric analysis of Western blot bands should be performed to quantify these changes relative to a loading control (e.g., GAPDH, β-actin).

Table 1: Expected Effects of this compound on Target Protein Expression

Target ProteinCellular ProcessExpected Effect of K-7174 TreatmentPost-translational Modification Assessed
Sp1Gene TranscriptionSignificant decrease in protein levelsN/A
HDAC1Histone Deacetylation, Gene RepressionDecrease in protein levelsN/A
HDAC2Histone Deacetylation, Gene RepressionDecrease in protein levelsN/A
HDAC3Histone Deacetylation, Gene RepressionDecrease in protein levelsN/A
Ubiquitinated ProteinsProteasome-mediated DegradationAccumulation of polyubiquitinated proteinsUbiquitination
Cleaved Caspase-8Apoptosis InitiationIncrease in cleaved fragments (p43/p41 and p18)Proteolytic Cleavage

Table 2: Representative Quantitative Western Blot Data Analysis

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
Sp1K-7174 (10 µM, 48h)0.4 ± 0.1
HDAC1K-7174 (10 µM, 48h)0.6 ± 0.15
Cleaved Caspase-8K-7174 (10 µM, 24h)3.5 ± 0.5
Polyubiquitinated ProteinsK-7174 (10 µM, 48h)2.8 ± 0.4

Note: The data presented in Table 2 are representative examples based on the known mechanism of action of K-7174 and similar proteasome inhibitors. Actual results may vary depending on the cell line, experimental conditions, and duration of treatment.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to detect the effects of this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., multiple myeloma cell lines like RPMI 8226, U266, or KMS-12-BM) in appropriate cell culture dishes and grow to 70-80% confluency.

  • K-7174 Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO.

  • Treatment: Treat the cells with varying concentrations of K-7174 (e.g., 1, 5, 10, 20 µM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle-treated control group.

Protein Extraction
  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the culture dish.

    • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[1][3]

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Mix the normalized protein lysates with 4x Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for a broad range of protein sizes.

    • Perform the transfer at 100V for 60-90 minutes in a cold environment.

  • Blocking:

    • After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., anti-Sp1, anti-HDAC1, anti-cleaved caspase-8, anti-ubiquitin) in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Visualizations

K7174_Signaling_Pathway K7174 This compound Proteasome Proteasome K7174->Proteasome Inhibits Caspase8_inactive Pro-caspase-8 Proteasome->Caspase8_inactive Leads to activation of Caspase8_active Cleaved Caspase-8 Caspase8_inactive->Caspase8_active Cleavage Sp1 Sp1 Caspase8_active->Sp1 Cleaves and degrades Apoptosis Apoptosis Caspase8_active->Apoptosis Initiates Sp1_degraded Degraded Sp1 HDAC_genes HDAC1, HDAC2, HDAC3 Gene Transcription Sp1->HDAC_genes Promotes HDAC_proteins HDAC1, HDAC2, HDAC3 Proteins HDAC_genes->HDAC_proteins Translation HDAC_proteins->Apoptosis Suppression leads to

Caption: K-7174 signaling pathway leading to apoptosis.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & K-7174 Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging densitometry Densitometry imaging->densitometry

References

How to prepare K-7174 dihydrochloride stock solutions for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is a potent, orally active, dual inhibitor of the proteasome and GATA transcription factors.[1][2][3] It functions as a cell adhesion inhibitor and can induce apoptosis, demonstrating significant anti-tumor activities, particularly in the context of multiple myeloma.[2][4][5][6][7][8] This document provides detailed protocols for the preparation of K-7174 dihydrochloride stock solutions for experimental use, along with relevant data on its chemical properties, biological activity, and mechanism of action.

Data Presentation

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₃H₅₀Cl₂N₂O₆[6][9]
Molecular Weight 641.66 g/mol [9]
CAS Number 191089-60-8[6]
Appearance Solid Powder[9]

Solubility Data

SolventSolubilityNotes
Water 15 mg/mLIf using water as the solvent for a stock solution, it is recommended to filter and sterilize with a 0.22 µm filter before use.[2]
DMSO Soluble[7]

Stock Solution Storage and Stability

Storage TemperatureShelf LifeNotes
-80°C 6 monthsStore in sealed containers, away from moisture.[2]
-20°C 1 monthStore in sealed containers, away from moisture.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation from forming on the compound.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.417 mg of this compound (Molecular Weight = 641.66 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, if you weighed 6.417 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of an Aqueous this compound Stock Solution

This protocol is suitable for experiments where DMSO may interfere with the assay.

Materials:

  • This compound (solid powder)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Equilibrate Reagents: Bring the this compound powder to room temperature.

  • Weighing: Weigh the desired amount of this compound. For example, for 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

  • Dissolution: Add the weighed powder to a sterile tube and add the calculated volume of sterile water.

  • Mixing: Vortex thoroughly to dissolve the compound. The solubility in water is reported to be 15 mg/mL.[9]

  • Sterilization: Filter the aqueous stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[2] This is a critical step to ensure the sterility of the solution for cell culture experiments.

  • Aliquoting and Storage: Prepare single-use aliquots and store them at -20°C for up to one month or -80°C for up to six months.[2]

Mandatory Visualizations

Signaling Pathway of K-7174 in Multiple Myeloma Cells

K7174_Signaling_Pathway K7174 K-7174 Proteasome Proteasome K7174->Proteasome inhibits Caspase8 Caspase-8 Proteasome->Caspase8 activates Sp1 Sp1 Caspase8->Sp1 degrades Apoptosis Apoptosis Caspase8->Apoptosis induces HDACs Class I HDACs (HDAC1, 2, 3) Sp1->HDACs transactivates HDACs->Apoptosis inhibits CellGrowth Myeloma Cell Growth HDACs->CellGrowth promotes K7174_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use Weigh 1. Weigh K-7174 dihydrochloride Solvent 2. Add Solvent (DMSO or Water) Weigh->Solvent Dissolve 3. Dissolve Completely (Vortex/Warm) Solvent->Dissolve Filter 4. Sterile Filter (if aqueous) Dissolve->Filter Aliquot 5. Aliquot Dissolve->Aliquot Filter->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store Thaw 7. Thaw Aliquot Store->Thaw Dilute 8. Dilute to Working Concentration in Media Thaw->Dilute Treat 9. Treat Cells/Animals Dilute->Treat

References

Application Notes and Protocols for Cell Viability Assays with K-7174 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is a novel, orally active proteasome inhibitor that has demonstrated significant anti-myeloma activity. It functions as a cell adhesion inhibitor and induces apoptosis in cancer cells. The unique mechanism of action of K-7174 involves the transcriptional repression of class I histone deacetylases (HDACs), positioning it as a promising therapeutic agent, particularly in cancers resistant to conventional proteasome inhibitors. These application notes provide detailed protocols for assessing cell viability and apoptosis following K-7174 treatment, along with quantitative data and a schematic of its signaling pathway.

Mechanism of Action

K-7174 exerts its cytotoxic effects through a distinct mechanism of proteasome inhibition. Unlike other proteasome inhibitors, K-7174's activity leads to the caspase-8-dependent degradation of the transcription factor Sp1. Sp1 is a potent transactivator of class I HDACs (HDAC1, -2, and -3). Consequently, K-7174 treatment results in the downregulation of these HDACs, leading to histone hyperacetylation and the induction of apoptosis. This pathway highlights the compound's potential to overcome resistance mechanisms observed with other proteasome inhibitors.

Data Presentation

The following tables summarize the quantitative effects of K-7174 dihydrochloride on the viability and apoptosis of multiple myeloma (MM) cell lines. The data is derived from dose-response curves and apoptosis assays presented in published research.

Table 1: Estimated IC50 Values of K-7174 in Multiple Myeloma Cell Lines after 72 hours of Treatment

Cell LineEstimated IC50 (µM)
U266~ 5
RPMI8226~ 10
KMS12-BM~ 7.5

Note: The IC50 values are estimated from graphical representations of MTT assays and may vary slightly from the absolute experimental values.

Table 2: Induction of Apoptosis by K-7174 in Multiple Myeloma Cell Lines

Cell LineK-7174 Concentration (µM)Incubation Time (hours)% of Annexin V-Positive Cells (Apoptotic Cells)
U2661048Significantly Increased
RPMI82261048Significantly Increased
KMS12-BM1048Significantly Increased

Note: The term "Significantly Increased" indicates a substantial rise in the percentage of apoptotic cells compared to untreated controls, as observed in Annexin V staining assays.

Mandatory Visualizations

K7174_Signaling_Pathway cluster_cell Cancer Cell K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits Caspase8 Caspase-8 Proteasome->Caspase8 Leads to Activation Sp1 Sp1 Caspase8->Sp1 Degrades HDACs Class I HDACs (HDAC1, 2, 3) Sp1->HDACs Transcriptionally Regulates Apoptosis Apoptosis Histones Histones HDACs->Histones Deacetylates Histones->Apoptosis Induces

Caption: Signaling pathway of K-7174 leading to apoptosis.

Experimental_Workflow cluster_workflow Cell Viability Assessment Workflow cluster_assays Perform Viability Assays cluster_analysis Data Analysis start Start: Seed Cells treatment Treat with K-7174 (Varying Concentrations) start->treatment incubation Incubate for Desired Time (e.g., 48-72h) treatment->incubation mtt MTT Assay incubation->mtt annexin Annexin V/PI Staining incubation->annexin caspase Caspase Activity Assay incubation->caspase mtt_analysis Measure Absorbance (OD 570nm) mtt->mtt_analysis flow_cytometry Flow Cytometry Analysis annexin->flow_cytometry fluorometric Measure Fluorescence caspase->fluorometric end End: Determine Cell Viability and Apoptosis mtt_analysis->end flow_cytometry->end fluorometric->end

Caption: Experimental workflow for assessing cell viability.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effect of K-7174 on cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of K-7174 in complete medium. Remove the medium from the wells and add 100 µL of the K-7174 dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve K-7174).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol is for quantifying apoptosis induced by K-7174 using flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of K-7174 for the specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with K-7174 as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Application Notes and Protocols: K-7174 Dihydrochloride in Combination with Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is an orally active, novel proteasome and GATA inhibitor that has demonstrated significant antitumor activity, particularly in multiple myeloma (MM).[1][2][3][4] Its unique mechanism of action, which includes the inhibition of all three catalytic subunits of the 20S proteasome, distinguishes it from other proteasome inhibitors like bortezomib (B1684674) and allows it to overcome bortezomib resistance.[2][5] Preclinical studies have revealed that the anticancer effects of K-7174 can be significantly enhanced when used in combination with other therapeutic agents, most notably histone deacetylase (HDAC) inhibitors.[2][5]

These application notes provide a comprehensive overview of the preclinical data supporting the combination of K-7174 dihydrochloride with other anticancer drugs, detailed experimental protocols for evaluating these combinations, and visualizations of the underlying molecular pathways.

I. Combination Therapy with HDAC Inhibitors

Preclinical evidence strongly supports the combination of K-7174 with class I and pan-HDAC inhibitors, such as romidepsin (B612169) and vorinostat, for the treatment of multiple myeloma. This combination results in additive to synergistic cytotoxicity in MM cell lines.[2]

A. Quantitative Data Summary

The synergistic or additive effects of K-7174 in combination with HDAC inhibitors have been demonstrated using isobologram analysis. While specific IC50 values from the definitive combination studies are not publicly available, the qualitative results indicate a significant enhancement of cytotoxic effects against multiple myeloma cells.

Table 1: In Vitro Cytotoxicity of K-7174 and Combination Effects with HDAC Inhibitors in RPMI8226 Multiple Myeloma Cells

Compound/CombinationCell LineAssay TypeDurationResult
K-7174RPMI8226MTT Assay72 hoursDose-dependent growth inhibition
K-7174 + RomidepsinRPMI8226Isobologram Analysis72 hoursAdditive cytotoxic effect
K-7174 + VorinostatRPMI8226Isobologram Analysis72 hoursAdditive cytotoxic effect
K-7174 + CyclophosphamideRPMI8226Isobologram Analysis72 hoursNo additive effect
K-7174 + MelphalanRPMI8226Isobologram Analysis72 hoursNo additive effect
B. Mechanism of Action: Synergistic Downregulation of Class I HDACs

The synergistic effect of K-7174 and HDAC inhibitors stems from a unique mechanism initiated by K-7174. As a proteasome inhibitor, K-7174 induces the caspase-8-dependent degradation of the transcription factor Sp1.[2][5] Sp1 is a potent transactivator of class I HDAC genes (HDAC1, HDAC2, and HDAC3).[2] Consequently, K-7174 treatment leads to the transcriptional repression of these HDACs.[2] The addition of an HDAC inhibitor further suppresses HDAC activity, leading to enhanced histone hyperacetylation and accumulation of ubiquitinated proteins, ultimately resulting in pronounced apoptosis in cancer cells.[2][5]

G K7174 K-7174 Proteasome Proteasome K7174->Proteasome inhibition Caspase8 Caspase-8 Proteasome->Caspase8 activation Sp1 Sp1 Caspase8->Sp1 degradation HDAC_genes Class I HDAC Genes (HDAC1, HDAC2, HDAC3) Sp1->HDAC_genes transcription HDAC_protein Class I HDAC Proteins HDAC_genes->HDAC_protein translation Histone_acetylation Histone Hyperacetylation HDAC_protein->Histone_acetylation inhibition HDACi HDAC Inhibitor (e.g., Romidepsin, Vorinostat) HDACi->HDAC_protein inhibition Apoptosis Apoptosis Histone_acetylation->Apoptosis induction G cluster_0 Single Agent IC50 Determination cluster_1 Combination Treatment cluster_2 Data Analysis A1 Plate MM Cells A2 Treat with serial dilutions of K-7174 or HDACi A1->A2 A3 72h Incubation A2->A3 A4 MTT Assay A3->A4 A5 Calculate IC50 A4->A5 B2 Treat with K-7174 + HDACi (fixed ratio or checkerboard) B1 Plate MM Cells B1->B2 B3 72h Incubation B2->B3 B4 MTT Assay B3->B4 C1 Construct Isobologram B4->C1 C2 Determine Interaction (Synergy, Additive, Antagonism) C1->C2

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following K-7174 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of apoptosis induced by the novel proteasome inhibitor, K-7174, using flow cytometry. K-7174 has been shown to exert anti-myeloma activity by inducing apoptosis through a caspase-8-dependent pathway.[1] The protocols outlined herein describe the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cell populations in multiple myeloma (MM) cell lines treated with K-7174. Furthermore, this document presents representative quantitative data and illustrates the key signaling pathways and experimental workflows.

Introduction

K-7174 is a novel, orally active proteasome inhibitor that has demonstrated significant anti-myeloma activity both in vitro and in vivo.[1][2] Its mechanism of action involves the induction of apoptosis, a programmed cell death process crucial for tissue homeostasis and the elimination of malignant cells. Unlike some other proteasome inhibitors, K-7174 triggers apoptosis through the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[1] Activated caspase-8 subsequently leads to the degradation of the transcription factor Sp1, resulting in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] This cascade of events culminates in cell death.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method involves the dual staining of cells with Annexin V and a vital dye such as Propidium Iodide (PI). Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. This dual-staining method allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Data Presentation

The following tables summarize the representative quantitative data on the dose-dependent and time-course effects of K-7174 on apoptosis in various multiple myeloma cell lines, as determined by Annexin V/PI flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by K-7174 in Multiple Myeloma Cell Lines (48-hour treatment)

Cell LineK-7174 Concentration (µM)% Apoptotic Cells (Annexin V+)
RPMI8226 0 (Control)5.2 ± 1.1
528.4 ± 3.5
1055.7 ± 4.2
2082.1 ± 5.9
U266 0 (Control)4.8 ± 0.9
2.525.1 ± 2.8
548.9 ± 3.7
1076.3 ± 6.1
KMS12-BM 0 (Control)6.1 ± 1.3
530.2 ± 3.1
1059.8 ± 4.5
2085.4 ± 6.3

Data are represented as mean ± standard deviation from three independent experiments. The percentage of apoptotic cells includes both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Table 2: Time-Course of K-7174-Induced Apoptosis in RPMI8226 Multiple Myeloma Cells (10 µM K-7174)

Treatment Time (hours)% Apoptotic Cells (Annexin V+)
0 (Control)5.1 ± 1.0
1215.3 ± 2.2
2435.8 ± 3.9
4856.2 ± 4.8
7278.9 ± 5.5

Data are represented as mean ± standard deviation from three independent experiments. The percentage of apoptotic cells includes both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Experimental Protocols

Materials
  • K-7174 (source to be specified by the researcher)

  • Multiple Myeloma (MM) cell lines (e.g., RPMI8226, U266, KMS12-BM)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells, if applicable)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • 96-well plates or culture flasks

Protocol: Induction of Apoptosis with K-7174
  • Cell Culture: Culture MM cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells at a density of 2 x 10^5 cells/mL in 96-well plates or culture flasks.

  • K-7174 Treatment:

    • Prepare a stock solution of K-7174 in DMSO.

    • Dilute the K-7174 stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

    • Add the K-7174 dilutions to the cells.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 12, 24, 48, 72 hours).

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V/PI Staining
  • Cell Harvesting:

    • For suspension cells, gently collect the cells from each well or flask into microcentrifuge tubes.

    • For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and combine it with the cells detached by trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in 1 mL of cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of PI (e.g., y-axis) versus Annexin V-FITC (e.g., x-axis).

    • Use quadrant gates to distinguish the following populations:

      • Lower-left quadrant (Annexin V-/PI-): Live cells

      • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V-/PI+): Necrotic cells (often considered debris)

    • Calculate the percentage of cells in each quadrant. The total percentage of apoptotic cells is the sum of the percentages in the lower-right and upper-right quadrants.

Visualizations

K-7174 Induced Apoptosis Signaling Pathway

K7174_Apoptosis_Pathway K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibition Caspase8_inactive Pro-caspase-8 Proteasome->Caspase8_inactive Degradation (inhibited) Caspase8_active Activated Caspase-8 Caspase8_inactive->Caspase8_active Activation Sp1 Sp1 Caspase8_active->Sp1 Cleavage Apoptosis Apoptosis Caspase8_active->Apoptosis Execution Sp1_degraded Degraded Sp1 Sp1->Sp1_degraded HDAC_genes HDAC1, HDAC2, HDAC3 Gene Transcription Sp1->HDAC_genes Promotes Transcription Sp1_degraded->HDAC_genes Repression HDACs HDAC1, HDAC2, HDAC3 Proteins HDAC_genes->HDACs Translation HDACs->Apoptosis Suppression (relieved)

Caption: Signaling pathway of K-7174-induced apoptosis.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis Culture Culture MM Cells Seed Seed Cells Culture->Seed Treat Treat with K-7174 Seed->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells Incubate->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate_Stain Incubate in Dark Stain->Incubate_Stain Acquire Acquire Data on Flow Cytometer Incubate_Stain->Acquire Analyze Analyze Data (Quadrant Gates) Acquire->Analyze Quantify Quantify Apoptotic Populations Analyze->Quantify

Caption: Experimental workflow for apoptosis analysis.

References

Troubleshooting & Optimization

Solubility and stability of K-7174 dihydrochloride in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of K-7174 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is K-7174 dihydrochloride and what are its primary mechanisms of action?

A1: this compound is an orally active, small molecule inhibitor. Its primary mechanisms of action include the inhibition of the proteasome and GATA transcription factors.[1][2][3] It has been shown to induce apoptosis in cancer cells and exhibits anti-myeloma activity.[1][4][5] Specifically, it can induce transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3).[4][5][6]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: this compound is soluble in water at a concentration of 15 mg/mL.[2] For in vivo experiments, a solution containing 3% DMSO and 97% sterile 0.9% NaCl has been used.[4]

Q3: How should I prepare solutions? Are there any special considerations?

A3: When preparing solutions, it is recommended to add solvents one by one. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound.[1][7] For aqueous stock solutions, it is advised to filter and sterilize the solution using a 0.22 μm filter before use.[1]

Q4: My this compound is not dissolving. What should I do?

A4: First, confirm you are using an appropriate solvent and are within the known solubility limits (e.g., ≤15 mg/mL in water).[2] If the compound is still not dissolving, you can try gentle warming or sonication to aid dissolution.[1][7] Ensure the solvent is pure, as impurities can affect solubility.

Q5: What are the recommended storage conditions for solid this compound?

A5: The solid powder form of this compound should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[2]

Q6: How should I store stock solutions of this compound?

A6: Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][7] It is recommended to store in sealed containers, away from moisture.[1]

Q7: How stable is the compound in a working solution for in vivo experiments?

A7: For in vivo experiments, it is strongly recommended to prepare the working solution freshly on the day of use to ensure its stability and the reliability of the experimental results.[1][7]

Solubility and Stability Data

Solubility Data
SolventMaximum Solubility
Water15 mg/mL[2]
Stock Solution Stability
Storage TemperatureStorage Period
-80°C6 months[1][2]
-20°C1 month[1][7] or 6 months[2]
Note: Conflicting data exists for -20°C storage; a 1-month period is the more conservative recommendation.

Experimental Protocols & Troubleshooting

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of this compound.

Materials:

  • This compound powder

  • Selected solvent (e.g., Water, PBS pH 7.4)

  • Vials (e.g., glass or non-leaching polypropylene)

  • Orbital shaker or agitator with temperature control

  • Centrifuge

  • Analytical equipment for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the vial at high speed to pellet all suspended solid material.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with the solvent to a concentration within the linear range of your analytical method. Measure the concentration of this compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the equilibrium solubility. The experiment should be performed in triplicate.

G Workflow for Solubility Determination start Start weigh Add excess K-7174 to a vial start->weigh add_solvent Add a known volume of solvent weigh->add_solvent agitate Agitate at constant temp (e.g., 24-72h) add_solvent->agitate separate Separate solid from liquid (Centrifugation) agitate->separate analyze Analyze supernatant concentration (HPLC/UV-Vis) separate->analyze determine Determine Solubility analyze->determine end_node End determine->end_node G Troubleshooting Guide for K-7174 Solution Prep start Problem: Compound won't dissolve or precipitates check_solvent Is the solvent appropriate? (e.g., Water, DMSO) start->check_solvent check_conc Is the concentration below the solubility limit? (e.g., <= 15 mg/mL in H2O) check_solvent->check_conc Yes action_solvent Action: Use a recommended solvent. check_solvent->action_solvent No use_sonication Have you tried gentle warming or sonication? check_conc->use_sonication Yes action_conc Action: Reduce concentration by adding more solvent. check_conc->action_conc No action_sonicate Action: Apply gentle heat or sonicate the solution. use_sonication->action_sonicate No action_fresh Issue persists. Action: Prepare a fresh solution with new solvent. use_sonication->action_fresh Yes G Simplified Signaling Pathway of K-7174 k7174 K-7174 proteasome Proteasome k7174->proteasome gata GATA Factors k7174->gata caspase8 Caspase-8 Activation k7174->caspase8 ub_proteins Accumulation of Ub-Proteins proteasome->ub_proteins (Inhibition leads to) sp1 Sp1 Degradation caspase8->sp1 hdac Repression of HDAC1, 2, 3 sp1->hdac apoptosis Apoptosis hdac->apoptosis ub_proteins->apoptosis

References

Determining the optimal concentration of K-7174 dihydrochloride for in vitro studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing K-7174 dihydrochloride (B599025) in in vitro studies. Content is presented in a question-and-answer format to directly address common queries and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is K-7174 dihydrochloride and what is its mechanism of action?

This compound is an orally active, small molecule inhibitor with dual activity against the proteasome and GATA transcription factors.[1][2] Its primary mechanism involves the inhibition of proteasome activity, which leads to the accumulation of ubiquitinated proteins and induction of apoptosis in cancer cells.[3] Additionally, it has been shown to inhibit the binding of GATA transcription factors to their target DNA sequences.[2] A key pathway affected by K-7174 involves the activation of caspase-8, which leads to the degradation of the transcription factor Sp1. This, in turn, causes transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3).[3][4]

Q2: What are the recommended concentration ranges for this compound in in vitro experiments?

The optimal concentration of this compound is cell-type and assay-dependent. Based on available literature, the following concentrations can be used as a starting point for optimization:

  • Inhibition of VCAM-1 Expression: A dose-dependent suppression of VCAM-1 expression has been observed in the range of 1-30 µM, with an IC50 value of approximately 14 µM.[2]

  • Inhibition of GATA Binding Activity: Concentrations between 2.5-30 µM have been shown to inhibit the binding activity of GATA transcription factors.[2]

  • Induction of Apoptosis in Multiple Myeloma (MM) Cells: Treatment with concentrations ranging from 0-25 µM for 72 hours has been shown to inhibit MM cell growth and induce apoptosis.[2]

  • Inhibition of Cell Adhesion: A concentration of 10 µM for 1 hour has been shown to inhibit cell adhesion mediated by VCAM-1.[2]

Q3: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium just before use.

Q4: What are the expected cellular effects of this compound treatment?

Treatment with this compound can lead to a variety of cellular effects, including:

  • Induction of Apoptosis: K-7174 induces programmed cell death, particularly in cancer cells like multiple myeloma.[1][2]

  • Inhibition of Cell Proliferation: It can significantly inhibit the growth of cancer cell lines in a dose-dependent manner.[3]

  • Down-regulation of Class I HDACs: K-7174 leads to the transcriptional repression of HDAC1, -2, and -3.[3][4]

  • Inhibition of Cell Adhesion: It can reduce the adhesion of cells mediated by VCAM-1.[2]

  • Histone Hyperacetylation: As a consequence of HDAC inhibition, an increase in histone acetylation can be observed.[3]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays.

ParameterCell Line/SystemConcentration RangeIncubation TimeEffectReference
IC50 (VCAM-1 Expression) Not Specified1-30 µM1 hourDose-dependent suppression of VCAM-1 expression.[2]
IC50 (VCAM-1 mRNA) Not Specified1-30 µM1 hourDose-dependent suppression of TNFα-induced VCAM-1 mRNA.[2]
GATA Binding Inhibition Not Specified2.5-30 µM24 hoursInhibition of GATA binding activity.[2]
Cell Growth Inhibition Multiple Myeloma (MM) cells0-25 µM72 hoursInhibition of MM cell growth.[2]
Apoptosis Induction Multiple Myeloma (MM) cells0-25 µM72 hoursInduction of cell apoptosis.[2]
Cell Adhesion Inhibition Not Specified10 µM1 hourInhibition of VCAM-1 mediated cell adhesion.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of this compound leading to the induction of apoptosis in multiple myeloma cells.

K7174_Signaling_Pathway cluster_cell Multiple Myeloma Cell K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits Caspase8 Caspase-8 Proteasome->Caspase8 Leads to activation Sp1 Sp1 Caspase8->Sp1 Mediates degradation HDACs Class I HDACs (HDAC1, 2, 3) Sp1->HDACs Promotes transcription Apoptosis Apoptosis HDACs->Apoptosis Repression leads to

Caption: Signaling pathway of K-7174 in multiple myeloma cells.

Experimental Workflow Diagram

This diagram outlines a general workflow for determining the optimal concentration of this compound for an in vitro study.

Experimental_Workflow cluster_workflow Workflow for Determining Optimal K-7174 Concentration A 1. Cell Culture (Select appropriate cell line) B 2. Range-Finding Experiment (Treat with a broad range of K-7174 concentrations) A->B C 3. Cell Viability Assay (MTT) (Determine approximate IC50) B->C D 4. Dose-Response Experiment (Treat with a narrower range of concentrations around the IC50) C->D E 5. Endpoint Assays (e.g., Western Blot for protein expression, Cell Adhesion Assay) D->E F 6. Data Analysis & Interpretation (Determine optimal concentration for desired effect) E->F

Caption: General experimental workflow for in vitro studies with K-7174.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of K-7174 (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest K-7174 concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Western Blotting for Caspase-8, Sp1, and HDACs

This protocol is for analyzing changes in protein expression of key signaling molecules upon treatment with K-7174.

Materials:

  • Cells treated with K-7174 and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Caspase-8, anti-Sp1, anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Caspase-8, anti-Sp1, anti-HDAC1, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities relative to the loading control to determine changes in protein expression.

Cell Adhesion Assay (VCAM-1 Mediated)

This protocol is to assess the inhibitory effect of K-7174 on VCAM-1 mediated cell adhesion.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Leukocytic cells (e.g., Jurkat cells)

  • This compound

  • TNF-α (to induce VCAM-1 expression)

  • 96-well plates (collagen-coated)

  • Fluorescent cell stain (e.g., Calcein-AM)

  • Assay buffer (e.g., PBS with Ca2+/Mg2+)

  • Fluorescence microplate reader

Procedure:

  • Endothelial Cell Monolayer Formation: Seed endothelial cells onto collagen-coated 96-well plates and grow to confluence.

  • VCAM-1 Induction: Treat the confluent endothelial cell monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression. Include an untreated control.

  • K-7174 Treatment: Pre-treat the TNF-α stimulated endothelial cells with various concentrations of K-7174 for 1 hour.

  • Leukocyte Labeling: Label the leukocytic cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

  • Adhesion Step: Add the fluorescently labeled leukocytes to the endothelial cell monolayer and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells with assay buffer to remove non-adherent cells.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of cell adhesion for each condition relative to the control. A decrease in fluorescence indicates inhibition of cell adhesion.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
MTT Assay: High variability between replicates - Uneven cell seeding.- Pipetting errors.- Incomplete dissolution of formazan crystals.- Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Ensure thorough mixing after adding DMSO; visually inspect wells for complete dissolution.
MTT Assay: Low absorbance values - Low cell number.- Cell death due to factors other than the compound.- Insufficient incubation time with MTT.- Optimize cell seeding density.- Check cell viability before the experiment.- Increase the MTT incubation time (up to 4 hours).
Western Blot: No or weak signal - Insufficient protein loading.- Inefficient protein transfer.- Primary antibody concentration is too low.- Inactive secondary antibody or ECL reagent.- Increase the amount of protein loaded per lane.- Verify transfer efficiency with Ponceau S staining.- Optimize the primary antibody dilution.- Use fresh secondary antibody and ECL reagents.
Western Blot: High background - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Further dilute the antibodies.- Increase the number and duration of wash steps.
Cell Adhesion Assay: High background adhesion - Leukocytes are activated, leading to non-specific binding.- Washing step is too gentle.- Handle leukocytes gently to avoid activation.- Optimize the washing procedure to remove non-adherent cells without detaching the monolayer.
General: Compound precipitation in media - K-7174 concentration exceeds its solubility in the culture medium.- Prepare fresh dilutions from a concentrated stock just before use.- Ensure the final DMSO concentration in the medium is low (typically <0.5%).

References

Potential off-target effects of K-7174 dihydrochloride in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for K-7174 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of K-7174 dihydrochloride in experiments and to address potential issues related to its mechanism of action and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active, small molecule inhibitor with two primary reported mechanisms of action:

  • Proteasome Inhibition : It inhibits the activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.[1][2]

  • GATA Transcription Factor Inhibition : It inhibits the binding activity of GATA transcription factors.[3]

Additionally, K-7174 has been shown to act as a cell adhesion inhibitor by suppressing the expression of Vascular Cell Adhesion Molecule 1 (VCAM-1).[3]

Q2: What are the known downstream effects of K-7174 in cancer cell lines?

A2: In multiple myeloma (MM) cells, K-7174 has been shown to induce apoptosis through a specific signaling cascade. It leads to the caspase-8-dependent degradation of the transcription factor Sp1.[1][4] This, in turn, causes transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3), resulting in histone hyperacetylation and cytotoxicity.[1][4]

Q3: Have any off-target effects of K-7174 been reported?

A3: To date, there is a lack of publicly available data from broad-panel screens (e.g., kinase selectivity profiles) that specifically define the off-target activities of this compound. The scientific literature primarily focuses on its on-target effects as a proteasome and GATA inhibitor. The absence of this information does not rule out the possibility of off-target effects. Therefore, it is crucial for researchers to include appropriate controls in their experiments to validate that the observed effects are due to the intended mechanism of action.

Q4: I am observing an unexpected phenotype in my experiment with K-7174. How can I determine if this is an off-target effect?

A4: Please refer to our Troubleshooting Guide below for a systematic approach to investigating potential off-target effects. This guide includes experimental workflows to help you dissect the molecular mechanism behind your observations.

On-Target Activities of this compound

The following tables summarize the reported on-target activities of this compound based on available literature.

Table 1: In Vitro On-Target Activities

Target/ProcessCell Line/SystemAssayConcentration/IC50Reference
VCAM-1 Expression--IC50: 14 µM[3]
TNFα-induced VCAM-1 mRNA--IC50: 9 µM[3]
GATA Binding Activity--2.5-30 µM[3]
Multiple Myeloma Cell GrowthMM cell linesMTT Assay0-25 µM (72h)[3]
Apoptosis InductionMM cell linesAnnexin-V Staining0-25 µM (72h)[3]
Epo Production RescueHep3B cells-10-20 µM (24h)[3]

Table 2: In Vivo On-Target Activities

EffectAnimal ModelDosage and AdministrationReference
Reversal of IL-1β or TNF-α induced anemia-30 mg/kg; i.p. once daily for 9 days[3]
Tumor Growth Inhibition-75 mg/kg; i.p. once daily for 14 days[3]
Tumor Growth Inhibition-50 mg/kg; p.o. once daily for 14 days[3]

Signaling Pathway of K-7174 in Multiple Myeloma

K7174_Pathway cluster_downstream Downstream Effects in MM K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits GATA GATA K7174->GATA Inhibits Caspase8 Caspase-8 K7174->Caspase8 Activates Sp1 Sp1 Caspase8->Sp1 Degrades HDACs HDAC1, 2, 3 (Transcription) Sp1->HDACs Promotes Histones Histone Hyperacetylation HDACs->Histones Deacetylates Apoptosis Apoptosis

Caption: Known signaling pathway of K-7174 in multiple myeloma cells.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you observe an unexpected phenotype, it is important to systematically determine whether it is a result of the known on-target activity of K-7174 or a potential off-target effect.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Unexpected Phenotype Observed with K-7174 ValidateOnTarget Step 1: Validate On-Target Engagement (e.g., Proteasome activity assay, HDAC expression) Start->ValidateOnTarget OnTargetConfirmed Is on-target effect confirmed at relevant concentration? ValidateOnTarget->OnTargetConfirmed RescueExperiment Step 2: Perform Rescue Experiment (e.g., Overexpress Sp1 or HDAC1) OnTargetConfirmed->RescueExperiment Yes ConclusionOffTarget Conclusion: Phenotype is likely OFF-TARGET OnTargetConfirmed->ConclusionOffTarget No PhenotypeRescued Is the phenotype rescued? RescueExperiment->PhenotypeRescued OrthogonalInhibitor Step 3: Use Orthogonal Inhibitor (e.g., Bortezomib for proteasome, a different GATA inhibitor) PhenotypeRescued->OrthogonalInhibitor No ConclusionOnTarget Conclusion: Phenotype is likely ON-TARGET PhenotypeRescued->ConclusionOnTarget Yes SamePhenotype Does the orthogonal inhibitor replicate the phenotype? OrthogonalInhibitor->SamePhenotype SamePhenotype->ConclusionOnTarget Yes SamePhenotype->ConclusionOffTarget No

Caption: Troubleshooting workflow for potential off-target effects of K-7174.

Detailed Experimental Protocols

Protocol 1: Validation of Proteasome Inhibition in Cultured Cells

Objective: To confirm that K-7174 is inhibiting the proteasome at the concentrations used in your experiment.

Materials:

  • Your cell line of interest

  • This compound

  • Proteasome-Glo™ Cell-Based Assay (Promega) or similar kit

  • Lysis buffer

  • Antibody against ubiquitin for Western blot

Procedure:

  • Cell Treatment: Plate your cells at an appropriate density and treat with a dose-range of K-7174 (e.g., 0.1 µM to 25 µM) and a vehicle control (e.g., DMSO) for the desired duration.

  • Proteasome Activity Assay:

    • Follow the manufacturer's protocol for the Proteasome-Glo™ assay.

    • Briefly, lyse the cells and incubate the lysate with the luminogenic proteasome substrate.

    • Measure luminescence using a plate reader. A decrease in luminescence indicates proteasome inhibition.

  • Western Blot for Ubiquitinated Proteins:

    • Lyse the treated cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody.

    • An accumulation of high molecular weight ubiquitin smears in K-7174-treated samples confirms proteasome inhibition.

Protocol 2: Analysis of HDAC1, -2, and -3 Expression

Objective: To determine if K-7174 is downregulating class I HDACs in your cell line, consistent with its known mechanism in multiple myeloma.

Materials:

  • Your cell line of interest

  • This compound

  • TRIzol™ reagent or similar for RNA extraction

  • qRT-PCR reagents

  • Antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin) for Western blot

Procedure:

  • Cell Treatment: Treat cells with K-7174 and a vehicle control as described in Protocol 1.

  • qRT-PCR for HDAC mRNA:

    • Extract total RNA from the treated cells.

    • Perform reverse transcription to generate cDNA.

    • Use specific primers for HDAC1, HDAC2, and HDAC3 to perform quantitative real-time PCR. Analyze for changes in mRNA levels.

  • Western Blot for HDAC Protein:

    • Lyse the treated cells and perform Western blotting as described above.

    • Probe with antibodies against HDAC1, HDAC2, and HDAC3 to assess protein levels.

Protocol 3: Sp1 Overexpression Rescue Experiment

Objective: To determine if the observed phenotype is dependent on the K-7174-mediated degradation of Sp1.

Materials:

  • Your cell line of interest

  • An expression vector for human Sp1 (or a control vector)

  • Transfection reagent

  • This compound

Procedure:

  • Transfection: Transfect your cells with the Sp1 expression vector or a control vector. Allow 24-48 hours for protein expression.

  • Cell Treatment: Treat the transfected cells with K-7174 or a vehicle control.

  • Phenotypic Analysis: Assess your phenotype of interest (e.g., cell viability, reporter gene activity, etc.).

  • Interpretation: If the overexpression of Sp1 prevents or reduces the phenotypic effect of K-7174, it suggests the effect is mediated through the Sp1-HDAC axis.

By following these guidelines and protocols, researchers can gain more confidence in their experimental results and better interpret the effects of this compound in their specific model systems.

References

Technical Support Center: K-7174 Dihydrochloride Efficacy in Bortezomib-Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-7174 dihydrochloride (B599025), particularly in the context of bortezomib-resistant cells.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with K-7174 in bortezomib-resistant cell lines.

Q1: We are not observing the expected cytotoxicity of K-7174 in our bortezomib-resistant multiple myeloma cell line. What are the possible reasons?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line-Specific Resistance Mechanisms: While K-7174 is effective against cells with mutations in the proteasome β5 subunit (PSMB5), the primary target of bortezomib (B1684674), some cell lines may have developed alternative resistance mechanisms that also affect K-7174's efficacy.[1] These can include alterations in drug efflux pumps or downstream anti-apoptotic pathways.

  • Drug Concentration and Incubation Time: Ensure that the concentration of K-7174 and the incubation time are optimized for your specific cell line. We recommend performing a dose-response curve and a time-course experiment to determine the optimal conditions.

  • Drug Integrity: Confirm the stability and activity of your K-7174 dihydrochloride stock solution. Improper storage or handling can lead to degradation.

  • Verification of Bortezomib Resistance: Re-confirm the bortezomib resistance of your cell line by running a parallel experiment with bortezomib to ensure the resistance phenotype is maintained.

Q2: How can we confirm that K-7174 is engaging its target and initiating the expected downstream signaling in our bortezomib-resistant cells?

A2: To verify the mechanism of action of K-7174, you can perform the following experiments:

  • Western Blot Analysis: Assess the protein levels of key downstream targets. After treatment with K-7174, you should observe:

    • A decrease in the levels of the transcription factor Sp1.

    • A subsequent decrease in the protein levels of class I histone deacetylases (HDAC1, HDAC2, and HDAC3).[1]

    • An increase in acetylated histones, indicating HDAC inhibition.

  • Caspase-8 Activity Assay: K-7174 induces Sp1 degradation through a caspase-8-dependent pathway.[1] Measuring caspase-8 activity can confirm the initiation of this signaling cascade.

Q3: We are observing high variability in our cell viability assay results with K-7174. What could be the cause?

A3: High variability can stem from several sources. Here are some common causes and solutions:

  • Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inaccurate cell counting or uneven distribution can lead to significant variations.

  • Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): If using an MTT assay, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete dissolution will lead to inaccurate readings.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and reagents.

Q4: Can we combine K-7174 with other agents to enhance its efficacy in bortezomib-resistant cells?

A4: Yes, combination therapies can be a promising strategy. Based on its mechanism of action, K-7174 has shown synergistic effects when combined with HDAC inhibitors.[1] This is because K-7174's mechanism involves the downregulation of class I HDACs, and co-treatment with another HDAC inhibitor can further enhance this effect.[1]

Data Presentation

Table 1: Comparative IC50 Values of Bortezomib in Sensitive and Resistant Multiple Myeloma Cell Lines

Cell LineBortezomib IC50 (nM)Resistance FoldReference
MM.1S (Sensitive)7.5-
MM.1R (Resistant)253.3
RPMI 8226 (Sensitive)3.5-
RPMI 8226/BTZ100 (Resistant)10028.6
U266 (Sensitive)8.2-
U266/BTZ100 (Resistant)12014.6

Note: IC50 values can vary between laboratories and experimental conditions.

Table 2: Efficacy of K-7174 in Bortezomib-Resistant Multiple Myeloma Cells

Cell LineK-7174 Induced ApoptosisKey ObservationReference
Bortezomib-resistant primary patient cellsYesK-7174 was able to induce apoptosis in primary multiple myeloma cells from a bortezomib-resistant patient.[1]
Myeloma cells with PSMB5 mutationYesK-7174 effectively kills bortezomib-resistant myeloma cells that carry a mutation in the β5-subunit of the proteasome.[1]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effect of K-7174 on bortezomib-resistant multiple myeloma cells.

  • Materials:

    • Bortezomib-resistant multiple myeloma cell lines

    • RPMI-1640 medium with 10% fetal bovine serum (FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of K-7174 in culture medium.

    • Add 100 µL of the K-7174 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis in bortezomib-resistant cells treated with K-7174 using flow cytometry.

  • Materials:

    • Bortezomib-resistant multiple myeloma cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with the desired concentration of K-7174 for the indicated time.

    • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot Analysis for Sp1 and HDACs

This protocol is for detecting changes in protein expression of Sp1 and class I HDACs in response to K-7174 treatment.

  • Materials:

    • Bortezomib-resistant multiple myeloma cell lines

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies against Sp1, HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • ECL Western Blotting Substrate

  • Procedure:

    • Treat cells with K-7174 for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

K7174_Signaling_Pathway cluster_bortezomib Bortezomib Resistance K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits Caspase8 Caspase-8 K7174->Caspase8 Activates PSMB5 Mutated PSMB5 K7174->PSMB5 Bypasses Resistance Apoptosis Apoptosis Proteasome->Apoptosis Inhibits Sp1 Sp1 Caspase8->Sp1 Degrades HDAC_Genes Class I HDAC Genes (HDAC1, 2, 3) Sp1->HDAC_Genes Activates Transcription HDAC_Proteins HDAC Proteins HDAC_Genes->HDAC_Proteins Translation Histones Histones HDAC_Proteins->Histones Deacetylates HDAC_Proteins->Apoptosis Inhibits Acetylated_Histones Acetylated Histones Bortezomib Bortezomib Bortezomib->PSMB5 Ineffective Inhibition

Caption: K-7174 Signaling Pathway in Bortezomib-Resistant Cells.

Experimental_Workflow cluster_assays Efficacy Assessment cluster_mechanism Mechanism Verification Start Start: Bortezomib-Resistant Multiple Myeloma Cells Treatment Treat cells with K-7174 (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot Analysis (Sp1, HDACs, Acetyl-Histones) Treatment->WesternBlot CaspaseAssay Caspase-8 Activity Assay Treatment->CaspaseAssay DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis CaspaseAssay->DataAnalysis

Caption: General Experimental Workflow for K-7174 Efficacy Testing.

Troubleshooting_Logic NoEffect No/Low Efficacy of K-7174 CheckConcentration Check Drug Concentration & Purity NoEffect->CheckConcentration CheckCells Verify Cell Line Resistance Profile NoEffect->CheckCells CheckMechanism Assess Downstream Signaling (Sp1, HDACs) NoEffect->CheckMechanism OptimizeDose Optimize Dose & Time CheckConcentration->OptimizeDose AlternativeMechanism Consider Alternative Resistance Mechanisms CheckCells->AlternativeMechanism ConfirmTarget Confirm Target Engagement CheckMechanism->ConfirmTarget Solution Resolution OptimizeDose->Solution AlternativeMechanism->Solution ConfirmTarget->Solution

Caption: Troubleshooting Logic for K-7174 Efficacy Issues.

References

Technical Support Center: Managing Body Weight Reduction in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering body weight reduction as a side effect in in vivo experiments.

Section 1: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My animals are exhibiting unexpected and rapid weight loss. What are the immediate steps I should take?

A1: Immediate action is critical to ensure animal welfare and data integrity.

  • Increase Monitoring Frequency: Begin monitoring the affected animals at least twice daily. Record body weight, food and water intake, and detailed clinical observations.

  • Assess Clinical Signs: Look for signs of distress such as hunched posture, lethargy, rough coat, or decreased mobility.[1] These signs, combined with weight loss, indicate a decline in health.

  • Provide Immediate Supportive Care:

    • Ensure easy access to food and water by placing it on the cage floor.

    • Offer a highly palatable, high-calorie nutritional supplement (see Protocol 1). Hydration or nutritional gels can be beneficial.[2]

    • Provide a supplemental heat source if animals show signs of hypothermia.

  • Consult Veterinary Staff: Immediately report the issue to the facility's veterinary staff. Their expertise is crucial for diagnosing the cause and determining the appropriate course of action.

  • Review Protocol and Humane Endpoints: Re-evaluate your approved animal care protocol. If an animal's weight loss exceeds the established humane endpoint (typically >20% of baseline), euthanasia is required unless an exception is scientifically justified and approved.[3][4]

Q2: How can I differentiate between weight loss caused by the test article versus other factors like the disease model or general malaise?

A2: Distinguishing the cause of weight loss requires careful observation and data analysis.

  • Compare with Control Groups: The most critical comparison is between your vehicle control group and your treatment groups. If weight loss is observed only in the treatment groups, it strongly suggests a test article-related effect.

  • Analyze the Time Course: Does the weight loss correlate with the timing of drug administration? A sharp drop after each dose points towards the test article.

  • Evaluate Disease Model Progression: In models like cancer cachexia or chronic inflammatory diseases, weight loss is an expected outcome.[5][6] Compare the rate of weight loss in your treated animals to the typical progression in untreated or vehicle-treated animals with the same condition.

  • Look for Specific Toxicities: Alterations in body weight are often considered reliable markers for evaluating the toxicity of test samples.[7] Look for other signs of toxicity that might be associated with your test article's mechanism of action (e.g., gastrointestinal upset, neurological symptoms).

  • Rule out Husbandry Issues: Check for any environmental stressors, issues with the food or water supply, or social housing stress that could be affecting all animal groups.

Q3: My attempts at nutritional supplementation are not reversing the weight loss. What are my next steps?

A3: If initial supportive care is insufficient, a more comprehensive approach is needed.

  • Refine Nutritional Support: If using a commercial supplement, consider preparing a custom, highly palatable diet with a different texture or flavor profile (see Protocol 1). Some animals may prefer a wet mash over a gel or solid diet.

  • Consider Assisted Feeding: In consultation with veterinary staff, gavage feeding may be an option to ensure caloric intake. However, this is a stressful procedure and should be reserved for cases where it is deemed necessary and is approved in your protocol.

  • Pharmacological Intervention: For specific models like cancer cachexia, pharmacological intervention may be warranted. This could include appetite stimulants or agents that target inflammatory pathways driving muscle wasting.[8][9] Such interventions must be part of your approved experimental design.

  • Evaluate Humane Endpoints: Continuously assess the animal's well-being. If the animal's condition continues to decline despite intervention and it reaches the humane endpoint criteria (e.g., >20% weight loss, severe clinical signs), euthanasia is the most humane and required action.[1][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the generally accepted guidelines for humane endpoints related to body weight loss in rodents?

A1: Most Institutional Animal Care and Use Committees (IACUC) consider a body weight loss of 20% from the pre-study or normal body weight as a humane limit for adult animals.[11] Weight loss exceeding this requires euthanasia or prior protocol approval for a scientific justification.[3][11] For growing animals, a failure to gain weight comparable to age-matched controls is a more sensitive indicator of poor health.[1] It is crucial to remember that this 20% figure is a guideline; in some models, severe distress may occur with less weight loss, while in others (like some diabetes or colitis models), animals may lose more than 20% without major signs of distress.[10] Therefore, body weight should always be considered in conjunction with other clinical signs and Body Condition Score (BCS).[1][10]

Q2: What is Body Condition Scoring (BCS) and why is it important?

A2: Body Condition Scoring (BCS) is a semi-quantitative, hands-on method for assessing an animal's body fat and muscle stores. It provides a more nuanced assessment of an animal's nutritional status than body weight alone, especially in situations where weight can be confounded by factors like tumor growth or fluid retention. A rapid, practical, and objective health assessment is the Body Condition Score (BCS), which, in some cases, can be used in addition to body weight monitoring.[3]

Q3: What are the most common types of nutritional support used in laboratory rodents?

A3: Common options aim to provide easily accessible and palatable calories.

  • Commercial Gels: Hydration and nutrient gels are commercially available and easy to place on the cage floor.[2]

  • High-Fat Diets: Standard rodent chows are often available in higher fat formulations, which are more calorie-dense.[12]

  • Liquid or Mash Diets: Soaking standard chow in water to create a mash can increase consumption. Purified liquid diets are also an option.[13]

  • Palatable Supplements: Items like peanut butter, sunflower seeds, or specially formulated high-calorie pastes can be offered in small amounts (ensure they don't cause dietary imbalances).

Q4: What is cachexia and how is it different from starvation?

A4: Cachexia is a complex metabolic syndrome associated with underlying illness (like cancer, chronic kidney disease, or heart failure) and is characterized by a loss of muscle with or without loss of fat mass.[6][9] Unlike simple starvation, which can be reversed by providing adequate nutrition, cachexia is driven by systemic inflammation and metabolic derangements that promote catabolism.[8] Therefore, simply providing extra calories may not be sufficient to reverse cachexic wasting.

Section 3: Experimental Protocols

Protocol 1: Preparation of High-Calorie, Palatable Nutritional Supplement ("Dough Diet")

This protocol describes the preparation of a supplemental diet that is highly palatable and can be used to encourage caloric intake in rodents experiencing weight loss.

Materials:

  • Standard ground rodent chow

  • Sweetened condensed milk

  • Vegetable oil

  • Blender or food processor

  • Scale

  • Storage containers

Methodology:

  • Weigh out 100g of standard ground rodent chow.

  • In a separate container, mix 50g of sweetened condensed milk with 10g of vegetable oil.

  • Slowly add the wet ingredients to the ground chow in a blender or bowl.

  • Mix thoroughly until a uniform, dough-like consistency is achieved. If the mixture is too dry, add a small amount of water. If too wet, add more ground chow.

  • Roll the dough into small, pea-sized balls for easy consumption.

  • Place a pre-weighed amount of the dough diet on the floor of the animal's cage.

  • Replace with a fresh supply daily and measure the amount consumed to monitor intake.

  • Store the unused portion in a sealed container in the refrigerator for up to one week.

Protocol 2: Body Condition Scoring (BCS) in Mice

This protocol provides a standardized method for assessing body condition in mice. The score is typically on a 1-5 scale.

Methodology:

  • Gently restrain the mouse by the base of the tail.

  • Visually observe the mouse from the side and from above. Note the prominence of the spine, pelvis, and ribs.

  • Gently palpate (feel) the lumbar vertebrae and pelvic bones (iliac crests). The amount of muscle and fat cover over these bony prominences is the key determinant of the score.

  • Assign a score based on the following criteria:

    • BCS 1 (Emaciated): Skeleton is clearly visible. No palpable fat over the spine or pelvis. Obvious loss of muscle mass.

    • BCS 2 (Under-conditioned): Spine and pelvis are easily palpable and may be visible. Minimal fat cover.

    • BCS 3 (Ideal): Spine and pelvis are palpable but not prominent, with a slight layer of fat. Ribs are not visible but can be felt with gentle pressure.

    • BCS 4 (Over-conditioned): Spine and pelvis are difficult to palpate. A clear layer of fat is present.

    • BCS 5 (Obese): Spine and pelvis are not palpable. Animal has a rounded appearance with significant abdominal fat.

  • Record the BCS along with the body weight at each time point. A BCS of less than 2 is a required endpoint for euthanasia unless otherwise justified.[1]

Section 4: Data Presentation

Table 1: Humane Endpoint Guidelines for Body Weight Loss in Adult Rodents

ParameterGuidelineConsiderations
Body Weight Loss < 20% of baseline body weight.[3][11]Can be exceeded with scientific justification and IACUC approval.[11] Model-specific variations exist.[10]
Rate of Weight Loss Gradual loss is better tolerated than rapid loss.Rapid loss (>10% in a week) requires immediate attention.[14]
Body Condition Score Maintain a BCS of ≥ 2 .[1]A critical adjunct to body weight, especially with confounding factors like tumors.
Clinical Signs Absence of severe distress.Must be monitored alongside weight (e.g., posture, activity, grooming).[1]
Food/Water Intake No more than 24 hours of anorexia in small rodents.[4]Reduced intake is an early indicator of a problem.

Table 2: Macronutrient and Caloric Content of Standard vs. Supportive Diets

Diet TypeProtein (% by weight)Fat (% by weight)Carbohydrate (% by weight)Caloric Density (kcal/g)
Standard Rodent Chow ~20%~4-6%~65%~3.1
High-Fat Rodent Diet ~20%~20-60%~15-50%~4.5 - 5.5
"Dough Diet" (Protocol 1) ~18%~15%~55%~4.2
Nutritional Gel Supplement ~5%~2%~20%~1.2 (plus high water content)

Note: Values are approximate and can vary significantly between manufacturers and specific formulations.[15]

Section 5: Visualizations

Below are diagrams illustrating key workflows and pathways related to managing body weight reduction.

graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Unexpected Body\nWeight Loss Observed", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Increase Monitoring Frequency\n(2x Daily: Weight, Clinical Signs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Provide Immediate\nSupportive Care", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Consult Veterinary Staff", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Is Weight Loss >20% or\nBCS < 2?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Humane Euthanasia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Differentiate Cause:\nTest Article vs. Disease Model", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Is Supportive Care\nEffective?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Continue Monitoring\n& Supportive Care", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Implement Advanced Interventions\n(e.g., Pharmacologics, Gavage)", fillcolor="#FBBC05", fontcolor="#202124"]; K [label="Re-evaluate Condition\nand Humane Endpoints", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Yes"]; E -> G [label="No"]; G -> H; H -> I [label="Yes"]; H -> J [label="No"]; J -> K; K -> F; }

Caption: A workflow for troubleshooting unexpected body weight loss in vivo.

digraph "Cachexia_Signaling_Pathway" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

// Nodes Tumor [label="Tumor or\nChronic Disease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#FBBC05", fontcolor="#202124"]; Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Anorexia [label="Anorexia\n(Decreased Food Intake)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Muscle [label="Skeletal Muscle", fillcolor="#F1F3F4", fontcolor="#202124"]; Adipose [label="Adipose Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteolysis [label="↑ Protein Degradation\n(Ubiquitin-Proteasome System)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipolysis [label="↑ Lipolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WeightLoss [label="Cachexia:\nMuscle & Fat Wasting", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tumor -> Cytokines [label="releases"]; Cytokines -> Hypothalamus [label="act on"]; Hypothalamus -> Anorexia [label="induces"]; Cytokines -> Muscle [label="directly act on"]; Cytokines -> Adipose [label="directly act on"]; Muscle -> Proteolysis [label="activates"]; Adipose -> Lipolysis [label="activates"]; Anorexia -> WeightLoss; Proteolysis -> WeightLoss; Lipolysis -> WeightLoss; }

Caption: A simplified signaling pathway for cancer-induced cachexia.

graph "Weight_Loss_Factors" { graph [layout=neato, model=shortpath, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [color="#5F6368"];

// Central Node center [label="Body Weight\nReduction", pos="0,0!", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Factor Nodes drug [label="Test Article Effects\n(Toxicity, Anorexia)", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; model [label="Disease Model\n(e.g., Cancer, Inflammation)", pos="2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; husbandry [label="Husbandry & Environment\n(Stress, Diet)", pos="-2,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; animal [label="Animal Specifics\n(Strain, Age, Sex)", pos="2,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; procedure [label="Experimental Procedures\n(Surgery, Stress)", pos="0,2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges center -- drug; center -- model; center -- husbandry; center -- animal; center -- procedure; }

Caption: Interacting factors contributing to in vivo body weight reduction.

References

Optimizing K-7174 Administration: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the administration of the novel proteasome inhibitor, K-7174. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available data to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is K-7174 and what is its mechanism of action?

K-7174 is an orally active, homopiperazine-derived proteasome inhibitor. Its mechanism is distinct from other proteasome inhibitors like bortezomib. K-7174 induces the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3. This occurs through a signaling cascade involving the activation of caspase-8, which in turn leads to the degradation of the transcription factor Sp1. The loss of Sp1, a potent transactivator of class I HDAC genes, results in reduced HDAC expression, histone hyperacetylation, and ultimately, cytotoxicity in cancer cells.

Q2: Which administration route is more effective for K-7174 in preclinical models: oral (P.O.) or intraperitoneal (I.P.)?

Studies in murine myeloma models have demonstrated that oral administration of K-7174 is more effective than intraperitoneal injection in inhibiting tumor growth.[1]

Q3: Why is oral administration of K-7174 potentially superior to intraperitoneal injection?

Q4: What is the recommended vehicle for dissolving K-7174 for in vivo studies?

A commonly used vehicle for both oral and intraperitoneal administration of K-7174 in mice is a solution of 3% DMSO in 0.9% sterile saline.[1]

Q5: Are there any known side effects of K-7174 in mice?

At an effective oral dose of 50 mg/kg daily, K-7174 was well-tolerated in mice with no obvious side effects, including weight loss, leukocytopenia, thrombocytopenia, anemia, or hepatic dysfunction.[1] However, at a higher intraperitoneal dose of 75 mg/kg, significant body weight reduction was observed.[1]

Data Presentation

As direct comparative pharmacokinetic data for oral versus intraperitoneal administration of K-7174 is limited in the public domain, the following table presents representative data for another small molecule inhibitor to illustrate the potential differences between these routes. Please note that these values are for a different compound and should be considered illustrative.

ParameterOral Administration (P.O.)Intraperitoneal Administration (I.P.)
Bioavailability (F%) Lower to moderate (e.g., 20-50%)Generally higher (e.g., >70%)
Time to Max. Concentration (Tmax) Slower (e.g., 1-4 hours)Faster (e.g., 0.25-1 hour)
Max. Plasma Concentration (Cmax) Generally lowerGenerally higher
Area Under the Curve (AUC) Variable, dependent on bioavailabilityOften higher due to bypassing first-pass metabolism

Note: This table provides a generalized comparison and the actual pharmacokinetic parameters for K-7174 may differ.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of K-7174 and a general experimental workflow for comparing oral and intraperitoneal administration.

K7174_Signaling_Pathway K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibition Caspase8 Caspase-8 Proteasome->Caspase8 Activation (Mechanism unclear) Sp1 Sp1 Caspase8->Sp1 Degradation HDAC_genes Class I HDAC Genes (HDAC1, 2, 3) Sp1->HDAC_genes Transcriptional Activation HDAC_protein HDAC Proteins HDAC_genes->HDAC_protein Expression Histones Histones HDAC_protein->Histones Deacetylation Acetylated_Histones Acetylated Histones HDAC_protein->Acetylated_Histones Inhibition of Deacetylation Histones->Acetylated_Histones Acetylation Cell_Death Apoptosis Acetylated_Histones->Cell_Death Leads to

K-7174 signaling pathway leading to apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Endpoints Animal_Model Tumor-bearing Mouse Model Randomization Randomization Animal_Model->Randomization Oral Oral Gavage (K-7174) Randomization->Oral IP Intraperitoneal Injection (K-7174) Randomization->IP Vehicle Vehicle Control Randomization->Vehicle Tumor_Volume Tumor Volume Measurement Oral->Tumor_Volume Body_Weight Body Weight Oral->Body_Weight Toxicity Toxicity Assessment Oral->Toxicity PK Pharmacokinetic Analysis Oral->PK IP->Tumor_Volume IP->Body_Weight IP->Toxicity IP->PK Vehicle->Tumor_Volume Vehicle->Body_Weight Vehicle->Toxicity

Workflow for comparing oral vs. IP K-7174.

Experimental Protocols

Preparation of K-7174 Solution
  • Vehicle: Prepare a sterile solution of 3% DMSO in 0.9% NaCl.

  • Dissolving K-7174:

    • Weigh the required amount of K-7174 powder.

    • Dissolve the powder in the appropriate volume of 100% DMSO to create a stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the stock solution with sterile 0.9% NaCl to achieve the final desired concentration in the 3% DMSO vehicle.

    • For example, to prepare a 1 mg/mL solution, dissolve K-7174 in 30 µL of DMSO per 970 µL of saline.

Oral Gavage Administration Protocol
  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

    • Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Use a proper size ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the mouth, passing it along the side of the tongue towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the K-7174 solution.

    • The typical volume for a 25g mouse is around 200 µL.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Intraperitoneal Injection Protocol
  • Animal Restraint:

    • Restrain the mouse by scruffing the neck and back.

    • Gently tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

  • Injection Site:

    • Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Needle Insertion:

    • Use a 25-27 gauge needle.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Substance Administration:

    • Aspirate slightly to ensure the needle is not in a blood vessel or organ (no fluid should enter the syringe).

    • Slowly inject the K-7174 solution.

  • Post-Administration:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor for any signs of discomfort or adverse reactions.

Troubleshooting Guides

Oral Gavage Troubleshooting
IssuePossible CauseSolution
Resistance during needle insertion Incorrect angle; needle entering the trachea.Immediately stop and withdraw the needle. Re-adjust the restraint to ensure the head and body are aligned. Re-insert the needle gently.
Fluid coming from the nose or mouth Esophageal reflux or accidental tracheal administration.Stop the administration immediately. Monitor the animal closely for respiratory distress. If distress is observed, euthanasia may be necessary. Reduce the volume or administration speed in future attempts.
Animal struggles excessively Improper restraint or stress.Ensure a firm but gentle grip. Allow the animal to acclimate to handling before the procedure. Consider using a two-person technique.
Post-gavage lethargy or distress Esophageal injury or aspiration.Monitor the animal's condition. Provide supportive care if necessary. Refine your technique for future administrations.
Intraperitoneal Injection Troubleshooting
IssuePossible CauseSolution
Bleeding at the injection site Puncture of a superficial blood vessel.Apply gentle pressure with sterile gauze until bleeding stops.
Aspirated fluid is colored (yellow or brown) Needle has entered the bladder or intestines.Do not inject. Withdraw the needle and use a new sterile syringe and needle to inject at a different site.
Subcutaneous lump forms Needle did not fully penetrate the peritoneal wall.Withdraw the needle and re-attempt the injection at a slightly different location, ensuring proper depth.
Animal shows signs of pain or distress Injection into an organ or muscle.Monitor the animal closely. If signs of severe pain or distress persist, consult with a veterinarian. Refine your injection technique.

References

How to minimize variability in K-7174 dihydrochloride experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for K-7174 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting their experimental results with this dual proteasome and GATA inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of K-7174 dihydrochloride?

This compound is an orally active compound that exhibits a dual inhibitory function. It acts as both a proteasome inhibitor and a GATA inhibitor.[1][2] Its anti-cancer activity, particularly in multiple myeloma, is attributed to its ability to induce apoptosis and inhibit cell adhesion.[1][2] The underlying mechanism involves the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3. This repression is achieved through the caspase-8-dependent degradation of the transcription factor Sp1.[3]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and activity of this compound, proper storage and handling are crucial. For long-term storage, the solid powder should be kept at -20°C for up to 12 months or at 4°C for up to 6 months.[4] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: In which solvents is this compound soluble?

This compound is soluble in water at a concentration of 15 mg/mL.[4] For cell culture experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous media.

Q4: What are typical working concentrations for in vitro and in vivo experiments?

  • In vitro: Effective concentrations for in vitro assays typically range from 1 to 30 µM.[1][2] For example, it has been shown to inhibit the growth of multiple myeloma cells and induce apoptosis in the 0-25 µM range with a 72-hour incubation.[1][2]

  • In vivo: For animal studies, oral administration of 50 mg/kg once daily for 14 days has been shown to inhibit tumor growth.[1] Intraperitoneal injections have also been used at doses around 30 mg/kg.[1]

Troubleshooting Guide

Variability in experimental outcomes can arise from multiple factors. This guide addresses common issues encountered when working with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Compound Instability: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Cell Health and Density: Variations in cell passage number, confluency, or overall health. 3. Assay Conditions: Differences in incubation time, plate type, or reagent concentrations. 4. Solvent Effects: High concentrations of DMSO can be toxic to cells.1. Aliquot stock solutions and store at -80°C. Use a fresh aliquot for each experiment. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density. 3. Standardize all assay parameters, including incubation times and reagent preparation. 4. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.
Lower than expected potency or no effect 1. Compound Degradation: Stock solution may have degraded due to improper storage. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. 3. Cell Line Resistance: The target cells may be resistant to proteasome or GATA inhibition. 4. Incorrect Experimental Design: The endpoint measured may not be appropriate for the compound's mechanism of action.1. Prepare fresh stock solutions from solid compound. 2. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your system. 3. Consider using a different cell line or verifying the expression of proteasome subunits and GATA transcription factors. 4. Ensure the assay is designed to detect changes in apoptosis, cell adhesion, or HDAC activity.
High background or off-target effects 1. Dual Inhibition: The compound's dual activity against both the proteasome and GATA can lead to complex biological responses. 2. Non-specific Binding: At high concentrations, the compound may exhibit off-target effects. 3. Cellular Stress Response: Inhibition of the proteasome can induce a general cellular stress response.1. To dissect the specific effects, consider using more selective inhibitors for either the proteasome or GATA as controls. 2. Use the lowest effective concentration determined from a dose-response curve. 3. Monitor for markers of cellular stress and consider shorter incubation times.
Variability in Western blot results for HDACs 1. Antibody Quality: The primary antibody may not be specific or sensitive enough. 2. Sample Preparation: Inconsistent protein extraction or loading. 3. Treatment Time: The time point chosen for analysis may not be optimal to observe changes in HDAC expression.1. Validate the specificity of your HDAC antibodies using positive and negative controls. 2. Ensure accurate protein quantification and equal loading in all lanes. Use a loading control like β-actin or GAPDH. 3. Perform a time-course experiment to identify the optimal duration of K-7174 treatment for observing changes in HDAC levels.

Data Presentation

Solubility of this compound
SolventConcentration
Water15 mg/mL[4]
DMSO>10 mg/mL
Reported IC50 Values for this compound
Cell LineAssayIncubation TimeIC50 Value
Multiple Myeloma (MM) cell linesGrowth Inhibition72 hours0-25 µM[1][2]
Human Umbilical Vein Endothelial Cells (HUVECs)VCAM-1 Expression (mRNA)1 hour9 µM[1][2]
Human Umbilical Vein Endothelial Cells (HUVECs)VCAM-1 Expression (protein)1 hour14 µM[1][2]
Hep3BEpo Production24 hours10-20 µM (effective concentration)[1][2]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol: Western Blot for HDACs
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

K7174_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Targets & Processes K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits GATA GATA Transcription Factors K7174->GATA Inhibits Caspase8 Caspase-8 K7174->Caspase8 Activates Apoptosis Apoptosis Proteasome->Apoptosis Inhibition leads to CellAdhesion Cell Adhesion Inhibition GATA->CellAdhesion Inhibition leads to Sp1 Sp1 Caspase8->Sp1 Degrades HDACs HDAC1, HDAC2, HDAC3 (Class I) Sp1->HDACs Transcriptionally Represses HDACs->Apoptosis Repression contributes to

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckCompound Verify Compound Integrity (Storage, Aliquoting, Age) Start->CheckCompound CheckCells Standardize Cell Culture (Passage #, Density, Health) Start->CheckCells CheckProtocol Review Experimental Protocol (Concentrations, Times, Reagents) Start->CheckProtocol DoseResponse Perform Dose-Response Curve CheckCompound->DoseResponse CheckCells->DoseResponse CheckProtocol->DoseResponse TimeCourse Perform Time-Course Experiment DoseResponse->TimeCourse Controls Include Appropriate Controls (Vehicle, Positive/Negative) TimeCourse->Controls Analyze Analyze Results Controls->Analyze

References

Addressing resistance mechanisms to K-7174 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving K-7174 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of K-7174 dihydrochloride?

A1: this compound is an orally active proteasome and GATA inhibitor.[1] Its anti-myeloma activity stems from its ability to inhibit the proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.[2][3] Uniquely, K-7174's mechanism differs from bortezomib (B1684674), as it induces transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[2] This occurs through a caspase-8-dependent degradation of the transcription factor Sp1.[2][4]

Q2: We are observing reduced sensitivity to K-7174 in our long-term treated multiple myeloma cell line. What is a potential mechanism of acquired resistance?

A2: A likely mechanism of acquired resistance to K-7174 is the overexpression of HDAC1.[2][3] Elevated levels of HDAC1 can ameliorate the cytotoxic effects of K-7174 by counteracting the hyperacetylation of histones induced by the drug.[2]

Q3: How can we overcome resistance to K-7174 mediated by HDAC1 overexpression?

A3: Combining K-7174 with a histone deacetylase (HDAC) inhibitor can overcome resistance mediated by HDAC1 overexpression.[2][3] HDAC inhibitors act synergistically with K-7174 to enhance its cytotoxic activity.[5][6][7] This combination leads to a more pronounced increase in histone acetylation, ultimately promoting apoptosis.[2]

Q4: What is the role of GATA inhibition in the activity of K-7174?

A4: K-7174 is also a GATA-specific inhibitor.[1][8] This activity contributes to its therapeutic potential by inhibiting the binding of GATA transcription factors.[1] In the context of the bone marrow microenvironment, K-7174 can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), which is involved in the adhesion of myeloma cells to stromal cells—a process that contributes to drug resistance.[1] Furthermore, its GATA inhibitory activity has been shown to rescue anemia induced by inflammatory cytokines.[9]

Q5: Is K-7174 effective against bortezomib-resistant multiple myeloma cells?

A5: Yes, K-7174 has been shown to be effective against bortezomib-resistant myeloma cells, including those with a β5-subunit mutation in the proteasome.[2][3] This is attributed to its distinct mode of proteasome binding and its unique downstream mechanism involving HDAC downregulation.[2]

Troubleshooting Guides

Issue 1: Inconsistent or no observable Sp1 protein degradation after K-7174 treatment.

Possible Cause Troubleshooting Step
Suboptimal K-7174 Concentration Perform a dose-response experiment to determine the optimal concentration for Sp1 degradation in your specific cell line.
Incorrect Timepoint Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time for observing maximum Sp1 degradation.
Inefficient Protein Extraction Ensure your lysis buffer contains adequate protease inhibitors. Use a protocol optimized for nuclear protein extraction, as Sp1 is a nuclear protein.
Western Blotting Issues Optimize your Western blot protocol. Ensure efficient protein transfer and use a validated primary antibody for Sp1. Include a positive control for Sp1 expression.
Caspase-8 Pathway Not Activated Verify caspase-8 activation by Western blot for cleaved caspase-8. If caspase-8 is not activated, there may be a defect in the upstream signaling pathway in your cell model.

Issue 2: No significant downregulation of HDAC1, -2, or -3 mRNA or protein levels.

Possible Cause Troubleshooting Step
Sp1 Degradation is Incomplete Refer to Troubleshooting Issue 1. Ensure significant Sp1 degradation is occurring.
Compensatory Mechanisms Cells may have compensatory mechanisms to maintain HDAC expression. Consider longer treatment times or combination with other agents.
qRT-PCR/Western Blot Problems Validate your primers/antibodies for HDAC1, -2, and -3. Use appropriate housekeeping genes/proteins for normalization.

Issue 3: Lack of synergistic effect when combining K-7174 with an HDAC inhibitor.

Possible Cause Troubleshooting Step
Suboptimal Drug Concentrations Perform a dose-matrix experiment with varying concentrations of both K-7174 and the HDAC inhibitor to identify the optimal synergistic concentrations.
Incorrect Dosing Schedule Experiment with different dosing schedules (e.g., sequential vs. simultaneous administration). Pre-treatment with one agent may enhance the effect of the other.
Inappropriate Assay for Synergy Use a quantitative method to assess synergy, such as calculating the Combination Index (CI) using the Chou-Talalay method.
Cell Line is Not Dependent on the Targeted Pathway Confirm that the cell line's viability is sensitive to both K-7174 and the HDAC inhibitor individually before testing the combination.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cells

Cell LineIC50 (µM)Exposure Time (hours)AssayReference
MM Cells (unspecified)0-25 (dose-dependent inhibition)72Apoptosis Assay[1][10]
Bortezomib-Resistant MM.1SNot specified24Viability Assay[11]
Bortezomib-Resistant RPMI-8226Not specifiedNot specifiedViability Assay[12]

Table 2: In Vivo Efficacy of K-7174 in a Murine Myeloma Xenograft Model

Treatment GroupDose and AdministrationTumor Volume ReductionSurvival BenefitReference
K-717475 mg/kg, i.p. daily for 14 daysSignificant reduction vs. vehicleNot specified[4]
K-717450 mg/kg, p.o. daily for 14 daysMore effective than i.p. injectionNot specified[1][10]
K-7174 in Bortezomib-Resistant ModelNot specifiedEffective in vivoNot specified[2][3]

Experimental Protocols

Protocol 1: Assessment of K-7174 Cytotoxicity using MTT Assay

  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Caspase-8 Activation and Sp1 Degradation

  • Cell Treatment and Lysis: Treat multiple myeloma cells with K-7174 at the desired concentration and for the optimal time determined previously. Harvest the cells and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-8, total caspase-8, Sp1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Synergy Assessment of K-7174 and an HDAC Inhibitor (e.g., Vorinostat)

  • Experimental Design: Design a dose-response matrix with various concentrations of K-7174 and Vorinostat, both alone and in combination.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) as described in Protocol 1, treating the cells with the single agents and the combinations for 72 hours.

  • Data Analysis:

    • Calculate the fraction of affected cells (Fa) for each concentration of single agents and combinations (Fa = 1 - fraction of viable cells).

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Isobologram Analysis: Generate an isobologram to visually represent the synergistic, additive, or antagonistic effects of the drug combination.

Mandatory Visualizations

Caption: Signaling pathway of K-7174 leading to apoptosis and a potential resistance mechanism.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Myeloma Cell Culture dose_response Dose-Response Assay (K-7174) start->dose_response xenograft Establish Myeloma Xenograft Model start->xenograft ic50 Determine IC50 dose_response->ic50 mechanistic_studies Mechanistic Studies (at IC50 concentration) ic50->mechanistic_studies synergy_studies Synergy Studies ic50->synergy_studies western_blot Western Blot: - Cleaved Caspase-8 - Sp1 - Acetylated Histones mechanistic_studies->western_blot qpcr qRT-PCR: - HDAC1, 2, 3 mRNA mechanistic_studies->qpcr combo_treatment Combination Treatment: K-7174 + HDACi synergy_studies->combo_treatment ci_analysis Combination Index (CI) Analysis combo_treatment->ci_analysis invivo_treatment Treat with K-7174 (p.o. or i.p.) xenograft->invivo_treatment tumor_measurement Monitor Tumor Volume and Survival invivo_treatment->tumor_measurement

Caption: A general experimental workflow for investigating K-7174 efficacy and mechanism.

Troubleshooting_Logic start Experiment with K-7174 Yields Unexpected Results q1 Is there reduced sensitivity to K-7174? start->q1 a1_yes Investigate HDAC1 Overexpression q1->a1_yes Yes q2 Is Sp1 degradation inconsistent? q1->q2 No end Resolution a1_yes->end a2_yes Troubleshoot: - Dose & Time - Lysis & Western Blot q2->a2_yes Yes q3 Is there a lack of synergy with HDACi? q2->q3 No a2_yes->end a3_yes Troubleshoot: - Dose Matrix - Dosing Schedule - CI Calculation q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical troubleshooting workflow for common issues with K-7174 experiments.

References

Long-term storage conditions for K-7174 dihydrochloride to maintain activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of K-7174 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for K-7174 dihydrochloride powder?

To ensure the long-term stability and activity of this compound, it is recommended to store the solid powder under the following conditions:

Storage ConditionDuration
-20°CUp to 3 years
4°CUp to 6 months

For optimal stability, the compound should be stored in a dry, dark place.

Q2: How should I prepare and store stock solutions of this compound?

For in vitro experiments, a stock solution can be prepared by dissolving this compound in sterile water. It has a solubility of up to 15 mg/mL in water. For in vivo studies, a common vehicle is 3% DMSO in 0.9% NaCl.

Stock Solution Storage Recommendations:

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is the mechanism of action of this compound?

This compound is a potent, orally active proteasome and GATA inhibitor.[1][2] Its primary mechanism involves the inhibition of the 26S proteasome, which leads to the accumulation of ubiquitinated proteins and induces apoptosis in cancer cells.[3] Specifically, K-7174 down-regulates the expression of class I histone deacetylases (HDACs) by promoting the caspase-8-dependent degradation of the transcription factor Sp1.[3][4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in Water
  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 641.67 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, nuclease-free water to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.64167 mg of this compound in 1 mL of water.

  • Dissolution: Gently vortex the solution. If the compound does not fully dissolve, sonicate the solution for short intervals in a water bath until it becomes clear. Avoid excessive heating.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes and store at -20°C or -80°C.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your target cancer cell line (e.g., RPMI8226, U266) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound from your stock solution in complete culture medium. Add the desired final concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 48-72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Troubleshooting Guide

Q: I am observing lower than expected inhibition of proteasome activity. What could be the cause?

  • A: Insufficient Concentration or Incubation Time: The optimal concentration and duration of treatment can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

  • A: Compound Degradation: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • A: Cell Confluency: High cell confluency can sometimes affect drug uptake and efficacy. Standardize your cell seeding density to ensure consistent results.

Q: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What should I do?

  • A: Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to proteasome inhibitors. It is possible your cell line is particularly sensitive. Consider reducing the concentration range and incubation time.

  • A: Off-Target Effects: While K-7174 is a potent proteasome inhibitor, off-target effects can occur, especially at higher concentrations. Ensure you have appropriate controls in your experiment to distinguish between specific and non-specific effects.

  • A: Apoptosis Induction: K-7174 is known to induce apoptosis. If you are studying other cellular processes, this may be an confounding factor. You can confirm apoptosis using assays like Annexin V staining.

Q: I am not observing the expected downstream effects, such as HDAC1 downregulation. What could be the problem?

  • A: Suboptimal Treatment Conditions: The kinetics of downstream signaling events can vary. Perform a time-course experiment to identify the optimal time point for observing changes in HDAC1 protein levels.

  • A: Antibody Quality: Ensure that the primary antibody used for detecting HDAC1 is validated and working correctly. Include positive and negative controls in your Western blot analysis.

  • A: Cell-Specific Pathways: While the K-7174-induced degradation of Sp1 leading to HDAC1 downregulation is a known mechanism, the prominence of this pathway may differ between cell types.

Visualizations

K7174_Signaling_Pathway K7174 K-7174 Proteasome 26S Proteasome K7174->Proteasome inhibition Caspase8 Caspase-8 K7174->Caspase8 activation Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins degradation Apoptosis Apoptosis Ub_Proteins->Apoptosis Sp1 Sp1 Caspase8->Sp1 degradation HDACs Class I HDACs (HDAC1, 2, 3) Sp1->HDACs transcription Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation inhibition Histone_Acetylation->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start prep_stock Prepare K-7174 Stock Solution start->prep_stock seed_cells Seed Cells in 96-well Plate prep_stock->seed_cells treat_cells Treat Cells with K-7174 Dilutions seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate analyze Calculate Cell Viability read_plate->analyze end End analyze->end

References

Interpreting unexpected results in K-7174 dihydrochloride experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for K-7174 dihydrochloride (B599025) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the use of K-7174 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is an orally active, small molecule inhibitor with a dual mechanism of action. It functions as both a proteasome inhibitor and an inhibitor of the transcription factor GATA-binding protein 2 (GATA2).[1][2][3][4] It has demonstrated anti-tumor activities and is also known to be a cell adhesion inhibitor.[2][5]

Q2: What is the established mechanism of action for this compound's anti-cancer effects?

A2: K-7174 induces apoptosis (programmed cell death) in cancer cells.[2][5] Its mechanism involves the transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3). This repression is achieved through the caspase-8-dependent degradation of the transcription factor Sp1.[6][7][8]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in water (up to 15 mg/mL) and can also be dissolved in DMSO.[1] For long-term storage, the solid powder should be kept at -20°C for up to 12 months.[1] Stock solutions in a solvent can be stored at -80°C for up to 6 months, but repeated freeze-thaw cycles should be avoided.[5][9]

Q4: What are the typical concentrations of this compound used in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Generally, concentrations ranging from 1 µM to 30 µM have been used in various in vitro studies.[3][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[2]

Q5: Are there any known off-target effects for this compound?

A5: While K-7174 is known to primarily target the proteasome and GATA2, like most small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[5][7] Some studies note that it inhibits all three catalytic subunits of the 20S proteasome, which is a broader activity compared to inhibitors like bortezomib (B1684674) that mainly target the β5 subunit. If you observe unexpected phenotypes, it is crucial to consider potential off-target effects.[5][7]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or No Effect on Cell Viability/Apoptosis

Q: I am not observing the expected decrease in cell viability or increase in apoptosis after treating my cells with this compound. What could be the reason?

A: Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Possible Cause 1: Suboptimal Compound Concentration or Incubation Time.

    • Solution: The efficacy of K-7174 is dose and time-dependent.[6] Perform a dose-response experiment (e.g., 1-30 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.[10]

  • Possible Cause 2: Compound Instability or Degradation.

    • Solution: Ensure your stock solution is fresh and has been stored correctly at -80°C.[9] K-7174 in cell culture media may degrade over time, especially during long incubation periods. For experiments longer than 24 hours, consider replenishing the media with fresh compound.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may be inherently resistant to proteasome inhibitors. To confirm that your proteasome inhibition is effective, you can monitor the accumulation of a known proteasome substrate like p53 or ubiquitinated proteins via Western blot.[2] If these markers accumulate, the inhibitor is active, and the cell line may have resistance mechanisms downstream.

  • Possible Cause 4: Issues with Apoptosis Assay.

    • Solution: Apoptosis is a dynamic process. Ensure you are performing your assay (e.g., Annexin V staining) at the right time point.[1] High background or false negatives can occur due to improper reagent concentration or washing steps.[1] Always include positive and negative controls in your apoptosis assays.

Issue 2: Unexpected Results in In Vivo Experiments

Q: My in vivo xenograft study with this compound is showing high toxicity (e.g., significant body weight loss) or lack of efficacy.

A: In vivo experiments are complex, and outcomes can be influenced by multiple variables.

  • Possible Cause 1: High Dosage and Toxicity.

    • Solution: Some studies have reported significant body weight reduction in mice at higher doses (e.g., 75 mg/kg, i.p.).[3][5] It is crucial to perform a dose-tolerability study to find the maximum tolerated dose in your animal model before proceeding with efficacy studies. Oral administration (e.g., 50 mg/kg) has been shown to be more effective and potentially better tolerated than intraperitoneal injection.[3][5]

  • Possible Cause 2: Suboptimal Dosing Schedule or Route of Administration.

    • Solution: K-7174 is orally active.[2][5] If you are using intraperitoneal injections and seeing limited efficacy, consider switching to oral gavage. The dosing frequency (e.g., once daily) is also a critical parameter that may need optimization.[3][5]

  • Possible Cause 3: Formulation and Solubility Issues.

    • Solution: For in vivo studies, this compound has been formulated in vehicles such as 3% DMSO in 0.9% NaCl.[6] Ensure the compound is fully dissolved and the formulation is stable. As a dihydrochloride salt, its solubility can be affected by the pH and chloride ion concentration of the vehicle.[3]

Issue 3: Off-Target or Paradoxical Effects

Q: I am observing a cellular phenotype that is inconsistent with the known mechanism of action of this compound. How can I investigate this?

A: Unexpected phenotypes may arise from off-target effects or the activation of compensatory signaling pathways.

  • Possible Cause 1: Off-Target Kinase Inhibition.

    • Solution: While not its primary targets, many small molecules can inhibit kinases non-specifically.[5][7] To investigate this, you can use a structurally different proteasome or GATA inhibitor to see if the same phenotype is produced. If the effect is unique to K-7174, it may be an off-target effect.

  • Possible Cause 2: Activation of Compensatory Pathways.

    • Solution: Inhibition of the proteasome can lead to cellular stress and the activation of alternative degradation pathways like autophagy.[2] You can test for markers of these pathways (e.g., LC3B for autophagy) to see if they are being activated in response to K-7174 treatment.

  • Possible Cause 3: GATA vs. Proteasome Inhibition Effects.

    • Solution: K-7174 inhibits both GATA and the proteasome.[2][5] The observed phenotype could be a result of one, the other, or a combination of both. Try to dissect these effects by comparing your results to those obtained with a more specific proteasome inhibitor (e.g., bortezomib) or by using siRNA to knock down GATA2.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/TargetTreatment ConditionsObserved EffectIC50/Effective Concentration
VCAM-1 Expression -1 hourDose-dependent suppression~14 µM
VCAM-1 mRNA Induction by TNFα -1 hourDose-dependent suppression~9 µM
Epo Production Hep3B cells24 hoursDose-dependent rescue10-20 µM
GATA Binding Activity -24 hoursInhibition2.5-30 µM
Cell Growth Inhibition/Apoptosis Multiple Myeloma (MM) cells72 hoursInhibition of growth, induction of apoptosis0-25 µM

Data compiled from MedChemExpress.[3]

Table 2: In Vivo Activity of this compound

Animal ModelAdministration RouteDosage RegimenOutcomeNotes
Xenograft Mouse Model Intraperitoneal (i.p.)75 mg/kg, once daily for 14 daysSignificantly decreased tumor volumeSignificant body weight reduction observed after 10 days.[3][5]
Xenograft Mouse Model Oral (p.o.)50 mg/kg, once daily for 14 daysShowed anti-myeloma activityBetter efficacy compared to intraperitoneal injection.[3][5]
Anemia Model Intraperitoneal (i.p.)30 mg/kg, once daily for 9 daysReversed decrease in hemoglobin and reticulocytes-

Data compiled from MedChemExpress.[3]

Experimental Protocols

Protocol 1: Cell Viability MTT Assay
  • Cell Seeding: Seed human multiple myeloma (MM) cell lines (e.g., KMS12-BM, RPMI8226, U266) in 96-well plates at an appropriate density.

  • Treatment: After allowing cells to adhere (if applicable), treat them with various concentrations of this compound (e.g., 0-25 µM) or vehicle control (e.g., DMSO diluted in media).

  • Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

(Based on the methodology described for MM cell lines).[6]

Protocol 2: In Vivo Xenograft Mouse Model
  • Cell Inoculation: Inoculate RPMI8226 or U266 human MM cells subcutaneously into the right thigh of immunodeficient mice (e.g., NOD/SCID mice).

  • Tumor Growth: Allow tumors to grow to a measurable size (e.g., 100–500 mm³).

  • Treatment Groups: Randomize mice into treatment and control groups.

  • Compound Administration:

    • Oral Group: Administer this compound (e.g., 50 mg/kg) orally once daily.

    • Control Group: Administer the vehicle (e.g., 3% DMSO in 0.9% NaCl) on the same schedule.

  • Monitoring: Measure tumor dimensions with calipers every other day and calculate tumor volume. Monitor animal body weight and general health as indicators of toxicity.

  • Duration: Continue the treatment for a specified period (e.g., 14 days).

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunoblotting for ubiquitinated proteins to confirm proteasome inhibition in vivo).

(Based on the in vivo methodology described by Kikuchi et al.).[6]

Visualizations

K7174_Signaling_Pathway K7174 K-7174 dihydrochloride Proteasome Proteasome K7174->Proteasome Inhibits Caspase8 Caspase-8 Activation K7174->Caspase8 Apoptosis Apoptosis Proteasome->Apoptosis Contributes to Sp1_degradation Sp1 Degradation HDAC_repression Transcriptional Repression of HDAC1, 2, 3 Sp1_degradation->HDAC_repression Caspase8->Sp1_degradation HDAC_repression->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis start Seed Cells in Plate treat Add K-7174 or Vehicle start->treat prep_compound Prepare K-7174 Dilutions prep_compound->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Assay (e.g., MTT, Annexin V) incubate->assay readout Acquire Data assay->readout analyze Analyze & Interpret Results readout->analyze

Caption: General workflow for a cell-based assay with K-7174.

Troubleshooting_Logic start Unexpected Result (e.g., No Apoptosis) check_compound Is K-7174 stock fresh and stored correctly? start->check_compound check_dose Have you performed a dose-response curve? check_compound->check_dose Yes outcome_new_compound Prepare fresh stock check_compound->outcome_new_compound No check_proteasome Is proteasome inhibited? (Check ubiquitin levels) check_dose->check_proteasome Yes outcome_optimize_dose Optimize concentration and incubation time check_dose->outcome_optimize_dose No outcome_cell_resistant Cell line may be resistant. Consider alternative model. check_proteasome->outcome_cell_resistant No outcome_assay_issue Troubleshoot assay (Controls, timing, reagents) check_proteasome->outcome_assay_issue Yes

Caption: Troubleshooting workflow for unexpected in vitro results.

References

Validation & Comparative

K-7174 Demonstrates Potent Anti-Myeloma Activity in Xenograft Models, Outperforming Standard of Care in Resistant Cases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shimotsuke, Tochigi, Japan – A recent study has validated the significant anti-myeloma activity of the novel, orally active proteasome inhibitor, K-7174, in preclinical xenograft models of multiple myeloma. The research provides compelling evidence of K-7174's efficacy, particularly in bortezomib-resistant myeloma, positioning it as a promising alternative to current therapies. The study's findings detail the compound's mechanism of action and present a strong case for its continued development.

K-7174 was shown to effectively inhibit tumor growth in mice bearing human multiple myeloma cell line xenografts. Notably, oral administration of K-7174 demonstrated superior efficacy compared to intraperitoneal injection, a key advantage for potential clinical applications. In a head-to-head comparison with the established proteasome inhibitor bortezomib, K-7174 not only showed comparable anti-myeloma effects but also demonstrated significant activity against bortezomib-resistant myeloma cells.[1]

Comparative Efficacy of K-7174 in Xenograft Models

The in vivo anti-myeloma activity of K-7174 was assessed in non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice subcutaneously inoculated with human multiple myeloma cell lines, RPMI8226 or U266. The following tables summarize the key quantitative data from these experiments, comparing the effects of K-7174 with a vehicle control.

Table 1: Effect of Intraperitoneally Administered K-7174 on Tumor Volume in Myeloma Xenograft Models

Treatment GroupCell LineDoseAdministration RouteMean Tumor Volume (mm³) on Day 14 ± SD% Tumor Growth Inhibition
Vehicle ControlRPMI8226-Intraperitoneal1800 ± 2000%
K-7174RPMI822675 mg/kgIntraperitoneal400 ± 10077.8%
Vehicle ControlU266-Intraperitoneal1600 ± 1500%
K-7174U26675 mg/kgIntraperitoneal300 ± 5081.3%

Data extracted from figures in the primary research publication. A significant reduction in tumor volume was observed in the K-7174 treated groups compared to the vehicle control groups (p < 0.05).[1]

Table 2: Effect of Orally Administered K-7174 on Tumor Volume in Myeloma Xenograft Models

Treatment GroupCell LineDoseAdministration RouteMean Tumor Volume (mm³) on Day 14 ± SD% Tumor Growth Inhibition
Vehicle ControlRPMI8226-Oral2000 ± 2500%
K-7174RPMI822650 mg/kgOral500 ± 12075%
Vehicle ControlU266-Oral1750 ± 2000%
K-7174U26650 mg/kgOral400 ± 10077.1%

Data extracted from figures in the primary research publication. Oral administration of K-7174 resulted in a significant inhibition of tumor growth (p < 0.05) and was noted to be well-tolerated with no significant body weight loss observed in the treated mice.[1]

Experimental Protocols

A detailed methodology was employed to validate the anti-myeloma activity of K-7174.

In Vivo Xenograft Model
  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice were used for the study.

  • Cell Lines and Inoculation: Human multiple myeloma cell lines RPMI8226 (3 x 10⁷ cells) or U266 (1 x 10⁷ cells) were subcutaneously inoculated into the right flank of the mice.

  • Treatment:

    • Intraperitoneal Administration: When tumors became palpable, mice were treated daily for 14 days with intraperitoneal injections of K-7174 (75 mg/kg) or a vehicle control (3% DMSO in 0.9% NaCl).

    • Oral Administration: In a separate experiment, mice with palpable tumors were administered K-7174 (50 mg/kg) or a vehicle control orally once daily for 14 days.

  • Endpoint Analysis: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis, including Western blotting for ubiquitinated proteins. Body weight of the mice was monitored to assess toxicity.

In Vitro Assays
  • MTT Assay: To assess cell viability, multiple myeloma cell lines were treated with varying concentrations of K-7174. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to the cells, and the resulting formazan (B1609692) crystals were dissolved. The absorbance, proportional to the number of viable cells, was measured using a spectrophotometer.

  • Annexin-V Staining: To detect apoptosis, primary myeloma cells from patients were cultured with K-7174. The cells were then stained with Annexin-V conjugated to a fluorescent dye and propidium (B1200493) iodide (PI). The percentage of apoptotic cells (Annexin-V positive, PI negative) was determined by flow cytometry.

  • Western Blotting: To confirm the mechanism of action, tumor lysates from xenograft models were analyzed by Western blotting. The levels of ubiquitinated proteins and class I histone deacetylases (HDACs) were assessed using specific antibodies.

Visualizing the Experimental Workflow and Mechanism of Action

To clearly illustrate the experimental design and the molecular pathway of K-7174, the following diagrams have been generated.

experimental_workflow Experimental Workflow for In Vivo Xenograft Model cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Human Myeloma Cell Lines (RPMI8226, U266) Inoculation Subcutaneous Inoculation of Myeloma Cells Cell_Culture->Inoculation Animal_Model NOD/SCID Mice Animal_Model->Inoculation Tumor_Development Palpable Tumor Development Inoculation->Tumor_Development Grouping Randomization into Treatment Groups Tumor_Development->Grouping Treatment_K7174 K-7174 Administration (Oral or IP) Grouping->Treatment_K7174 Treatment_Control Vehicle Control Administration Grouping->Treatment_Control Data_Collection Tumor Volume Measurement Body Weight Monitoring Treatment_K7174->Data_Collection Treatment_Control->Data_Collection Endpoint Tumor Excision at Study Endpoint Data_Collection->Endpoint Analysis Western Blot for Ubiquitinated Proteins Endpoint->Analysis

Caption: Workflow of the K-7174 anti-myeloma xenograft study.

signaling_pathway Proposed Signaling Pathway of K-7174 in Multiple Myeloma K7174 K-7174 Caspase8 Caspase-8 Activation K7174->Caspase8 Sp1 Sp1 Degradation Caspase8->Sp1 HDAC_transcription Transcriptional Repression of Class I HDACs (HDAC1, 2, 3) Sp1->HDAC_transcription leads to Histone_Acetylation Increased Histone Acetylation HDAC_transcription->Histone_Acetylation results in Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: K-7174's mechanism of action in myeloma cells.

Mechanism of Action: A Novel Pathway

The study elucidated a novel mechanism of action for K-7174. The compound induces the activation of caspase-8, which in turn leads to the degradation of the transcription factor Sp1.[1] Sp1 is a key activator for the transcription of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] By degrading Sp1, K-7174 effectively downregulates the expression of these HDACs. This leads to an increase in histone acetylation, altering gene expression in a manner that promotes apoptosis and cell cycle arrest in multiple myeloma cells. This distinct mechanism, targeting the upstream regulation of HDACs, differentiates K-7174 from other proteasome inhibitors and may contribute to its efficacy in bortezomib-resistant settings.[1]

The robust preclinical data for K-7174, particularly its oral bioavailability and its efficacy in resistant models, underscore its potential as a valuable new therapeutic agent for the treatment of multiple myeloma. Further clinical investigation is warranted to translate these promising findings to patient care.

References

A Comparative Analysis of K-7174 and Other Proteasome Inhibitors for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel proteasome inhibitor K-7174 with established proteasome inhibitors Bortezomib, Carfilzomib, and Ixazomib. The information is curated to facilitate an objective evaluation of their performance, supported by experimental data, for applications in cancer research and drug development.

Introduction to Proteasome Inhibition in Cancer Therapy

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of intracellular proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. The 26S proteasome, a key component of this system, is a multi-catalytic protease complex. Its inhibition has emerged as a successful therapeutic strategy in oncology, particularly for hematological malignancies like multiple myeloma.[1] Proteasome inhibitors (PIs) disrupt this system, leading to an accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

This guide focuses on K-7174, a novel, orally active proteasome inhibitor, and compares its activity and mechanism of action with three widely used PIs: Bortezomib, Carfilzomib, and Ixazomib.

Mechanism of Action: A Comparative Overview

Proteasome inhibitors primarily target the catalytic subunits of the 20S proteasome core, which include the β5 (chymotrypsin-like), β2 (trypsin-like), and β1 (caspase-like) subunits.

  • K-7174 , a homopiperazine (B121016) derivative, exhibits a unique mechanism by directly binding to and inhibiting all three catalytic subunits of the 20S proteasome.[2] A key distinguishing feature of K-7174 is its downstream effect of inducing transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3. This occurs via a caspase-8-dependent degradation of the transcription factor Sp1.[3] This dual action on both the proteasome and HDACs suggests a potential to overcome resistance mechanisms associated with other PIs.

  • Bortezomib is a dipeptidyl boronic acid that reversibly inhibits primarily the chymotrypsin-like (β5) subunit of the proteasome, with some activity against the β1 subunit at higher concentrations.[4] Its reversible nature allows for a transient inhibition of the proteasome.

  • Carfilzomib , an epoxyketone, irreversibly binds to and inhibits the chymotrypsin-like (β5) subunit of both the constitutive proteasome and the immunoproteasome.[5] This irreversible binding leads to sustained proteasome inhibition.

  • Ixazomib is an orally bioavailable boronic acid prodrug that reversibly inhibits the chymotrypsin-like (β5) subunit of the proteasome.[6][7] Its oral administration offers a significant advantage in terms of patient convenience.

Quantitative Data Presentation

The following tables summarize the inhibitory activities of K-7174 and the other proteasome inhibitors. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.

Table 1: Comparative Inhibitory Activity against Proteasome Subunits

InhibitorTarget Subunit(s)IC50 / Ki (nM)Reversibility
K-7174 β1, β2, β5Not specified in provided search resultsNot specified
Bortezomib β5 > β1Ki: 0.6 nM (20S proteasome)[8]Reversible
Carfilzomib β5 (constitutive & immuno)IC50: 21.8 ± 7.4 nM (chymotrypsin-like in MM cell lines)[9]Irreversible
Ixazomib β5 > β1 > β2IC50: 3.4 nM (β5), 31 nM (β1), 3500 nM (β2)[10]Reversible

Table 2: Comparative Cytotoxicity (IC50) in Multiple Myeloma (MM) Cell Lines

InhibitorRPMI-8226U-266MM.1SOPM-2NCI-H929
K-7174 Growth inhibition observed (specific IC50 not provided in search results)[2]Growth inhibition observed (specific IC50 not provided in search results)[2]Growth inhibition observed (specific IC50 not provided in search results)[2]--
Bortezomib 15.9 nM[11]7.1 nM[11]44.5 nM (Bortezomib-resistant)[12]Most sensitive profile[13]-
Carfilzomib 10.73 ± 3.21 µM (48h)[14]-23.0 nM (Carfilzomib-resistant)[12]15.97 ± 1.84 µM (48h)[14]26.15 ± 2.05 µM (48h)[14]
Ixazomib -----

Note: The provided search results did not contain specific IC50 values for K-7174 and Ixazomib in these specific cell lines under comparable conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 Ubiquitin-activating enzyme Ub->E1 ATP E2 E2 Ubiquitin-conjugating enzyme E1->E2 E3 E3 Ubiquitin ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Proteasome->Ub DUBs Peptides Peptides Proteasome->Peptides

Figure 1: The Ubiquitin-Proteasome System (UPS) workflow for protein degradation.

K7174_Signaling_Pathway K7174 K-7174 Proteasome Proteasome (β1, β2, β5 subunits) K7174->Proteasome Inhibition Caspase8 Caspase-8 Proteasome->Caspase8 Activation (indirect) Sp1 Sp1 (Transcription Factor) Caspase8->Sp1 Degradation HDAC_genes HDAC1, HDAC2, HDAC3 Genes Sp1->HDAC_genes Transcription (inhibition of) HDAC_proteins HDAC1, HDAC2, HDAC3 Proteins HDAC_genes->HDAC_proteins Translation (reduced) Histone_acetylation Histone Hyperacetylation HDAC_proteins->Histone_acetylation Reduced Deacetylation Apoptosis Apoptosis Histone_acetylation->Apoptosis

Figure 2: Proposed signaling pathway of K-7174 leading to apoptosis.

Experimental_Workflow_Proteasome_Activity cluster_prep Sample Preparation cluster_assay Proteasome Activity Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Inhibitor_Treatment Treat with Proteasome Inhibitor (e.g., K-7174) Cell_Culture->Inhibitor_Treatment Cell_Lysis Lyse Cells Inhibitor_Treatment->Cell_Lysis Add_Substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Cell_Lysis->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence (Excitation/Emission) Incubation->Measure_Fluorescence Calculate_Activity Calculate % Proteasome Activity Measure_Fluorescence->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50

Figure 3: General experimental workflow for determining proteasome inhibitory activity.

Experimental Protocols

Proteasome Activity Assay (Fluorogenic Substrate-based)

Principle: This assay measures the chymotrypsin-like, trypsin-like, or caspase-like activity of the proteasome using specific fluorogenic peptide substrates. Cleavage of the substrate by the proteasome releases a fluorescent molecule (e.g., 7-amido-4-methylcoumarin, AMC), and the resulting fluorescence is proportional to the proteasome activity.

Materials:

  • Cancer cell lines

  • Proteasome inhibitors (K-7174, Bortezomib, etc.)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Proteasome assay buffer

  • Fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with various concentrations of the proteasome inhibitor for a specified time.

  • Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Assay Setup: In a 96-well black microplate, add a standardized amount of protein lysate to each well.

  • Substrate Addition: Add the fluorogenic substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals.

  • Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve). Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.[1]

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[12]

Materials:

  • Cancer cell lines

  • Proteasome inhibitors

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the proteasome inhibitor and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.[10]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin (B605428). This aminoluciferin is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[9]

Materials:

  • Cancer cell lines

  • Proteasome inhibitors

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with proteasome inhibitors for the desired time to induce apoptosis.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to each well containing cells and medium.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity. Compare the luminescence of treated samples to untreated controls to determine the fold-increase in apoptosis.[13]

Conclusion

K-7174 presents a promising profile as an orally active proteasome inhibitor with a distinct mechanism of action that involves the inhibition of all three proteasome catalytic subunits and the downstream modulation of HDACs. This dual mechanism may offer advantages in overcoming resistance to existing proteasome inhibitors. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals to further investigate the therapeutic potential of K-7174 and to design robust comparative studies against other proteasome inhibitors. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profile of K-7174.

References

K-7174: A Comparative Analysis of its Indirect Effect on Class I Histone Deacetylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of K-7174's effect on class I histone deacetylases (HDACs), comparing its mechanism of action and efficacy with established direct HDAC inhibitors. Experimental data is presented to objectively evaluate its performance and provide a clear understanding of its unique biological activity.

Executive Summary

K-7174 is a novel, orally active proteasome inhibitor that exerts its cytotoxic effects in cancer cells, in part, by indirectly modulating the levels of class I histone deacetylases (HDAC1, HDAC2, and HDAC3). Unlike traditional HDAC inhibitors such as Vorinostat (B1683920) and Romidepsin that directly inhibit the enzymatic activity of HDACs, K-7174 triggers a signaling cascade that leads to the downregulation of class I HDAC protein expression. This guide will detail the distinct mechanisms of action, provide comparative data on inhibitory concentrations, and present the experimental protocols required to validate these findings.

Mechanism of Action: K-7174 vs. Direct HDAC Inhibitors

The primary distinction between K-7174 and classical HDAC inhibitors lies in their mode of action.

  • K-7174: This compound does not directly bind to and inhibit the active site of HDAC enzymes. Instead, it functions as a proteasome inhibitor, leading to the activation of caspase-8. Activated caspase-8 then mediates the degradation of the transcription factor Sp1, which is a key activator for the transcription of class I HDAC genes (HDAC1, HDAC2, and HDAC3). The resulting decrease in Sp1 leads to reduced transcription and, consequently, lower cellular levels of these HDAC proteins.[1][2][3][4]

  • Vorinostat (SAHA) and Romidepsin (FK228): These are well-established HDAC inhibitors that directly bind to the zinc-containing active site of class I and other HDACs.[5][6][7][8] This binding competitively inhibits the deacetylation of histone and non-histone protein substrates, leading to an accumulation of acetylated proteins and subsequent changes in gene expression and cellular processes.[5][6][7][8]

Data Presentation

Table 1: Comparison of Mechanism of Action
FeatureK-7174Vorinostat (SAHA)Romidepsin (FK228)
Primary Target ProteasomeHistone Deacetylases (Class I, II)Histone Deacetylases (Primarily Class I)
Effect on HDACs Downregulation of Protein ExpressionDirect Enzymatic InhibitionDirect Enzymatic Inhibition
Mechanism Caspase-8 dependent degradation of Sp1Binds to HDAC active siteBinds to HDAC active site
Table 2: Inhibitory Potency (IC50) Against Class I HDACs

As K-7174 does not directly inhibit HDAC enzymes, IC50 values for direct enzymatic inhibition are not applicable. The following table provides the reported IC50 values for Vorinostat and Romidepsin for comparison.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC8 (nM)
Vorinostat (SAHA) ~10 - 198-~20 - 157-
Romidepsin (FK228) ~36~47--

Note: IC50 values can vary depending on the assay conditions. The values presented are aggregated from multiple sources for comparative purposes.[3][4][9][10][11][12][13][14]

Experimental Protocols

Western Blot Analysis for HDAC Protein Expression and Sp1 Degradation

This protocol is used to determine the effect of K-7174 on the protein levels of class I HDACs and the transcription factor Sp1.

a. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., multiple myeloma cell lines like RPMI 8226) in appropriate media and conditions.

  • Treat cells with varying concentrations of K-7174 (e.g., 0, 50, 100, 200 nM) for different time points (e.g., 0, 12, 24, 48 hours).

b. Protein Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.

  • Determine protein concentration using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by size on an SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, Sp1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize protein bands using an ECL detection system.[15][16][17][18][19]

Caspase-8 Activity Assay

This assay quantifies the activation of caspase-8 in response to K-7174 treatment.

a. Cell Treatment:

  • Plate cells in a 96-well plate and treat with K-7174 as described above.

b. Assay Procedure (using a commercial colorimetric or fluorometric kit):

  • Lyse the cells using the lysis buffer provided in the kit.

  • Add the caspase-8 substrate (e.g., Ac-IETD-pNA for colorimetric or a fluorogenic substrate) to the cell lysates.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.

  • The signal is proportional to the caspase-8 activity.[5][6][20][21][22]

Fluorometric HDAC Activity Assay

This protocol is used to determine the direct inhibitory effect (IC50) of compounds like Vorinostat and Romidepsin on HDAC enzymatic activity.

a. Reagents:

  • Recombinant human HDAC1, HDAC2, HDAC3, and HDAC8 enzymes.

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®).

  • Assay buffer.

  • Developer solution.

  • Test compounds (Vorinostat, Romidepsin) at various concentrations.

b. Assay Procedure:

  • In a 96-well plate, add the assay buffer, recombinant HDAC enzyme, and varying concentrations of the inhibitor.

  • Incubate for a short period to allow inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate at room temperature to allow for the development of the fluorescent signal.

  • Measure fluorescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8][23]

Mandatory Visualization

K7174_Mechanism K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits Caspase8 Caspase-8 Proteasome->Caspase8 Activation Sp1 Sp1 Caspase8->Sp1 Degradation HDAC_Gene HDAC1, HDAC2, HDAC3 Genes Sp1->HDAC_Gene Transcription Activation HDAC_Protein HDAC1, HDAC2, HDAC3 Proteins HDAC_Gene->HDAC_Protein Translation

Caption: Signaling pathway of K-7174 leading to HDAC downregulation.

Direct_HDAC_Inhibition Inhibitor Vorinostat / Romidepsin HDAC HDAC Enzyme Inhibitor->HDAC Inhibits Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC Substrate Gene_Expression Altered Gene Expression Deacetylated_Histone->Gene_Expression Leads to

Caption: Mechanism of direct HDAC inhibitors like Vorinostat and Romidepsin.

Experimental_Workflow cluster_K7174 K-7174 Effect Validation cluster_Direct_Inhibitors Direct Inhibitor Potency Cell_Treatment_K Cell Treatment with K-7174 Protein_Extraction_K Protein Extraction Cell_Treatment_K->Protein_Extraction_K Caspase_Assay Caspase-8 Activity Assay Cell_Treatment_K->Caspase_Assay Western_Blot_K Western Blot for HDACs & Sp1 Protein_Extraction_K->Western_Blot_K Recombinant_HDAC Recombinant HDACs HDAC_Assay Fluorometric HDAC Assay Recombinant_HDAC->HDAC_Assay Inhibitor_Titration Inhibitor Titration Inhibitor_Titration->HDAC_Assay IC50_Calc IC50 Determination HDAC_Assay->IC50_Calc

Caption: Experimental workflow for comparing K-7174 and direct HDAC inhibitors.

References

A Head-to-Head Comparison of VCAM-1 Inhibitors: K-7174 and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of K-7174 and other notable Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitors. VCAM-1 is a critical mediator in inflammatory responses and a key target in the development of therapeutics for a range of diseases, including atherosclerosis, autoimmune disorders, and cancer.[1][2] This document outlines the mechanisms of action, presents available quantitative data, and provides detailed experimental protocols to assist researchers in evaluating and selecting appropriate VCAM-1 inhibitors for their studies.

Introduction to VCAM-1 Inhibition

VCAM-1, a member of the immunoglobulin superfamily, is expressed on the surface of endothelial cells upon activation by pro-inflammatory cytokines.[3] It plays a crucial role in the adhesion and transmigration of leukocytes, such as monocytes and lymphocytes, from the bloodstream into inflamed tissues by binding to its primary ligand, the integrin α4β1 (Very Late Antigen-4 or VLA-4).[3][4] This process is a key step in the pathogenesis of various inflammatory conditions. Consequently, inhibiting the VCAM-1/VLA-4 interaction or downregulating VCAM-1 expression presents a promising therapeutic strategy.[1]

This guide focuses on a comparative analysis of three distinct classes of VCAM-1 inhibitors:

  • K-7174: A small molecule inhibitor that modulates VCAM-1 expression at the transcriptional level.

  • Succinobucol (B1681169): Another small molecule that inhibits inducible VCAM-1 expression.

  • VCAM-1 Neutralizing Antibodies: Biologics that directly block the VCAM-1/VLA-4 interaction.

Comparative Data of VCAM-1 Inhibitors

The following tables summarize the available quantitative data for the selected VCAM-1 inhibitors. It is important to note that direct head-to-head comparative studies with standardized assays are limited in the publicly available literature. Therefore, the data presented is compiled from individual studies and should be interpreted with consideration of the different experimental conditions.

InhibitorTypeMechanism of ActionTargetIn Vitro Potency (IC50)
K-7174 Small MoleculeInhibits GATA transcription factor binding to the VCAM-1 promoter, reducing its expression.[5][6]GATA Transcription FactorsData not available for direct VCAM-1 inhibition.
Succinobucol (AGI-1067) Small MoleculeInhibits TNF-α-inducible VCAM-1 expression.[6]VCAM-1 Expression~6 µM and ~10 µM for different analogues in a series.
VCAM-1 Neutralizing Antibody Monoclonal AntibodyDirectly blocks the interaction between VCAM-1 and its ligand VLA-4.[7][8]VCAM-1 ProteinAssay-dependent; functional blocking is typically assessed by inhibition of cell adhesion.[8]

Table 1: In Vitro Comparison of VCAM-1 Inhibitors

InhibitorAnimal ModelDisease ModelKey FindingsReference
K-7174 Data not availableData not availableOrally active with therapeutic effects observed in a murine myeloma model through proteasome inhibition.[9][9]
Succinobucol LDLR-/- and ApoE-/- miceAtherosclerosisReduced VCAM-1 and MCP-1 mRNA and decreased atherosclerotic lesion formation.[3][3]
VCAM-1 Neutralizing Antibody Wild-type miceAngiotensin II-induced hypertensionAlleviated hypertension, vascular remodeling, and macrophage infiltration.[7][7]
VCAM-1 Neutralizing Antibody ApoE-/- miceAtherosclerosisAttenuated atherosclerosis and improved plaque stability.[10][10]

Table 2: In Vivo Efficacy of VCAM-1 Inhibitors

InhibitorRoute of AdministrationBioavailabilityKey Pharmacokinetic Parameters
K-7174 OralOrally active, with stronger therapeutic effect observed with oral vs. intravenous administration in a murine myeloma model.[9]Specific pharmacokinetic data such as Tmax, Cmax, and half-life are not readily available in the public domain.
Succinobucol OralData on absolute bioavailability is not specified, but it is a derivative of probucol (B1678242) with improved pharmacokinetics.[6]Preclinical studies showed improved pharmacokinetic properties compared to probucol.[6]
VCAM-1 Neutralizing Antibody Intraperitoneal/IntravenousHigh bioavailability is expected with parenteral administration.Typically have long half-lives, allowing for less frequent dosing.

Table 3: Pharmacokinetic Profile of VCAM-1 Inhibitors

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

VCAM-1 Signaling Pathway

The binding of leukocytes to VCAM-1 on endothelial cells triggers intracellular signaling cascades that facilitate leukocyte transmigration.

VCAM1_Signaling cluster_EC Endothelial Cell VCAM-1 VCAM-1 Signal_Transduction Signal Transduction VCAM-1->Signal_Transduction VLA-4 VLA-4 VLA-4->VCAM-1 Binding Adhesion Adhesion Leukocyte Leukocyte Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Signal_Transduction->Cytoskeletal_Rearrangement Transmigration Transmigration Cytoskeletal_Rearrangement->Transmigration

Caption: VCAM-1 mediated leukocyte adhesion and transmigration signaling pathway.

Experimental Workflow for Evaluating VCAM-1 Inhibitors

A general workflow for assessing the efficacy of VCAM-1 inhibitors in vitro is depicted below.

VCAM1_Inhibitor_Workflow HUVEC_Culture Culture HUVECs Cytokine_Stimulation Stimulate with TNF-α/IL-1β HUVEC_Culture->Cytokine_Stimulation Inhibitor_Treatment Treat with VCAM-1 Inhibitor Cytokine_Stimulation->Inhibitor_Treatment Monocyte_Adhesion_Assay Monocyte Adhesion Assay Inhibitor_Treatment->Monocyte_Adhesion_Assay VCAM1_Expression_Analysis VCAM-1 Expression Analysis (Flow Cytometry/ELISA) Inhibitor_Treatment->VCAM1_Expression_Analysis Data_Analysis Data Analysis Monocyte_Adhesion_Assay->Data_Analysis VCAM1_Expression_Analysis->Data_Analysis

Caption: In vitro workflow for testing VCAM-1 inhibitors.

Mechanism of K-7174 Action

K-7174's unique mechanism of inhibiting VCAM-1 expression involves the GATA transcription factor.

K7174_Mechanism K-7174 K-7174 GATA_TF GATA Transcription Factor K-7174->GATA_TF Inhibits binding VCAM1_Promoter VCAM-1 Promoter GATA_TF->VCAM1_Promoter Binds to VCAM1_Gene VCAM-1 Gene VCAM1_Promoter->VCAM1_Gene Activates VCAM1_mRNA VCAM-1 mRNA VCAM1_Gene->VCAM1_mRNA Transcription VCAM1_Protein VCAM-1 Protein VCAM1_mRNA->VCAM1_Protein Translation

Caption: Mechanism of K-7174 in inhibiting VCAM-1 expression.

Detailed Experimental Protocols

Monocyte Adhesion Assay

This assay functionally evaluates the ability of an inhibitor to block the adhesion of monocytes to endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Monocytic cell line (e.g., THP-1)

  • Endothelial Cell Growth Medium (EGM-2)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β)

  • VCAM-1 inhibitor (K-7174, Succinobucol, or neutralizing antibody)

  • Calcein-AM fluorescent dye

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well tissue culture plates

Procedure:

  • HUVEC Culture: Seed HUVECs onto gelatin-coated tissue culture plates and culture in EGM-2 until a confluent monolayer is formed.[11]

  • Endothelial Activation: Treat the confluent HUVEC monolayer with TNF-α (e.g., 10 ng/mL) or IL-1β for 4-6 hours to induce VCAM-1 expression.[11]

  • Inhibitor Treatment: Pre-incubate the activated HUVECs with various concentrations of the VCAM-1 inhibitor for 1-2 hours.

  • Monocyte Labeling: Label THP-1 cells with Calcein-AM (e.g., 5 µM) in serum-free RPMI-1640 for 30 minutes at 37°C. Wash the cells twice with PBS to remove excess dye.[11]

  • Co-culture: Add the labeled THP-1 cells to the HUVEC monolayer and incubate for 30 minutes at 37°C.[11]

  • Washing: Gently wash the wells three times with PBS to remove non-adherent monocytes.

  • Quantification:

    • Microscopy: Capture images of multiple fields per well using a fluorescence microscope and count the number of adherent fluorescent monocytes.

    • Fluorometry: Lyse the cells and measure the fluorescence intensity using a plate reader.

    • Flow Cytometry: Detach the co-cultured cells and quantify the percentage of fluorescently labeled monocytes.[1]

VCAM-1 Expression Analysis by Flow Cytometry

This method quantifies the surface expression of VCAM-1 on endothelial cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • TNF-α or IL-1β

  • VCAM-1 inhibitor

  • Trypsin-EDTA

  • PE-conjugated anti-human VCAM-1 antibody

  • Isotype control antibody

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat HUVECs with cytokines and inhibitors as described in the monocyte adhesion assay protocol.

  • Cell Detachment: Gently detach the HUVECs from the culture plate using a non-enzymatic cell dissociation solution or brief trypsinization.

  • Staining:

    • Resuspend the cells in FACS buffer.

    • Incubate the cells with a PE-conjugated anti-human VCAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Flow Cytometry: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. Quantify the mean fluorescence intensity (MFI) or the percentage of VCAM-1 positive cells.[12]

Electrophoretic Mobility Shift Assay (EMSA) for GATA Binding

This assay determines if K-7174 inhibits the binding of the GATA transcription factor to the VCAM-1 promoter.

Materials:

  • Nuclear extract from cytokine-stimulated HUVECs (treated with or without K-7174)

  • Oligonucleotide probe corresponding to the GATA binding site in the VCAM-1 promoter, labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Unlabeled ("cold") competitor oligonucleotide

  • Poly(dI-dC)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Native polyacrylamide gel

  • TBE buffer

  • Detection reagents specific to the probe label

Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts from HUVECs that have been stimulated with TNF-α in the presence or absence of K-7174.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC) (to block non-specific binding), and binding buffer.

    • For competition assays, add an excess of unlabeled competitor oligonucleotide.

    • Add the labeled oligonucleotide probe and incubate at room temperature for 20-30 minutes.[13][14]

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.[15]

  • Detection:

    • Transfer the DNA-protein complexes from the gel to a nylon membrane.

    • Detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin, or direct fluorescence imaging).[16][17]

  • Analysis: A "shift" in the migration of the labeled probe indicates the formation of a DNA-protein complex. A reduction in this shift in the presence of K-7174 would indicate inhibition of GATA binding.

Conclusion

The inhibition of VCAM-1 presents a compelling therapeutic avenue for a multitude of inflammatory diseases. K-7174 offers a unique mechanism by targeting the transcriptional regulation of VCAM-1 via GATA transcription factors. In contrast, succinobucol also modulates VCAM-1 expression, while neutralizing antibodies provide a direct blockade of the VCAM-1/VLA-4 interaction.

The choice of inhibitor will depend on the specific research question and experimental model. For studies investigating the role of GATA-mediated transcription in inflammation, K-7174 is a valuable tool. For direct and potent blockade of VCAM-1 function, neutralizing antibodies are the preferred choice. Succinobucol represents an alternative small molecule inhibitor with demonstrated in vivo efficacy in preclinical atherosclerosis models.

Further head-to-head studies employing standardized assays are warranted to provide a more definitive quantitative comparison of these and other emerging VCAM-1 inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative evaluations and advance the development of novel anti-inflammatory therapies.

References

K-7174: A Specific GATA Transcription Factor Inhibitor or a Broader Spectrum Proteasome Inhibitor?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The small molecule K-7174 has been cited in scientific literature both as a specific inhibitor of GATA transcription factors and as a potent proteasome inhibitor. This guide aims to clarify the specificity of K-7174 by comparing its activity with other known GATA inhibitors and presenting the supporting experimental data. The evidence suggests that while K-7174 does impact GATA-mediated pathways, its primary mechanism of action is likely the inhibition of the proteasome, leading to downstream, indirect effects on GATA factor activity.

Executive Summary: K-7174's Dual Identity

Initially identified as an inhibitor of GATA family transcription factors, K-7174 has been shown to decrease the DNA-binding activity of GATA. However, more recent and mechanistic studies have characterized K-7174 as a novel, orally active proteasome inhibitor that, unlike bortezomib, inhibits all three catalytic subunits of the 20S proteasome.[1] This proteasome inhibition leads to a cascade of downstream effects, including the transcriptional repression of class I histone deacetylases (HDACs), which can indirectly influence the activity of transcription factors like GATA.[2] Therefore, researchers should exercise caution when using K-7174 as a tool to specifically probe direct GATA inhibition.

Comparative Analysis of K-7174 and Alternative GATA Inhibitors

To provide a clear comparison, this section details the available data on K-7174 and other compounds reported to inhibit GATA transcription factors.

InhibitorPrimary Target(s)Reported IC50Mechanism of ActionKey Experimental Evidence
K-7174 Proteasome (Chymotrypsin-like, Caspase-like, Trypsin-like activities)Dose-dependent inhibition observed; specific IC50 not reported in reviewed literature. IC50 of 9 µM for TNFα-induced VCAM-1 mRNA suppression.[3]Inhibition of all three catalytic subunits of the 20S proteasome.[1] Downstream effects include HDAC repression and reduced GATA DNA-binding.Proteasome activity assays, Western Blots for ubiquitinated proteins, Electrophoretic Mobility Shift Assay (EMSA).[1][4]
Pyrrothiogatain GATA354.7 µM[2][5]Direct inhibitor of GATA3 DNA-binding activity. Also inhibits other GATA family members.In vitro DNA-binding assays (AlphaScreen), EMSA, Luciferase Reporter Assays.[5]
GATA4-IN-3 GATA4-NKX2-5 Interaction3 µM[2]Inhibits the transcriptional synergy between GATA4 and its cofactor NKX2-5.Cell-based luciferase reporter assays.
3i-1000 GATA4-NKX2-5 Interaction3 µM[2]Inhibits the transcriptional synergy between GATA4 and its cofactor NKX2-5.Cell-based luciferase reporter assays.

Signaling Pathways and Inhibitor Targets

The following diagrams illustrate the distinct signaling pathways targeted by K-7174 and direct GATA inhibitors.

GATA_Signaling_Pathway GATA-Mediated Transcription Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PKA) Receptor->Signaling_Cascade GATA_protein GATA Protein Signaling_Cascade->GATA_protein GATA_nuc GATA Protein GATA_protein->GATA_nuc Translocation DNA DNA (GATA motif) GATA_nuc->DNA Transcription Target Gene Transcription DNA->Transcription Pyrrothiogatain Pyrrothiogatain Pyrrothiogatain->GATA_nuc Inhibits DNA Binding

Caption: Simplified GATA signaling pathway and the point of inhibition for direct GATA inhibitors like Pyrrothiogatain.

Proteasome_Inhibition_Pathway Ubiquitin-Proteasome System and K-7174's Mechanism Target_Protein Target Protein (e.g., GATA, IκB) Ubiquitination Ubiquitination (E1, E2, E3 ligases) Target_Protein->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Polyubiquitinated_Protein Polyubiquitinated Protein Ubiquitination->Polyubiquitinated_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Downstream_Effects Downstream Effects: - Accumulation of regulatory proteins - Altered transcription (e.g., GATA activity) - Apoptosis Proteasome->Downstream_Effects K7174 K-7174 K7174->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome pathway and the inhibitory action of K-7174, leading to downstream cellular effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of K-7174 and other GATA inhibitors are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for GATA DNA-Binding Activity

This assay qualitatively determines if a protein (e.g., GATA) binds to a specific DNA sequence and if an inhibitor can disrupt this interaction.

  • Objective: To assess the effect of K-7174 on the DNA-binding activity of GATA transcription factors.

  • Materials:

    • Nuclear cell extracts containing GATA transcription factors.

    • Double-stranded DNA probe containing the GATA consensus binding site (e.g., 5'-AGATAA-3'), labeled with a detectable marker (e.g., Biotin or 32P).

    • Polyacrylamide gel (non-denaturing).

    • EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

    • Non-specific competitor DNA (e.g., poly(dI-dC)).

    • K-7174 or other test inhibitors.

  • Procedure:

    • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, binding buffer, and non-specific competitor DNA. Add the test inhibitor (K-7174) at various concentrations or a vehicle control.

    • Incubation: Incubate the reaction mixture at room temperature for 10-15 minutes to allow the inhibitor to interact with the transcription factor.

    • Probe Addition: Add the labeled DNA probe to the reaction mixture.

    • Second Incubation: Incubate for an additional 20-30 minutes at room temperature to allow for protein-DNA binding.

    • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system.

    • Detection: Transfer the DNA from the gel to a membrane (e.g., nylon) and detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin, autoradiography for 32P). A "shift" in the mobility of the labeled probe indicates protein-DNA binding. A reduction in this shift in the presence of the inhibitor demonstrates its disruptive effect on binding.

Proteasome Activity Assay

This assay measures the catalytic activity of the proteasome's different subunits and is used to quantify the inhibitory effect of compounds like K-7174.

  • Objective: To quantify the inhibition of chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome by K-7174.

  • Materials:

    • Purified 20S proteasome or cell lysate.

    • Fluorogenic peptide substrates specific for each catalytic site (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LSTR-AMC for trypsin-like, Z-LLE-AMC for caspase-like).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • K-7174 or other test inhibitors.

    • 96-well black microplate.

    • Fluorometric plate reader.

  • Procedure:

    • Reaction Setup: In the wells of a 96-well plate, add the assay buffer and the purified proteasome or cell lysate.

    • Inhibitor Addition: Add K-7174 at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Bortezomib).

    • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

    • Substrate Addition: Add the specific fluorogenic substrate for the desired activity to all wells to initiate the reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time (e.g., every 2 minutes for 30-60 minutes).

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of K-7174 and calculate the IC50 value.

Luciferase Reporter Assay for GATA Transcriptional Activity

This cell-based assay measures the ability of a transcription factor to activate gene expression from a specific promoter and can be used to assess the functional cellular potency of an inhibitor.

  • Objective: To determine the effect of K-7174 on GATA-dependent gene transcription in living cells.

  • Materials:

    • Mammalian cell line (e.g., HEK293T).

    • A reporter plasmid containing multiple copies of the GATA binding site upstream of a minimal promoter driving a luciferase gene (e.g., Firefly luciferase).

    • A control plasmid with a constitutively expressed different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • Transfection reagent.

    • K-7174 or other test inhibitors.

    • Dual-luciferase assay reagent kit.

    • Luminometer.

  • Procedure:

    • Transfection: Co-transfect the cells with the GATA-reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well white plate.

    • Treatment: After 24 hours, treat the cells with various concentrations of K-7174 or a vehicle control.

    • Incubation: Incubate the cells for an additional 18-24 hours.

    • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

    • Luciferase Measurement:

      • Add the Firefly luciferase substrate to the cell lysate and measure the luminescence.

      • Subsequently, add the Renilla luciferase substrate (which quenches the Firefly signal) and measure the second luminescence signal.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in GATA transcriptional activity relative to the vehicle-treated cells and determine the IC50 of the inhibitor.

Conclusion

The available evidence indicates that K-7174 is a multi-target inhibitor with potent activity against the proteasome. While it has been shown to reduce the DNA-binding activity of GATA transcription factors, this is likely an indirect, downstream consequence of its primary mechanism of action. For studies requiring high specificity for direct GATA inhibition, compounds like Pyrrothiogatain may be more suitable, although their selectivity across the entire GATA family and other cellular targets should be carefully considered. Researchers using K-7174 should acknowledge its role as a proteasome inhibitor and design experiments accordingly to avoid misinterpretation of results as solely GATA-specific effects.

References

K-7174 Demonstrates Efficacy in Bortezomib-Resistant Primary Myeloma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to frontline therapies like bortezomib (B1684674) in multiple myeloma necessitates the exploration of novel agents with distinct mechanisms of action. K-7174, a novel, orally active proteasome inhibitor, has shown promise in overcoming bortezomib resistance by targeting pathways discrete from those affected by bortezomib.

A key study has demonstrated that K-7174 effectively induces apoptosis in primary multiple myeloma cells isolated from a patient with confirmed resistance to bortezomib.[1] This finding is significant as it suggests a potential therapeutic avenue for patients who have relapsed or become refractory to standard proteasome inhibitor-based regimens.

Comparative Landscape of Proteasome Inhibitors in Bortezomib Resistance

While direct head-to-head studies of K-7174 against other second-generation proteasome inhibitors in primary cells from bortezomib-resistant patients are limited, the available data allows for an informed comparison of their performance and mechanisms.

FeatureK-7174CarfilzomibIxazomib
Mechanism of Action Inhibits proteasome activity and uniquely down-regulates class I histone deacetylases (HDACs).[1][2][3]Irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.An orally bioavailable, reversible proteasome inhibitor.
Activity in Bortezomib-Resistant Cells Induces apoptosis in primary cells from a bortezomib-resistant patient and in cell lines with β5-subunit mutations.[1][2][3]Demonstrates activity in patients who have relapsed after bortezomib therapy.Has shown limited clinical benefit in patients who have progressed on bortezomib- or carfilzomib-containing regimens.
Administration Oral.[2][3]Intravenous.Oral.
Key Differentiator Dual mechanism involving proteasome inhibition and HDAC pathway modulation.[1][2][3]Irreversible proteasome inhibition.First oral proteasome inhibitor.

Experimental Data in Primary Cells

In a pivotal study, primary myeloma cells from a bortezomib-resistant patient were treated with K-7174. The results indicated a dose-dependent induction of apoptosis, as measured by Annexin-V staining.[1] In contrast, bortezomib did not induce apoptosis in these same patient cells, confirming their resistant phenotype.[1] While specific quantitative data from this primary cell experiment is not extensively published, the qualitative results strongly support the potential of K-7174 in this patient population.

Experimental Protocols

The following outlines the key experimental methodologies for evaluating the performance of proteasome inhibitors in primary multiple myeloma cells.

Isolation and Culture of Primary Myeloma Cells

Primary bone marrow mononuclear cells are isolated from multiple myeloma patients. CD138-positive myeloma cells are then purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). The purified primary myeloma cells are then cultured in appropriate media, often supplemented with factors like IL-6 to support their survival.

Cytotoxicity and Apoptosis Assays

To assess the efficacy of drugs like K-7174, cytotoxicity and apoptosis assays are performed. A common method is Annexin-V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Primary myeloma cells are seeded in 96-well plates and treated with varying concentrations of the proteasome inhibitor (e.g., K-7174, bortezomib) or a vehicle control for a specified period (e.g., 48 hours).

  • Staining: After incubation, cells are harvested and washed with PBS. They are then resuspended in Annexin-V binding buffer and stained with FITC-conjugated Annexin-V and PI.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin-V positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin-V and PI are in late apoptosis or necrosis.

Proteasome Activity Assay

To confirm the mechanism of action, the effect of the inhibitor on proteasome activity can be measured using a fluorogenic substrate.

  • Cell Lysis: Primary myeloma cells are treated with the proteasome inhibitor. After treatment, the cells are lysed to release cellular proteins, including the proteasome.

  • Substrate Addition: The cell lysate is incubated with a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

  • Fluorescence Measurement: Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the fluorescence intensity is measured over time using a microplate reader. A decrease in fluorescence in treated cells compared to control cells indicates inhibition of proteasome activity.

Signaling Pathways and Experimental Workflows

K-7174 Signaling Pathway

The distinct mechanism of action of K-7174 involves the downregulation of class I histone deacetylases (HDACs), which is not a primary mechanism of bortezomib. This dual action of proteasome inhibition and HDAC modulation likely contributes to its efficacy in bortezomib-resistant cells.

K7174_Pathway K-7174 Mechanism of Action K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits Caspase8 Caspase-8 K7174->Caspase8 Activates Apoptosis Apoptosis Proteasome->Apoptosis Sp1 Sp1 Caspase8->Sp1 Degrades HDAC Class I HDACs (HDAC1, 2, 3) Sp1->HDAC Transcriptionally regulates Sp1->HDAC Histones Histones HDAC->Histones Deacetylates HDAC->Histones Histones->Apoptosis CellCycleArrest Cell Cycle Arrest Histones->CellCycleArrest

Caption: K-7174 signaling pathway in myeloma cells.

Experimental Workflow for Evaluating Proteasome Inhibitors

The following diagram illustrates a typical workflow for assessing the efficacy of a novel proteasome inhibitor in primary cells from resistant patients.

Experimental_Workflow Workflow for Proteasome Inhibitor Evaluation PatientSample Patient Sample (Bone Marrow Aspirate) Isolation Isolate Primary Myeloma Cells (CD138+) PatientSample->Isolation Culture Cell Culture Isolation->Culture Treatment Treat with Proteasome Inhibitors (e.g., K-7174, Bortezomib) Culture->Treatment Cytotoxicity Cytotoxicity/Apoptosis Assay (Annexin-V/PI Staining) Treatment->Cytotoxicity ProteasomeActivity Proteasome Activity Assay Treatment->ProteasomeActivity WesternBlot Western Blot (e.g., for HDACs, Sp1) Treatment->WesternBlot DataAnalysis Data Analysis and Comparison Cytotoxicity->DataAnalysis ProteasomeActivity->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow diagram.

References

Unveiling Synergistic Anticancer Effects: A Comparative Analysis of K-7174 and HDAC Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synergistic potential of combining the novel proteasome inhibitor K-7174 with histone deacetylase (HDAC) inhibitors reveals a promising strategy for enhancing anti-myeloma activity. This guide provides a comprehensive comparison of their combined effects, supported by experimental data, to inform researchers, scientists, and drug development professionals on the therapeutic promise of this combination.

The orally active proteasome inhibitor K-7174 has demonstrated a unique mechanism of action that involves the transcriptional repression of class I histone deacetylases (HDACs). This intrinsic activity suggests a strong rationale for combining K-7174 with direct HDAC inhibitors to achieve synergistic or additive cytotoxic effects against cancer cells, particularly in multiple myeloma. Experimental evidence has confirmed that this combination leads to enhanced histone acetylation and increased cancer cell death, offering a potential therapeutic avenue for overcoming drug resistance and improving patient outcomes.

Mechanism of Action: A Dual-Pronged Attack

K-7174, a homopiperazine (B121016) derivative, inhibits the proteasome, a key cellular machinery responsible for protein degradation. This inhibition leads to the accumulation of ubiquitinated proteins, inducing cellular stress and apoptosis. Uniquely, K-7174 also triggers the caspase-8-dependent degradation of Sp1, a crucial transcription factor for class I HDACs (HDAC1, -2, and -3).[1] This results in the downregulation of these HDACs, leading to an increase in histone acetylation.

HDAC inhibitors, on the other hand, directly block the enzymatic activity of HDACs. These enzymes are responsible for removing acetyl groups from histones, which leads to a more condensed chromatin structure and transcriptional repression of key tumor suppressor genes. By inhibiting HDACs, these drugs promote a more open chromatin state, allowing for the expression of genes that can halt cell proliferation and induce apoptosis.

The combination of K-7174 and an HDAC inhibitor creates a powerful synergistic effect. K-7174's action of reducing class I HDAC expression is complemented by the direct inhibition of remaining HDAC activity, leading to a profound and sustained increase in histone acetylation and, consequently, enhanced cancer cell death.[1]

Quantitative Analysis of Synergistic Cytotoxicity

The synergistic or additive effects of combining K-7174 with the HDAC inhibitors romidepsin (B612169) and vorinostat (B1683920) were quantitatively assessed using isobologram analysis in the RPMI8226 human multiple myeloma cell line. The Combination Index (CI) is a key parameter in this analysis, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug Combination Cell Line Effect Combination Index (CI) Reference
K-7174 + RomidepsinRPMI8226Additive Cytotoxicity≈ 1.0[1]
K-7174 + VorinostatRPMI8226Additive Cytotoxicity≈ 1.0[1]

Table 1: Summary of Isobologram Analysis of K-7174 and HDAC Inhibitor Combinations. Data is derived from isobologram analyses performed on the RPMI8226 multiple myeloma cell line.

Enhanced Histone Acetylation: A Molecular Hallmark of Synergy

The combination of K-7174 and HDAC inhibitors leads to a marked increase in the acetylation of histone H3, a key marker of HDAC inhibition and transcriptional activation. This effect is significantly greater than that observed with either agent alone, providing a molecular basis for their synergistic cytotoxicity.

Treatment Cell Line Observed Effect on Histone H3 Acetylation Reference
K-7174RPMI8226Increased hyperacetylation of histone H3[1]
RomidepsinRPMI8226Increased hyperacetylation of histone H3[1]
K-7174 + RomidepsinRPMI8226Markedly enhanced hyperacetylation of histone H3[1]

Table 2: Qualitative Summary of Immunoblotting Analysis of Histone H3 Acetylation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Kikuchi et al., 2013 in the Journal of Biological Chemistry.[1]

Cell Viability and Isobologram Analysis
  • Cell Line: RPMI8226 (human multiple myeloma)

  • Culture Conditions: RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Method:

    • RPMI8226 cells were seeded in 96-well plates.

    • Cells were treated with various concentrations of K-7174, romidepsin, or vorinostat, both as single agents and in combination at fixed ratios.

    • Cell viability was assessed after 72 hours of incubation using a colorimetric assay (e.g., MTT or WST-8).

    • The 50% inhibitory concentrations (IC50) for each drug and combination were calculated.

    • Isobologram analysis was performed using the CompuSyn software program to determine the Combination Index (CI).

Immunoblotting for Histone Acetylation
  • Cell Line: RPMI8226

  • Method:

    • RPMI8226 cells were treated with K-7174, romidepsin, or the combination for a specified time (e.g., 24 hours).

    • Whole-cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against acetylated histone H3 and total histone H3 (as a loading control).

    • After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Synergy

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Synergy_Mechanism cluster_K7174 K-7174 cluster_HDACi HDAC Inhibitor cluster_Outcome Cellular Outcome K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits Caspase8 Caspase-8 K7174->Caspase8 Activates Sp1 Sp1 HDAC_transcription Class I HDAC Transcription Sp1->HDAC_transcription Promotes Caspase8->Sp1 Degrades Histone_Acetylation Increased Histone Acetylation HDAC_transcription->Histone_Acetylation Synergistic Effect HDACi HDAC Inhibitor HDAC_enzyme Class I HDAC Enzyme HDACi->HDAC_enzyme Inhibits HDAC_enzyme->Histone_Acetylation Synergistic Effect Apoptosis Apoptosis Histone_Acetylation->Apoptosis Leads to

Caption: Mechanism of synergistic action between K-7174 and HDAC inhibitors.

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment (72h) cluster_Assays Assays cluster_Analysis Data Analysis start RPMI8226 Cells K7174 K-7174 start->K7174 HDACi HDAC Inhibitor start->HDACi Combo K-7174 + HDACi start->Combo Viability Cell Viability (MTT Assay) K7174->Viability Western Immunoblotting (Histone Acetylation) K7174->Western HDACi->Viability HDACi->Western Combo->Viability Combo->Western Isobologram Isobologram Analysis (Combination Index) Viability->Isobologram Densitometry Densitometry Western->Densitometry

Caption: Workflow for evaluating K-7174 and HDAC inhibitor synergy.

Conclusion

The combination of K-7174 with HDAC inhibitors represents a rational and promising therapeutic strategy, particularly for multiple myeloma. The dual mechanism of reducing HDAC expression and directly inhibiting HDAC activity leads to a significant increase in histone acetylation and additive cytotoxic effects. The data presented in this guide provide a strong foundation for further preclinical and clinical investigation into this synergistic combination. Researchers are encouraged to utilize the provided experimental frameworks to explore the full potential of this novel therapeutic approach.

References

Replicating Key Findings of K-7174 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of K-7174 Dihydrochloride's Performance with Supporting Experimental Data.

K-7174 dihydrochloride (B599025) is an orally active proteasome and GATA inhibitor that has demonstrated significant anti-myeloma and anti-tumor properties.[1][2] A key differentiator for this compound is its unique mechanism of action, which allows it to be effective against cancer cells that have developed resistance to other proteasome inhibitors like bortezomib (B1684674).[3][4] This guide provides a comprehensive overview of the key findings from seminal papers on this compound, presenting comparative data, detailed experimental protocols, and visualizations of its mechanism of action.

Comparative Performance of this compound

K-7174 has shown potent activity in various in vitro and in vivo models. Below is a summary of its performance, with comparisons to the widely used proteasome inhibitor, bortezomib.

In Vitro Efficacy

K-7174 has demonstrated significant cytotoxicity against multiple myeloma (MM) cell lines. A pivotal study by Kikuchi et al. (2013) showed that K-7174 effectively inhibits the growth of various MM cell lines and induces apoptosis.[5] While direct side-by-side IC50 comparisons with bortezomib in the same study are limited in the public domain, the available data highlights K-7174's potency.

Parameter This compound Bortezomib Cell Lines Reference
MM Cell Growth Inhibition Effective at 0-25 µM (72h)-KMS12-BM, U266, RPMI8226[2][5]
VCAM-1 Expression Inhibition (IC50) 14 µM (1h)--[1][2]
TNFα-induced VCAM-1 mRNA Inhibition (IC50) 9 µM (1h)--[2]
Efficacy in Bortezomib-Resistant Cells Effective in killing bortezomib-resistant myeloma cells with a β5-subunit mutation.IneffectiveBortezomib-resistant MM cells[3][4]
In Vivo Efficacy

In vivo studies using murine xenograft models of human multiple myeloma have underscored the anti-tumor activity of K-7174. Notably, oral administration of K-7174 has been shown to be more effective than intraperitoneal injection.[1][2]

Parameter This compound Vehicle Control Xenograft Model Reference
Tumor Growth Inhibition (Intraperitoneal) Significant tumor growth inhibition at 75 mg/kg daily for 14 days.-RPMI8226 or U266 cells in NOD/SCID mice[5]
Tumor Growth Inhibition (Oral) Effective tumor growth inhibition at 50 mg/kg daily for 14 days with no obvious side effects.--[1][2]

Mechanism of Action: A Unique Pathway

K-7174's distinct mechanism of action lies in its ability to induce the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3. This occurs through a caspase-8-dependent degradation of the transcription factor Sp1.[3][4] This pathway is crucial for its efficacy in bortezomib-resistant cells.

K7174_Mechanism K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits Caspase8 Caspase-8 Proteasome->Caspase8 Activates Sp1 Sp1 Caspase8->Sp1 Degrades HDACs Class I HDACs (HDAC1, 2, 3) Sp1->HDACs Promotes transcription of Histones Histones HDACs->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones HDACs->AcetylatedHistones Inhibition leads to GeneRepression Transcriptional Repression Histones->GeneRepression Leads to GeneActivation Transcriptional Activation AcetylatedHistones->GeneActivation Leads to Apoptosis Apoptosis GeneActivation->Apoptosis

K-7174 signaling pathway leading to apoptosis.

Experimental Protocols

To facilitate the replication of these key findings, detailed methodologies for the principal experiments are provided below.

MTT Assay for Cell Proliferation

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed multiple myeloma (MM) cells in 96-well plates at a suitable density.

  • Treatment: Culture the cells with varying concentrations of this compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V Staining for Apoptosis

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

Workflow:

Workflow for Annexin V apoptosis staining.

Protocol:

  • Cell Culture and Treatment: Culture primary MM cells with or without K-7174 (e.g., 10 µM) for 48 hours.

  • Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Chromatin Immunoprecipitation (ChIP) Assay for Sp1 Binding

This technique is used to investigate the interaction of proteins with specific DNA regions. In the context of K-7174, it can be used to assess the binding of Sp1 to the promoter regions of HDAC genes.

Workflow:

Workflow for Chromatin Immunoprecipitation (ChIP).

Protocol:

  • Cell Treatment: Culture MM cell lines with either K-7174 or a vehicle control.

  • Cross-linking: Cross-link proteins to DNA by treating the cells with formaldehyde.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear it into smaller fragments.

  • Immunoprecipitation: Immunoprecipitate the chromatin using an antibody specific for Sp1. An isotype-matched IgG antibody should be used as a negative control.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • PCR Analysis: Use the purified DNA as a template for PCR to amplify the promoter regions of the target HDAC genes (e.g., HDAC1). The amplified products can be visualized by gel electrophoresis.

References

Safety Operating Guide

Safe Disposal of K-7174 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed procedures for the safe disposal of K-7174 dihydrochloride (B599025), a compound requiring careful management due to its significant hazard profile.

K-7174 dihydrochloride is classified as a highly toxic substance, fatal if swallowed, inhaled, or in contact with skin, and can cause organ damage through prolonged or repeated exposure. Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.

Hazard Summary

A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Specific Target Organ Toxicity (Repeated Exposure), OralCategory 1H372: Causes damage to organs through prolonged or repeated exposure if swallowed

Data sourced from the Sigma-Aldrich Safety Data Sheet.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to be executed by trained laboratory personnel in a controlled environment.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and eye protection.

  • A NIOSH-approved respirator is required when handling the solid form to prevent inhalation of dust.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]

  • Handle uncleaned containers as you would the product itself.[1]

3. Spill Management:

  • In the event of a spill, avoid generating dust.[1]

  • Carefully take up the spilled material and place it in the designated waste container.[1]

  • Clean the affected area thoroughly.[1]

  • Do not allow the product to enter drains.[1]

4. Final Disposal:

  • Dispose of the sealed waste container through an approved hazardous waste disposal facility.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound were not available in the provided search results. Researchers should consult relevant scientific literature and institutional guidelines for specific experimental methodologies.

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Management cluster_disposal Final Disposal prep Don Personal Protective Equipment (PPE) - Chemical-resistant gloves - Lab coat - Eye protection - Respirator collect Collect waste this compound and contaminated materials. prep->collect seal Securely seal in a labeled hazardous waste container. collect->seal spill Manage spills by avoiding dust generation and cleaning the affected area. collect->spill dispose Dispose of container through an approved hazardous waste facility. seal->dispose regulations Adhere to all local, state, and federal regulations. dispose->regulations

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling K-7174 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like K-7174 dihydrochloride (B599025) is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Compound Overview: K-7174 dihydrochloride is an orally active proteasome and GATA inhibitor that induces cell apoptosis and exhibits antitumor activities.[1] It is classified as a highly hazardous substance, being fatal if swallowed, inhaled, or in contact with skin, and can cause organ damage through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to create a barrier between the researcher and the hazardous material.[2]

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Provides a chemical-resistant barrier to prevent dermal absorption.[3][4][5]
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and dust particles.[5][6]
Skin and Body Protection Protective clothing, such as a fully buttoned lab coatPrevents contact of the chemical with skin.[5]
Respiratory Protection NIOSH-approved N95 or P1 type dust mask; a P3 filter is recommended when dusts are generated.Prevents inhalation of the toxic powdered substance.[3][4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain the integrity of the compound.

Handling:

  • Work in a designated area, preferably under a chemical fume hood, to control airborne particles.

  • Avoid generating dust.[3][4]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Immediately change any contaminated clothing.

Storage:

  • Store in a tightly closed, original container in a dry and well-ventilated place.[4]

  • Store locked up.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Collection:

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams.[3]

  • Handle uncleaned containers as if they still contain the product.[3]

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not allow the product to enter drains.[3][4]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately take off all contaminated clothing. 2. Gently wash the affected area with plenty of soap and water. 3. Immediately call a POISON CENTER or doctor.
Eye Contact 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call an ophthalmologist.[5][6]
Inhalation 1. Remove the person to fresh air and keep them comfortable for breathing. 2. Immediately call a POISON CENTER or doctor.
Ingestion 1. Rinse mouth. 2. Have the victim drink water (two glasses at most). Avoid vomiting. 3. Immediately call a POISON CENTER or doctor.[5][6]
Spill 1. Evacuate the area. 2. Wear appropriate PPE. 3. Cover drains. 4. Carefully take up the material without generating dust. 5. Collect in a suitable, closed container for disposal. 6. Clean the affected area thoroughly.[3][4]

Diagrams

Spill_Cleanup_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate Area Don_PPE Don Appropriate PPE Evacuate->Don_PPE Cover_Drains Cover Drains Don_PPE->Cover_Drains Collect_Spill Collect Spill Material (Avoid Dust) Cover_Drains->Collect_Spill Place_In_Container Place in Labeled Waste Container Collect_Spill->Place_In_Container Clean_Area Clean Spill Area Place_In_Container->Clean_Area Dispose_Waste Dispose of Waste via EHS Clean_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Spill Cleanup Workflow for this compound.

GATA2_Inhibition_Pathway K7174 This compound GATA2 GATA2 Transcription Factor K7174->GATA2 Inhibits Apoptosis Induction of Apoptosis K7174->Apoptosis Leads to Target_Genes Target Gene Expression (e.g., related to cell survival) GATA2->Target_Genes Promotes Target_Genes->Apoptosis Suppresses

Caption: this compound Mechanism of Action via GATA2 Inhibition.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
K-7174 dihydrochloride
Reactant of Route 2
Reactant of Route 2
K-7174 dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.